molecular formula C7H13NO4 B190723 Calystegine B1 CAS No. 127414-86-2

Calystegine B1

Cat. No.: B190723
CAS No.: 127414-86-2
M. Wt: 175.18 g/mol
InChI Key: BQFFLYRIKODYEN-CXNFULCWSA-N
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Description

Calystegine B1 (CAS# 127414-86-2) is a polyhydroxylated nortropane alkaloid belonging to the calystegine class of glycosidase inhibitors. It is a secondary metabolite naturally found in plant species such as Lycium chinense and others within the Solanaceae and Convolvulaceae families . The compound features a bicyclic structure mimicking a monosaccharide, which allows it to competitively and noncompetitively inhibit a range of carbohydrate-processing enzymes . This compound is a key reagent in biochemical research, particularly for investigating carbohydrate metabolism and related disorders. This compound is a documented noncompetitive inhibitor of rice α -glucosidase (K i = 0.9 ± 0.1 µM) and a potent competitive inhibitor of mammalian β -glucosidases, with a K i value of 10 µM for the human enzyme . This inhibitory activity underpins its research value in studies of type 2 diabetes and metabolic syndrome, where modulating postprandial blood glucose is a therapeutic target. Recent scientific investigations have demonstrated that mixtures containing calystegines can protect human adipose-derived stromal stem cells (HuASCs) from hyperglycemia-induced cellular dysfunction, significantly reducing oxidative and ER stress, mitigating inflammation, and restoring the defective PI3K/AKT/mTOR signaling pathway . Key Research Applications: Enzyme Inhibition Studies: Serves as a tool for inhibiting α -glucosidase and β -glucosidase to study digestive enzyme function and carbohydrate adsorption . Diabetes Research: Used in in vitro models to investigate mechanisms for managing postprandial hyperglycemia and insulin signaling pathways . Metabolic Syndrome Studies: Employed to explore cellular protection against glucotoxicity, oxidative stress, and mitochondrial dysfunction . Phytochemical Research: Acts as a standard for the identification and quantification of calystegines in plant materials and food products . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly prohibited for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFFLYRIKODYEN-CXNFULCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(N2)(C(C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C[C@](N2)([C@H]([C@@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925887
Record name 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

127414-86-2
Record name Calystegine B1
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine B1
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol
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Foundational & Exploratory

Calystegine B1 natural sources and distribution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Sources and Distribution of Calystegine B1

Authored by a Senior Application Scientist

Abstract

This compound, a polyhydroxylated nortropane alkaloid, is a potent glycosidase inhibitor with significant potential in biomedical research and therapeutic development. Its structural similarity to monosaccharides allows it to competitively inhibit key enzymes involved in carbohydrate metabolism, making it a molecule of high interest. This technical guide provides a comprehensive overview of this compound, focusing on its natural distribution across the plant kingdom, its biosynthetic origins, mechanism of action, and established methodologies for its extraction and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compelling natural product.

Introduction to Calystegines

Calystegines are a class of water-soluble, polyhydroxylated nortropane alkaloids.[1][2] Structurally, they are analogues of sugars and are recognized as a new class of potent glycosidase inhibitors.[2] First identified in the roots of Calystegia sepium (hedge bindweed), their distribution has since been established across several plant families, notably the Solanaceae, Convolvulaceae, and Moraceae.[1][3][4]

This compound, specifically, is a tetrahydroxylated nortropane alkaloid. Its significance lies in its potent and selective inhibitory activity against certain glycosidases, particularly β-glucosidase.[2][5] This activity has prompted investigations into its potential therapeutic applications, including as a chemical chaperone for Gaucher disease and as an antiviral or antidiabetic agent. Understanding its natural sources is the first critical step in harnessing its potential.

Natural Distribution and Abundance of this compound

This compound is not ubiquitously distributed; its presence is largely concentrated within specific plant families and is often localized to particular tissues.

Taxonomic Distribution

The occurrence of this compound and its related compounds is most prominent in the following plant families:

  • Solanaceae (Nightshade Family): This is the most significant source of this compound. It is found in numerous edible plants, including potatoes (Solanum tuberosum), eggplants (Solanum melongena), tomatoes (Solanum lycopersicum), and peppers (Capsicum annuum).[1][3][6] Its presence has also been confirmed in other genera such as Atropa, Datura, Hyoscyamus, Mandragora, and Lycium.[4][5][7]

  • Convolvulaceae (Morning Glory Family): This family, which includes the genus Calystegia from which the compounds derive their name, is another primary source. Species like Calystegia sepium and Convolvulus arvensis are known to produce calystegines.[2]

  • Moraceae (Mulberry Family): Edible fruits such as mulberries have been shown to contain various calystegines, including B1.[1][3]

Tissue-Specific Localization and Quantitative Data

Calystegines are synthesized in the roots and subsequently translocated to other parts of the plant. Consequently, their concentration can vary significantly between different plant organs. While initially believed to be confined to roots, they have now been identified in virtually all plant parts, including leaves, stems, tubers, and fruits.[4]

The following table summarizes the distribution and reported concentrations of this compound in various plant sources. It is important to note that concentrations can be influenced by cultivar, growing conditions, and plant stress.

Plant FamilySpeciesPlant Part(s)Reported Concentration of this compoundReference(s)
Solanaceae Physalis divaricataRoot Cultures8.52 µg/g (fresh mass)[8][9][10]
Physalis pubescensRoot CulturesPresent (unquantified)[8][9][10]
Lycium chinenseRootsPresent (unquantified)[5]
Hyoscyamus albusAerial Parts, LeavesPresent (unquantified)[4]
Mandragora autumnalisRootsPresent (unquantified)[4][7]
Various Edible Vegetables (Peppers, Potatoes, etc.)Fruits, TubersDetected, but often at lower levels than B2[1][3][6]
Jam TomatoFruit1.9 mg/kg[11]
Convolvulaceae Calystegia sepiumRoot CulturesPresent as part of a B-series mixture[2]

Biosynthesis of this compound

Calystegines are derived from the well-established tropane alkaloid biosynthetic pathway.[12][13] The pathway begins with amino acids and converges on the key intermediate, tropinone. The fate of tropinone is a critical branch point determining the class of alkaloid produced.

  • Formation of Tropinone: The pathway initiates from the amino acids ornithine and arginine, which are converted to putrescine. Through the action of putrescine N-methyltransferase (PMT), N-methylputrescine is formed, which then undergoes oxidation and cyclization to form the N-methyl-Δ¹-pyrrolinium cation. This cation condenses with a precursor derived from acetate to ultimately yield tropinone.

  • Reduction to Pseudotropine: Tropinone can be reduced by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). While TRI produces tropine (3α-tropanol), the precursor to hyoscyamine and scopolamine, TRII reduces tropinone to pseudotropine (3β-tropanol), the direct precursor for calystegines.[4]

  • Hydroxylation and Formation: Pseudotropine then undergoes a series of hydroxylation and other modifications to form the various calystegines. The precise enzymatic steps leading from pseudotropine to this compound are still under investigation, but it involves the formation of a nortropane skeleton and multiple hydroxylation events.[11] A key intermediate in this later stage is 3β-tigloyloxytropane.[14]

Calystegine_Biosynthesis cluster_0 Core Tropane Pathway cluster_1 Calystegine Branch Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone Multiple Steps Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine TRII Tropine Tropine (3α-tropanol) Tropinone->Tropine TRI Intermediates Hydroxylation & Other Modifications Pseudotropine->Intermediates CalystegineB1 This compound Intermediates->CalystegineB1 Tropane_Alkaloids Hyoscyamine, Scopolamine Tropine->Tropane_Alkaloids

Caption: Biosynthetic pathway of this compound from primary metabolites.

Biological Activity: Glycosidase Inhibition

The biological significance of this compound stems from its ability to act as a potent and competitive inhibitor of glycosidases. Its polyhydroxylated nortropane structure mimics the oxocarbenium ion-like transition state of the natural glycone substrate during enzymatic hydrolysis.

This compound exhibits strong inhibitory activity against β-glucosidase.[2] The inhibition is competitive, meaning it binds to the active site of the enzyme, thereby preventing the substrate from binding. The inhibition constants (Ki) vary depending on the source of the enzyme. For instance, this compound competitively inhibits bovine, human, and rat β-glucosidases with Ki values of 150 µM, 10 µM, and 1.9 µM, respectively.[1][3][15] This potent inhibition raises the possibility of toxicity if large quantities of plants containing these compounds are consumed.[1][3]

Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition by this compound E1 β-Glucosidase (Enzyme) ES1 Enzyme-Substrate Complex E1->ES1 + S1 Glycoside (Substrate) S1->ES1 P1 Products (e.g., Glucose) ES1->P1 E1_free β-Glucosidase (Free Enzyme) ES1->E1_free E2 β-Glucosidase (Enzyme) EI Enzyme-Inhibitor Complex (Inactive) E2->EI + I This compound (Inhibitor) I->EI EI->E2 Reversible NoReaction No Reaction EI->NoReaction S2 Glycoside (Substrate) S2->NoReaction Blocked

Caption: Mechanism of competitive inhibition by this compound.

Standard Protocol: Extraction and Quantification

The hydrophilic nature of calystegines necessitates specific extraction protocols that differ from those used for conventional lipophilic alkaloids.[4] Ion-exchange chromatography is a cornerstone of their isolation.

Step-by-Step Extraction and Isolation Workflow

This protocol is a generalized methodology based on common practices described in the literature.[4] Optimization may be required depending on the plant matrix.

  • Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder to maximize surface area for extraction.

  • Defatting (Optional but Recommended): For matrices with high lipid content, pre-extract the powdered material with a non-polar solvent like petroleum ether or hexane to remove fats that could interfere with subsequent steps.

  • Hydrophilic Extraction: Macerate the powdered plant material in an aqueous methanol solution (typically 50:50, v/v) for 24 hours.[4] Repeat this extraction process three times to ensure exhaustive recovery.

  • Filtration and Concentration: Combine the extracts, filter to remove solid plant debris, and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to remove the methanol.

  • Cation-Exchange Chromatography:

    • Acidify the remaining aqueous extract and apply it to a strong cation-exchange column (e.g., Dowex 50W-X8, H+ form).

    • Wash the column with deionized water to remove neutral and anionic compounds (sugars, organic acids).

    • Elute the alkaloids (including calystegines) from the column using an alkaline solution, such as 2 M ammonium hydroxide.

  • Purification and Analysis:

    • Evaporate the ammonia from the eluate to yield a crude alkaloid fraction.

    • This fraction can be further purified using techniques like preparative HPLC or subjected to analysis.

Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for the identification and quantification of calystegines.[1][4][7]

  • Derivatization: Due to their low volatility, calystegines must be derivatized before GC analysis. A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like hexamethyldisilazane and trimethylchlorosilane in pyridine.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation is typically achieved on a non-polar column (e.g., DB-5ms).

  • Identification and Quantification: Identification is confirmed by comparing the retention time and mass spectrum of the analyte with those of an authentic this compound standard. Quantification is performed by generating a calibration curve with the standard and integrating the peak area of the target analyte in the sample.

Extraction_Workflow Plant Powdered Plant Material Extraction Maceration (50% Methanol) Plant->Extraction Concentration Filtration & Concentration Extraction->Concentration IonExchange Cation-Exchange Chromatography Concentration->IonExchange Elution Elution with NH4OH IonExchange->Elution Crude Crude Calystegine Fraction Elution->Crude Derivatization Silylation (TMS) Crude->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Quantification & Identification GCMS->Data

Caption: Experimental workflow for this compound extraction and analysis.

Conclusion and Future Directions

This compound is a valuable natural product with a well-defined role as a glycosidase inhibitor. Its distribution is primarily concentrated in the Solanaceae and Convolvulaceae families, including many common food plants. The biosynthesis of this compound is intricately linked to the tropane alkaloid pathway, branching off at the reduction of tropinone. Standardized protocols for its extraction and quantification, centered around ion-exchange chromatography and GC-MS, are well-established, enabling further research into its biological functions and potential applications.

Future research should focus on elucidating the remaining unknown enzymatic steps in its biosynthesis, which could open avenues for metabolic engineering and enhanced production in microbial or plant-based systems. Further investigation into its pharmacological properties is warranted to fully explore its therapeutic potential, particularly in the context of lysosomal storage disorders and other metabolic diseases.

References

  • Asano, N., Kato, A., Oseki, K., Tomita, E., & Watson, A. A. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycobiology, 7(8), 1085–1088. [Link]

  • Asano, N., Nishida, M., Kato, A., Kizu, H., & Matsui, K. (1997). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. Journal of Enzyme Inhibition, 12(2), 135-144. [Link]

  • Molyneux, R. J., Nash, R. J., & Asano, N. (1996). Alkaloid Glycosidase Inhibitors. In Alkaloids: Chemical and Biological Perspectives (Vol. 11, pp. 303-343). Pergamon. [Link]

  • BioCrick. (n.d.). This compound. BioCrick Bio-Tech. [Link]

  • Molyneux, R. J., Pan, Y. T., Goldmann, A., Tepfer, D. A., & Elbein, A. D. (1993). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 304(1), 81–88. [Link]

  • Asano, N., Oseki, K., Tomioka, E., Kizu, H., & Matsui, K. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. European Journal of Biochemistry, 248(2), 294–300. [Link]

  • Asano, N., Kato, A., Oseki, K., Tomita, E., & Watson, A. A. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycobiology, 7(8), 1085–1088. [Link]

  • ResearchGate. (n.d.). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. [Link]

  • Bekkouche, K., Daali, Y., Cherkaoui, S., Veuthey, J. L., & Christen, P. (2001). Calystegine distribution in some solanaceous species. Phytochemistry, 58(3), 455–462. [Link]

  • Bekkouche, K., Daali, Y., Cherkaoui, S., Veuthey, J. L., & Christen, P. (2001). Calystegine distribution in some solanaceous species. Phytochemistry, 58(3), 455–462. [Link]

  • Azemi, M. E., Mosaddegh, M., Cheraghali, A. M., Namjooyan, F., & Dräger, B. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research, 5(1). [Link]

  • ResearchGate. (n.d.). The effects of calystegines isolated from edible fruits and Vegetables on mammalian liver glycosidases. [Link]

  • Azemi, M. E., Mosaddegh, M., Cheraghali, A. M., Namjooyan, F., & Dräger, B. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. SID. [Link]

  • Azemi, M. E., Mosaddegh, M., Cheraghali, A. M., Namjooyan, F., & Dräger, B. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. ResearchGate. [Link]

  • Azemi, M. E., Mosaddegh, M., Cheraghali, A. M., Namjooyan, F., & Dräger, B. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Calystegines in Calystegia sepium derive from the tropane alkaloid pathway. [Link]

  • ResearchGate. (n.d.). Calystegines derive from the tropane alkaloid pathway and share the first enzymatic steps. [Link]

  • EFSA CONTAM Panel (EFSA Panel on Contaminants in the Food Chain), Schrenk, D., Bignami, M., Bodin, L., et al. (2019). Overview of available toxicity data for calystegines. EFSA Journal, 17(1), e05541. [Link]

  • Wu, S., Zhou, Y., Ning, Y., et al. (2024). Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane. Nature Communications, 15(1), 3624. [Link]

  • ResearchGate. (n.d.). Calystegines derive from the tropane alkaloid biosynthetic pathway and.... [Link]

Sources

Calystegine B1: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Calystegine B1 is a polyhydroxylated nortropane alkaloid, a class of natural products that has garnered significant interest in the scientific community for its potent biological activities. Structurally, it is an analog of monosaccharides, which underlies its primary mechanism of action as a competitive inhibitor of glycosidase enzymes. These enzymes play crucial roles in a myriad of biological processes, including carbohydrate metabolism and glycoprotein processing. The ability of this compound to modulate the activity of specific glycosidases has positioned it as a valuable tool for biochemical research and a promising lead compound in the development of therapeutics for a range of diseases, most notably lysosomal storage disorders. This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of this compound, with a particular focus on its potential applications in drug development.

Discovery and History: Unveiling a New Class of Alkaloids

The story of this compound begins in the late 1980s with the pioneering work of David Tepfer, Annie Goldmann, and their colleagues at the French National Institute for Agricultural Research (INRA) in Versailles. Their research was initially focused on the chemical ecology of plant-microbe interactions in the rhizosphere, the soil region directly influenced by root secretions. They were investigating substances exuded by the roots of hedge bindweed (Calystegia sepium) that could serve as specific nutrients for soil bacteria.

In 1988, Tepfer and Goldmann reported the discovery of a novel group of polar, water-soluble nitrogenous compounds from the root exudates of C. sepium.[1] They named these compounds "calystegins" (a term later revised to "calystegines"). Their initial hypothesis was that these compounds could act as nutritional mediators, fostering a specific relationship between the plant and certain soil bacteria capable of catabolizing them.[1]

Subsequent structural elucidation by Goldmann and her collaborators in 1990 revealed the calystegines to be a new class of polyhydroxylated nortropane alkaloids.[1] Among the initial compounds isolated and characterized was this compound. This discovery was significant as it expanded the known diversity of tropane alkaloids, which were primarily associated with the Solanaceae family and known for their psychoactive properties (e.g., atropine and cocaine). The identification of these highly hydrophilic and sugar-like alkaloids in the Convolvulaceae family opened up new avenues of phytochemical and biochemical research.

Further studies soon revealed that the biological significance of calystegines extended beyond their role as a potential nutrient source for soil microbes. Their structural resemblance to sugars led to the investigation of their effects on glycosidases, enzymes that hydrolyze glycosidic bonds in complex carbohydrates. This line of inquiry proved fruitful, establishing this compound and its congeners as potent and specific glycosidase inhibitors, thereby paving the way for the exploration of their therapeutic potential.

Chemical Properties and Structure

This compound is a tetrahydroxylated nortropane alkaloid with the chemical formula C₇H₁₃NO₄. Its structure is characterized by a bicyclic nortropane core, which is an 8-azabicyclo[3.2.1]octane skeleton, adorned with four hydroxyl groups. The specific stereochemistry of these hydroxyl groups is crucial for its biological activity.

Key Structural Features:

  • Nortropane Core: A rigid bicyclic amine that provides the foundational scaffold.

  • Polyhydroxylation: The presence and spatial arrangement of multiple hydroxyl groups mimic the structure of monosaccharides, enabling it to fit into the active sites of glycosidase enzymes.

The structural similarity to sugars is the cornerstone of its function as a glycosidase inhibitor. The nitrogen atom in the nortropane ring is typically protonated at physiological pH, which is thought to play a key role in its interaction with the catalytic residues within the enzyme's active site.

Mechanism of Action: Competitive Inhibition of Glycosidases

The primary mechanism of action of this compound is the competitive inhibition of specific glycosidase enzymes. As a structural mimic of the natural sugar substrates of these enzymes, this compound binds to the active site, thereby preventing the binding and subsequent hydrolysis of the actual substrate. This leads to a reduction in the enzyme's catalytic activity.

This compound has been shown to be a potent inhibitor of several glycosidases, with a particularly strong affinity for β-glucosidase and α-galactosidase.[2][3] The degree of inhibition is dependent on the specific enzyme, its source (i.e., mammalian, plant, or microbial), and the concentration of the inhibitor.

Glycosidase_Inhibition cluster_enzyme Glycosidase Active Site Enzyme Enzyme Products Hydrolyzed Products Enzyme->Products Catalyzes Hydrolysis NoReaction No Reaction Enzyme->NoReaction Inhibition Substrate Glycosidic Substrate Substrate->Enzyme Binds CalystegineB1 This compound (Competitive Inhibitor) CalystegineB1->Enzyme Binds Competitively

Figure 1: Mechanism of competitive inhibition of glycosidases by this compound.

Experimental Protocols

Isolation and Purification of this compound from Natural Sources

The following is a representative protocol for the isolation and purification of this compound from plant material, such as the roots of Calystegia sepium or tubers of Solanum tuberosum (potato). This protocol is a composite of methodologies described in the literature and may require optimization depending on the specific plant source and available equipment.

Materials:

  • Fresh or freeze-dried plant material (e.g., roots of C. sepium)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form)

  • Glass chromatography column

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Analytical equipment for monitoring fractions (e.g., TLC, GC-MS, or LC-MS)

Procedure:

  • Extraction: a. Homogenize the fresh plant material or grind the freeze-dried material to a fine powder. b. Extract the powdered material with 80% aqueous methanol (MeOH:H₂O, 80:20 v/v) at room temperature with constant stirring for 24 hours. Repeat the extraction three times. c. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to remove the methanol. d. Resuspend the aqueous residue in deionized water and acidify to pH 2-3 with 1 M HCl. e. Filter the acidified extract to remove any precipitated material.

  • Cation-Exchange Chromatography: a. Pack a glass chromatography column with the strong cation-exchange resin and equilibrate the column with deionized water. b. Load the acidified aqueous extract onto the column. The positively charged alkaloids, including this compound, will bind to the resin. c. Wash the column extensively with deionized water to remove neutral and anionic compounds. d. Elute the bound alkaloids from the column with 2 M ammonium hydroxide. e. Collect the fractions and monitor for the presence of alkaloids using a suitable analytical technique (e.g., thin-layer chromatography with Dragendorff's reagent).

  • Purification and Isolation: a. Pool the alkaloid-containing fractions and concentrate under reduced pressure to remove the ammonia. b. The resulting aqueous solution can be further purified by additional chromatographic steps, such as preparative HPLC on a suitable column (e.g., a hydrophilic interaction liquid chromatography [HILIC] column) if a mixture of calystegines is present and pure this compound is desired. c. Lyophilize the purified fractions to obtain this compound as a white powder.

  • Characterization: a. Confirm the identity and purity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation_Workflow PlantMaterial Plant Material (e.g., C. sepium roots) Extraction Extraction (80% aq. MeOH) PlantMaterial->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Acidification Acidification (pH 2-3 with HCl) Concentration->Acidification Filtration Filtration Acidification->Filtration CationExchange Cation-Exchange Chromatography (Dowex 50WX8, H+ form) Filtration->CationExchange Wash Wash (H₂O) CationExchange->Wash Waste Elution Elution (2 M NH₄OH) CationExchange->Elution Concentration2 Concentration Elution->Concentration2 Purification Further Purification (e.g., Prep-HPLC) Concentration2->Purification Lyophilization Lyophilization Purification->Lyophilization CalystegineB1 Pure this compound Lyophilization->CalystegineB1

Figure 2: Workflow for the isolation and purification of this compound.
Total Synthesis of this compound

While the total synthesis of this compound has not been as extensively reported as that of some of its analogs, a plausible synthetic route can be constructed based on the successful syntheses of other calystegines, such as Calystegine B2.[1] The following is a conceptual multi-step protocol outlining a potential strategy for the total synthesis of (+)-Calystegine B1. This is a complex undertaking that requires expertise in synthetic organic chemistry.

Conceptual Synthetic Strategy:

A plausible retrosynthetic analysis suggests that this compound can be derived from a suitably functionalized cycloheptenone intermediate. This intermediate, in turn, can be constructed from a chiral starting material, such as a carbohydrate, to ensure the correct stereochemistry of the final product.

Key Synthetic Steps:

  • Chiral Pool Starting Material: The synthesis would likely commence with a readily available and enantiopure starting material, such as D-glucose, to establish the stereocenters that will become part of the this compound core.

  • Formation of a Key Intermediate: Through a series of protecting group manipulations and functional group transformations, the carbohydrate starting material would be converted into a key acyclic intermediate containing the necessary stereocenters and functional groups for the subsequent cyclization step.

  • Ring-Closing Metathesis (RCM): A powerful strategy for the formation of the seven-membered cycloheptene ring would be the use of a ring-closing metathesis reaction on a diene precursor. This reaction, often catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), is highly efficient for the formation of medium-sized rings.

  • Functional Group Transformations: Following the formation of the cycloheptene ring, a series of functional group transformations would be required to install the remaining hydroxyl groups and the amino functionality of the nortropane core. This could involve stereoselective dihydroxylation of the double bond and the introduction of the nitrogen atom.

  • Formation of the Bicyclic Nortropane System: The final key step would be the formation of the bicyclic nortropane skeleton. This could be achieved through an intramolecular cyclization, such as a reductive amination or an N-alkylation reaction.

  • Deprotection: The final step would involve the removal of all protecting groups to yield the target molecule, (+)-Calystegine B1.

This conceptual outline represents a feasible, albeit challenging, approach to the total synthesis of this compound, leveraging modern synthetic methodologies to construct this complex natural product.

Quantitative Data on Glycosidase Inhibition

The inhibitory activity of this compound against various glycosidases has been quantified in several studies. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme; a lower Ki value indicates a more potent inhibitor.

EnzymeSourceKi (µM)Reference
β-GlucosidaseBovine liver150[2][3]
β-GlucosidaseHuman liver10[2][3]
β-GlucosidaseRat liver1.9[2][3]
α-GlucosidaseRice0.9 (noncompetitive)[4]

Therapeutic Potential and Drug Development

The potent and selective glycosidase inhibitory activity of this compound has positioned it as a molecule of significant interest for drug development, particularly in the context of lysosomal storage diseases (LSDs).

Pharmacological Chaperone Therapy for Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) in various tissues, resulting in progressive renal failure, cardiovascular disease, and neuropathic pain.

In many cases, the genetic mutations responsible for Fabry disease lead to the production of a misfolded but potentially functional α-Gal A enzyme. This misfolded enzyme is recognized by the cell's quality control system in the endoplasmic reticulum (ER) and targeted for degradation, preventing it from reaching the lysosome where it is needed.

Pharmacological chaperone therapy (PCT) is a therapeutic strategy that uses small molecules to bind to and stabilize these misfolded enzymes, facilitating their correct folding and trafficking to the lysosome.[5][6] As a potent inhibitor of α-galactosidase, this compound has the potential to act as a pharmacological chaperone for certain mutant forms of α-Gal A. By binding to the active site of the misfolded enzyme in the ER, this compound could stabilize its conformation, allowing it to bypass the ER-associated degradation pathway and be transported to the lysosome, where it can then catabolize the accumulated Gb3.

Chaperone_Therapy cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome MisfoldedEnzyme Misfolded α-Gal A CalystegineB1 This compound (Pharmacological Chaperone) MisfoldedEnzyme->CalystegineB1 Binding and Stabilization ERAD ER-Associated Degradation MisfoldedEnzyme->ERAD Targeted for Degradation CorrectlyFoldedEnzyme Correctly Folded α-Gal A CalystegineB1->CorrectlyFoldedEnzyme Facilitates Correct Folding FunctionalEnzyme Functional α-Gal A CorrectlyFoldedEnzyme->FunctionalEnzyme Trafficking Gb3 Gb3 (Substrate) FunctionalEnzyme->Gb3 Binds and Hydrolyzes BreakdownProducts Breakdown Products Gb3->BreakdownProducts

Figure 3: Conceptual mechanism of this compound as a pharmacological chaperone for Fabry disease.

While the concept is promising, it is important to note that specific preclinical and clinical studies evaluating this compound as a pharmacological chaperone for Fabry disease are currently limited in the public domain.[7] Further research is needed to validate its efficacy and safety in relevant in vivo models.

Conclusion

This compound, since its discovery as a member of a novel class of nortropane alkaloids, has emerged as a fascinating and potentially valuable natural product. Its potent and selective glycosidase inhibitory activity, stemming from its unique polyhydroxylated structure, has made it a valuable tool for biochemical research. Furthermore, its potential as a pharmacological chaperone for lysosomal storage diseases such as Fabry disease highlights its promise in the realm of drug development. The methodologies for its isolation from natural sources are established, and plausible routes for its total synthesis have been conceptualized. As our understanding of the intricate roles of glycosidases in health and disease continues to grow, so too will the importance of molecules like this compound that can selectively modulate their function. Future research, particularly preclinical and clinical investigations into its therapeutic efficacy, will be crucial in fully realizing the potential of this remarkable alkaloid.

References

  • Asano, N., Kato, A., & Oseki, K. (1997). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. Carbohydrate Research, 304(2), 173-178. [Link]

  • Goldmann, A., Milat, M. L., Ducrot, P. H., Lallemand, J. Y., Maille, M., Lépingle, A., Charpin, I., & Tepfer, D. (1990). Tropane derivatives from Calystegia sepium. Phytochemistry, 29(7), 2125-2127. [Link]

  • Asano, N., Kato, A., Matsui, K., Watson, A. A., Nash, R. J., Molyneux, R. J., Hackett, L., Topping, J., & Winchester, B. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycobiology, 7(8), 1085-1088. [Link]

  • Asano, N., Kato, A., Matsui, K., Watson, A. A., Nash, R. J., Molyneux, R. J., Hackett, L., Topping, J., & Winchester, B. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycobiology, 7(8), 1085–1088. [Link]

  • Ishii, S. (2012). Pharmacological chaperone therapy for Fabry disease. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(2), 18-32. [Link]

  • Fan, J. Q. (2008). A contradictory role for imino sugars in the treatment of lysosomal storage diseases. Trends in Pharmacological Sciences, 29(5), 226-231. [Link]

  • Skaanderup, P. R., & Madsen, R. (2003). A short synthetic route to the calystegine alkaloids. The Journal of Organic Chemistry, 68(6), 2115-2122. [Link]

  • Goldmann, A., Message, B., Tepfer, D., Molyneux, R. J., Duclos, O., Boyer, F. D., Pan, Y. T., & Elbein, A. D. (1996). Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships. Journal of Natural Products, 59(12), 1137-1142. [Link]

  • Scholl, Y., Höke, D., & Dräger, B. (2001). Calystegines in Calystegia sepium derive from the tropane alkaloid pathway. Phytochemistry, 58(6), 883-889. [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019). Overview of available toxicity data for calystegines. EFSA Journal, 17(1), e05520. [Link]

Sources

Calystegine B1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Calystegine B1: Structure, Properties, and Glycosidase Inhibition

Introduction

This compound is a polyhydroxylated nortropane alkaloid, a class of natural products known for their structural similarity to monosaccharides.[1][2] This structural mimicry is the foundation of their biological activity, primarily as potent inhibitors of glycosidase enzymes.[3] Found in various plant families, notably Solanaceae (e.g., potatoes, tomatoes) and Convolvulaceae, calystegines have garnered significant interest from researchers in glycobiology, enzymology, and drug development.[4][5] Their ability to competitively block the active sites of enzymes involved in carbohydrate metabolism makes them valuable tools for studying metabolic pathways and raises possibilities for therapeutic applications, alongside toxicological considerations.[3][4]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, biological mechanism of action, and relevant experimental protocols for its study.

Chemical Identity and Structure

This compound is a tetrahydroxylated derivative of a nortropane skeleton. The specific stereochemistry and placement of its four hydroxyl groups are crucial for its biological specificity.

  • Chemical Structure: The core structure is an 8-azabicyclo[3.2.1]octane ring system. The defining features of this compound are the four hydroxyl groups at specific positions, giving it a three-dimensional conformation that resembles a sugar molecule.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name (1R,2S,3R,5S,6R)-8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol [4]
CAS Number 127414-86-2 [4][6]
Molecular Formula C₇H₁₃NO₄ [4][6]
Molecular Weight 175.18 g/mol [4][6]

| Synonyms | Nortropane Alkaloid |[2][5] |

Physicochemical and Analytical Properties

The polyhydroxylated and nitrogenous nature of this compound dictates its physical properties and the analytical methods required for its characterization.

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Appearance White or light yellow powder [5]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Expected to have good solubility in water and methanol due to its polar nature. [5]
Boiling Point 379.8 °C at 760 mmHg [4]
Density 1.72 g/cm³ [4]
Predicted LogP -1.72 [4]

| Storage | Store desiccated at 2-8 °C for long-term stability (up to 24 months). |[6] |

Analytical Characterization

The definitive identification and quantification of this compound rely on chromatographic and spectrometric techniques.

  • Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analysis.[7][8] Using electrospray ionization (ESI) in positive mode, this compound is typically detected as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is used for structural confirmation, with fragmentation patterns involving sequential losses of water (H₂O) and cleavages of the bicyclic ring system.[9][10]

  • Gas Chromatography (GC-MS): GC-MS can also be used but requires derivatization of the polar hydroxyl groups to increase volatility.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the initial structure elucidation of novel calystegines. The spectra are complex due to the bicyclic structure, but 2D NMR techniques (COSY, HSQC, HMBC) allow for the complete assignment of proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.[3]

Analytical_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis Plant Plant Material (e.g., Solanum tuberosum) Extract Crude Acidic Aqueous Extract Plant->Extract Acidified Water/Methanol Purified Purified Calystegine Fraction Extract->Purified Ion-Exchange Chromatography LCMS LC-MS/MS System (HILIC Column) Purified->LCMS Injection Data Data Acquisition (MS and MS/MS Spectra) LCMS->Data ID Identification & Quantification Data->ID Database Matching

Caption: Standard workflow for the analysis of this compound.

Biological Activity and Mechanism of Action

The primary biological function of this compound is the potent and selective inhibition of glycosidase enzymes.

Mechanism of Inhibition

This compound acts as a competitive inhibitor . Its structure, mimicking that of a natural sugar substrate, allows it to bind to the enzyme's active site. However, due to its stable, non-hydrolyzable nature, it cannot be processed by the enzyme. This occupation of the active site prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. The inhibition is reversible and concentration-dependent.

Enzyme_Inhibition cluster_normal Normal Enzyme Function cluster_inhibition Competitive Inhibition by this compound E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + S1 Substrate S1_in S1->S1_in P1_out ES1->P1_out P1 Products S1_in->ES1 P1_out->P1 E2 Enzyme EI2 Enzyme-Inhibitor Complex (Inactive) E2->EI2 + I2 This compound (Inhibitor) I2_in I2->I2_in NoP2 No Reaction EI2->NoP2 I2_in->EI2

Caption: Mechanism of competitive glycosidase inhibition.

Enzyme Specificity

This compound exhibits selectivity for certain glycosidases. Its most notable activity is against β-glucosidases.

Table 3: Glycosidase Inhibition Profile of this compound

Enzyme Source Inhibition Type Kᵢ Value (µM) Source(s)
β-Glucosidase Human Liver Competitive 10 [5]
β-Glucosidase Rat Liver Competitive 1.9 [5]
β-Glucosidase Bovine Liver Competitive 150 [5]
α-Glucosidase Rice Noncompetitive 0.9 [5]

| α-Galactosidase | Coffee Bean | Weak Inhibition | >100 (estimated) |[1][5] |

The potent inhibition of mammalian β-glucosidase suggests that consumption of foods rich in this compound could impact metabolic processes and raises toxicological concerns if ingested in large quantities.[5]

Occurrence and Biosynthesis

This compound is a plant secondary metabolite.

  • Natural Sources: It is found in the roots, tubers, leaves, and fruits of plants in the Solanaceae family (potato, eggplant, tomato, bell peppers) and the Convolvulaceae family (sweet potato, bindweed).[5][7][11]

  • Biosynthesis: Calystegines are derived from the tropane alkaloid pathway. The biosynthesis begins with putrescine and shares several enzymatic steps with the formation of other tropane alkaloids like hyoscyamine. A key branch point is the reduction of tropinone to pseudotropine (3β-tropanol), which serves as the direct precursor to the calystegine skeleton. Subsequent demethylation and a series of hydroxylation steps yield the various calystegine structures, including B1.

Experimental Protocols

Protocol 1: Extraction and Purification of Calystegines from Plant Material

This protocol describes a general method for enriching calystegines from plant tissue, based on their cationic nature at acidic pH.

Rationale: Alkaloids are basic compounds that become protonated and water-soluble at low pH. This property is exploited for extraction into an acidic aqueous phase. Ion-exchange chromatography then separates the cationic alkaloids from neutral and anionic compounds.

Methodology:

  • Homogenization: Homogenize fresh plant material (e.g., 50 g of potato peels) in 200 mL of 0.5 M H₂SO₄.

  • Extraction: Stir the slurry for 4 hours at room temperature.

  • Clarification: Centrifuge the homogenate at 10,000 x g for 20 minutes. Collect the supernatant.

  • Cation-Exchange Chromatography:

    • Load the acidic supernatant onto a strong cation-exchange column (e.g., Dowex 50WX8, H⁺ form) pre-equilibrated with 0.1 M H₂SO₄.

    • Wash the column extensively with deionized water to remove sugars, organic acids, and other non-retained compounds.

    • Elute the bound alkaloids with 2 M NH₄OH.

  • Solvent Removal: Evaporate the ammoniacal eluate to dryness under reduced pressure to obtain the crude alkaloid fraction containing calystegines.

  • Further Purification (Optional): The crude extract can be further purified by solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[12][13]

Protocol 2: In Vitro β-Glucosidase Inhibition Assay

This protocol uses the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) to measure β-glucosidase activity and its inhibition by this compound.[14][15]

Rationale: β-glucosidase hydrolyzes the colorless pNPG to glucose and p-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is bright yellow and can be quantified by measuring its absorbance at ~405 nm. The reduction in the rate of color formation is proportional to the level of enzyme inhibition.

Materials:

  • β-Glucosidase from almonds or other source.

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG), 10 mM in assay buffer.

  • Assay Buffer: 50 mM sodium acetate buffer, pH 5.0.

  • Stop Solution: 1 M sodium carbonate (Na₂CO₃).

  • This compound stock solution in assay buffer.

  • 96-well microplate and microplate reader.

Methodology:

  • Assay Setup: In the wells of a 96-well plate, prepare reactions by adding:

    • 50 µL of 50 mM sodium acetate buffer (pH 5.0).

    • 25 µL of this compound solution at various concentrations (or buffer for control).

    • 25 µL of a diluted β-glucosidase enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the desired temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of 10 mM pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate for a fixed time (e.g., 20 minutes) at 37 °C. The time should be chosen to ensure the reaction in the uninhibited control remains within the linear range.

  • Reaction Termination: Add 100 µL of 1 M Na₂CO₃ solution to each well to stop the reaction and develop the yellow color.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Potential Applications and Toxicological Relevance

The potent glycosidase inhibitory activity of this compound makes it a molecule of dual interest.

  • Research Tool: As a selective inhibitor, it is a valuable chemical probe for studying the role of β-glucosidases in various biological systems. It can be used to induce a chemical phenocopy of certain lysosomal storage diseases in cell culture or animal models, aiding in the study of disease pathology.

  • Therapeutic Potential: Inhibition of glycosidases in the human intestine can slow the digestion of complex carbohydrates, reducing the post-meal spike in blood glucose. This mechanism is utilized by some anti-diabetic drugs. While Calystegine B2 appears more potent against key intestinal enzymes, the general class of compounds remains of interest for metabolic disease research.[16]

  • Toxicology: The presence of calystegines in common food plants like potatoes is a subject of toxicological assessment. While normal consumption levels are considered safe, high concentrations, potentially found in spoiled or greening potatoes, could pose a risk by disrupting normal carbohydrate metabolism.[3][5]

References

  • ResearchGate. (2013). β-Glucosidase activity determination protocol? Retrieved from [Link]

  • ResearchGate. (n.d.). β-GLUCOSIDASE. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... Retrieved from [Link]

  • Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved from [Link]

  • BioCrick. (n.d.). This compound | CAS:127414-86-2. Retrieved from [Link]

  • Molyneux, R. J., et al. (1991). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Azemi, M. E., et al. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of six calystegines... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Calystegine. PubChem Compound Summary. Retrieved from [Link]

  • Binaglia, M., et al. (2018). Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry. Food Chemistry. Retrieved from [Link]

  • Li, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Calystegine B3. PubChem Compound Summary. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview about the extraction and purification protocol... Retrieved from [Link]

  • ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Calystegine B5 (FDB015261). Retrieved from [Link]

  • MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • Zhang, F., et al. (2020). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Smith, C. J., et al. (2010). Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Krsnik, M., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0018178). Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of calystegines A 3 , B 1 , and B 2. Retrieved from [Link]

  • LCI. (2017). Tropane Alkaloids and Calystegines. Retrieved from [Link]

  • Schering, L., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • EFSA. (2019). Overview of available toxicity data for calystegines. EFSA Supporting Publications. Retrieved from [Link]

  • ResearchGate. (2025). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Retrieved from [Link]

  • Google Patents. (n.d.). US5684155A - Process for the extraction and purification of alkaloids.

Sources

An In-Depth Technical Guide to the Biological Activity of Calystegine B1

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Calystegine B1 is a polyhydroxylated nortropane alkaloid found in various plants, including those from the Solanaceae and Convolvulaceae families. Structurally analogous to monosaccharides, calystegines are potent inhibitors of glycosidase enzymes. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action as a glycosidase inhibitor. We will delve into its therapeutic potential in metabolic disorders, lysosomal storage diseases, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data analysis, and insights into the structure-activity relationships that govern its function.

Introduction: The Chemical and Biological Landscape of this compound

Calystegines are a class of naturally occurring polyhydroxylated alkaloids characterized by a nortropane skeleton.[1] This unique structure, featuring a nitrogen atom at the bridgehead, confers a three-dimensional arrangement that mimics the oxocarbenium ion transition state of glycosidase-catalyzed reactions. This structural mimicry is the foundation of their biological activity.

Calystegines are broadly classified into three main groups based on their degree of hydroxylation: A (trihydroxy), B (tetrahydroxy), and C (pentahydroxy).[1] this compound, a member of the B group, has garnered significant scientific interest due to its specific and potent inhibitory effects on certain glycosidases. These enzymes are critical for a vast array of biological processes, from digestion to the post-translational modification of proteins. Consequently, the ability of this compound to modulate their activity opens up numerous avenues for therapeutic intervention.

Core Mechanism of Action: Potent and Selective Glycosidase Inhibition

The primary mechanism through which this compound exerts its biological effects is the inhibition of glycosidase enzymes. These enzymes are responsible for hydrolyzing glycosidic bonds in carbohydrates and glycoconjugates. The inhibition of these enzymes can have profound physiological consequences.

This compound is a potent competitive inhibitor of β-glucosidase from various mammalian sources.[2] Competitive inhibition implies that this compound binds to the active site of the enzyme, directly competing with the natural substrate. The strength of this inhibition varies depending on the species from which the enzyme is derived.[2] The addition of a hydroxyl group at the C6exo position in this compound enhances its inhibitory potential towards β-glucosidase and β-galactosidase.[3]

Quantitative Analysis of Glycosidase Inhibition

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The following table summarizes the reported inhibitory constants (Ki) of this compound against β-glucosidases from different mammalian livers.

Enzyme SourceKi (μM)Inhibition Type
Bovine Liver150Competitive
Human Liver10Competitive
Rat Liver1.9Competitive

Data compiled from Molyneux et al., 1999.[2][4]

Causality Behind Experimental Choices: The selection of enzymes from different mammalian sources (bovine, human, rat) is a strategic choice in preclinical drug development. It allows researchers to assess the potential for inter-species variability in drug response, which can be critical for predicting human efficacy and toxicity from animal models. The determination of the inhibition type (competitive) provides crucial information about the mechanism of action, suggesting that the inhibitor directly interacts with the enzyme's active site.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

To ensure the trustworthiness and reproducibility of research findings, a well-defined and validated experimental protocol is paramount. The following is a detailed, step-by-step methodology for a standard colorimetric in vitro α-glucosidase inhibition assay.[5][6][7]

Principle of the Assay

This assay is based on the ability of α-glucosidase to hydrolyze the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP).[6][7] The production of pNP, which is a yellow-colored compound, can be quantified spectrophotometrically at 405 nm.[5] The presence of an inhibitor, such as this compound, will reduce the rate of pNPG hydrolysis, leading to a decrease in the absorbance signal.

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test compounds)

  • Acarbose (positive control)[5][8]

  • 50 mM Phosphate buffer (pH 6.8)[5]

  • 1 M Sodium carbonate (Na2CO3)[5]

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (e.g., 2 U/mL) in phosphate buffer.[5]

    • Prepare a stock solution of pNPG (e.g., 1 mM) in phosphate buffer.[5]

    • Prepare a series of dilutions of this compound and acarbose in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the test compound solution (or buffer for control).

    • Add 20 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 5 minutes.[5]

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.[5]

    • Incubate the plate at 37°C for 20 minutes.[5]

    • Terminate the reaction by adding 50 µL of 1 M Na2CO3 solution to each well.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[5]

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the well with buffer instead of the test compound.

      • Abs_sample is the absorbance of the well with the test compound.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, & Inhibitor Solutions A1 Add 20µL Inhibitor/Buffer P1->A1 A2 Add 20µL α-Glucosidase A1->A2 A3 Incubate (37°C, 5 min) A2->A3 A4 Add 20µL pNPG (Substrate) A3->A4 A5 Incubate (37°C, 20 min) A4->A5 A6 Add 50µL Na2CO3 (Stop) A5->A6 D1 Read Absorbance @ 405nm A6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Cellular and In Vivo Biological Activities and Therapeutic Potential

The potent glycosidase inhibitory activity of this compound translates into significant biological effects at the cellular and organismal levels, suggesting a broad range of therapeutic applications.

Management of Diabetes Mellitus

One of the most explored therapeutic avenues for this compound is in the management of diabetes mellitus.[9] α-Glucosidases in the small intestine are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[6] By inhibiting these enzymes, this compound can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby mitigating postprandial hyperglycemia, a key feature of type 2 diabetes.[10]

Recent studies have shown that calystegines can protect human adipose-derived stromal cells from hyperglycemia-induced dysfunction.[11] This protective effect is associated with a reduction in oxidative and endoplasmic reticulum (ER) stress, a decrease in inflammation, and the promotion of the PI3K/AKT/mTOR signaling pathway.[11][12] In animal models of diabetes, calystegine extracts have been shown to reduce blood glucose levels and improve lipid profiles.[9] Furthermore, these extracts demonstrated a protective effect on the pancreas in streptozotocin-induced diabetic mice, minimizing damage to the β-cells of the islets of Langerhans and stimulating their regeneration.[9]

Potential in Lysosomal Storage Diseases (LSDs)

Lysosomal storage diseases are a group of inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes.[13][14] This leads to the accumulation of undigested or partially digested macromolecules within the lysosomes, resulting in cellular dysfunction and multi-organ pathology.[15]

This compound's ability to inhibit specific glycosidases makes it a potential candidate for substrate reduction therapy (SRT) in certain LSDs. SRT aims to reduce the biosynthesis of the substrate that accumulates due to the enzyme deficiency, thereby alleviating the cellular storage burden. For example, the inhibition of β-glucosidase by this compound could be relevant for Gaucher disease, which is caused by a deficiency in glucocerebrosidase (a type of β-glucosidase).[16] Additionally, some calystegines have shown specific inhibition of α-galactosidase, suggesting potential applications in Fabry's disease.[3]

Signaling Pathway: this compound in Hyperglycemia-Induced Cellular Stress

G Hyperglycemia High Glucose ROS Oxidative Stress (ROS Production) Hyperglycemia->ROS ER_Stress ER Stress Hyperglycemia->ER_Stress Inflammation Inflammation Hyperglycemia->Inflammation PI3K_AKT PI3K/AKT/mTOR Pathway Downregulation Hyperglycemia->PI3K_AKT Dysfunction Cellular Dysfunction & Apoptosis ROS->Dysfunction ER_Stress->Dysfunction Inflammation->Dysfunction PI3K_AKT->Dysfunction CalystegineB1 This compound CalystegineB1->ROS CalystegineB1->ER_Stress CalystegineB1->Inflammation CalystegineB1->PI3K_AKT Promotes

Caption: this compound mitigates hyperglycemia-induced cellular stress.

Emerging Roles in Oncology

The role of this compound in cancer is an emerging area of research. Altered glucose metabolism is a hallmark of many cancer cells, which exhibit increased glycolysis even in the presence of oxygen (the Warburg effect). While the direct effects of this compound on cancer cell metabolism are still under investigation, its influence on glycosidases could be significant. Many proteins involved in cancer progression, such as cell surface receptors and adhesion molecules, are glycoproteins. The proper folding and function of these proteins depend on a series of modifications in the endoplasmic reticulum and Golgi apparatus, which are catalyzed by glycosidases. Inhibition of these enzymes could potentially disrupt these processes and interfere with cancer cell growth and metastasis.

It is important to note that the relationship between B vitamins and cancer is complex, with some studies suggesting that high doses of vitamin B1 may have a growth-inhibitory effect on cancer cells.[17][18][19] While this compound is not a vitamin, its metabolic effects warrant further investigation in the context of cancer biology.

Conclusion and Future Directions

This compound is a compelling natural product with well-defined biological activity as a potent and selective glycosidase inhibitor. Its mechanism of action provides a strong rationale for its potential therapeutic application in a range of diseases, most notably diabetes mellitus and lysosomal storage disorders. The ability to modulate carbohydrate metabolism and cellular stress pathways underscores its significance as a lead compound for drug development.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

  • In Vivo Efficacy and Safety: Rigorous preclinical studies in relevant animal models are needed to establish the long-term efficacy and safety of this compound. While some studies suggest low toxicity, comprehensive toxicological assessments are required.[9]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms: Further investigation into the effects of this compound on other cellular pathways, particularly in the context of cancer and neurodegenerative diseases, may reveal novel therapeutic opportunities.

References

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • In vitro α-amylase and α-glucosidase inhibitory assay. (2019). protocols.io. [Link]

  • Molyneux, R. J., et al. (1999). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. PubMed. [Link]

  • Salehi, B., et al. (2017). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. [Link]

  • Asano, N., et al. (2003). Alkaloid Glycosidase Inhibitors. PubMed Central. [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • Bourebaba, N., et al. (2022). Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway. PubMed Central. [Link]

  • Bourebaba, L., et al. (2016). Evaluation of antidiabetic effect of total calystegines extracted from Hyoscyamus albus. PubMed. [Link]

  • Kato, A., et al. (2001). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. PubMed. [Link]

  • Khan, H., et al. (2022). Alkaloidal Phytoconstituents for Diabetes Management: Exploring the Unrevealed Potential. PubMed Central. [Link]

  • Promoting effect of total calystegine extract on hyperglycemia-mediated... ResearchGate. [Link]

  • Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. PubMed. [Link]

  • IC 50 value (mg/mL) of the α-glucosidase inhibition using different substrates. ResearchGate. [Link]

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  • Structures of calystegines A 3 , B 1 , and B 2. ResearchGate. [Link]

  • Hanberry, B. S., et al. (2014). High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate. PubMed Central. [Link]

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  • Calderón-Ospina, C. A., & Nava-Mesa, M. O. (2022). Mechanisms of action of vitamin B1 (thiamine), B6 (pyridoxine), and B12 (cobalamin) in pain: a narrative review. PubMed. [Link]

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  • Zastre, J. A., et al. (2013). Linking vitamin B1 with cancer cell metabolism. PubMed Central. [Link]

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Calystegine B1: A Technical Guide to its Mechanism of Action as a Glycosidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Calystegine B1, a polyhydroxylated nortropane alkaloid, represents a significant class of natural compounds with potent and specific glycosidase inhibitory activity. Its structural mimicry of monosaccharide substrates allows it to interact with the active sites of key metabolic enzymes, making it a valuable tool for biomedical research and a promising scaffold for therapeutic drug design. This technical guide provides a comprehensive analysis of this compound's mechanism of action, focusing on its target specificity, the kinetics of inhibition, and the structural basis for its interaction with glycosidases. We further detail robust, field-proven experimental protocols for characterizing its inhibitory profile and discuss the critical structure-activity relationships that govern its potency and selectivity. This document is intended for researchers, biochemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Significance of Glycosidase Inhibition

Glycoside hydrolases, or glycosidases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles are fundamental to a vast array of biological processes, from the digestion of dietary starches to the post-translational modification of proteins (glycoprotein processing). Consequently, the modulation of glycosidase activity with specific inhibitors has profound therapeutic implications. Inhibitors can correct metabolic imbalances, combat viral infections, and potentially treat genetic disorders.

This compound belongs to the calystegines, a family of polyhydroxylated nortropane alkaloids found in plants of the Solanaceae and Convolvulaceae families, including common vegetables like potatoes and eggplants[1][2]. As iminosugar analogues, their nitrogen-containing core and stereochemically arranged hydroxyl groups make them excellent mimics of the natural sugar substrates of glycosidases. This compound has emerged as a particularly potent inhibitor of specific mammalian glycosidases, making it a subject of intense study. This guide elucidates the precise molecular mechanisms that underpin its inhibitory function.

Molecular Profile and Target Specificity

This compound is a tetrahydroxylated nortropane alkaloid[3]. Its defining feature is a bicyclic structure with a nitrogen atom at the bridgehead, adorned with multiple hydroxyl groups. This arrangement allows it to fit snugly into the active sites of glycosidases that recognize specific sugar moieties.

The inhibitory activity of this compound is not uniform across all glycosidases. Its potency is highly dependent on the target enzyme's origin and substrate specificity. Extensive enzymatic assays have demonstrated that this compound is a potent inhibitor of β-glucosidases and, to a lesser extent, α-galactosidases [4]. The addition of a hydroxyl group at the C6exo position, as seen in this compound, enhances its inhibitory potential towards β-glucosidase and β-galactosidase while reducing its effect on α-galactosidase[5].

Data Presentation: Inhibitory Potency (Kᵢ) of this compound

The inhibitory constant (Kᵢ) is a quantitative measure of an inhibitor's potency; a lower Kᵢ value indicates a tighter binding to the enzyme and thus, higher potency.

Target EnzymeSource OrganismInhibition Constant (Kᵢ) in µMInhibition TypeReference
β-GlucosidaseHuman Liver10Competitive[1][2]
β-GlucosidaseRat Liver1.9Competitive[1][2]
β-GlucosidaseBovine Liver150Competitive[1][2]
β-GlucosidaseAlmond3Competitive[4]
α-GalactosidaseCoffee Bean7Competitive[4]

Table 1: Summary of reported inhibitory constants (Kᵢ) for this compound against various glycosidases. The data clearly shows a strong preference for β-glucosidases, with significant potency variations between species.

Core Mechanism: Competitive Inhibition

Kinetic studies have consistently shown that this compound functions as a competitive inhibitor [1][2]. This is the most common mechanism for inhibitors that are structural analogues of the substrate.

Causality of Competitive Inhibition: In a competitive inhibition model, the inhibitor (this compound) and the natural substrate vie for binding to the same location: the enzyme's active site[][7]. Because of its structural resemblance to a sugar molecule, this compound can bind reversibly to the active site. However, since it is not the true substrate, the enzyme cannot process it, and no product is formed. The inhibitor effectively "occupies" the enzyme, preventing the substrate from binding and catalysis from occurring. A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate, which will outcompete the inhibitor for binding to the active site[8][9].

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES Binds S Substrate (S) S->ES Binds P Product (P) ES->P Catalysis E2 Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E2->EI Binds I Inhibitor (I) This compound I->EI Binds Blocked No Reaction EI->Blocked S_compete Substrate (S) S_compete->E2 Competes with I

Caption: Mechanism of Competitive Inhibition by this compound.

Structural Basis of Interaction

The efficacy of this compound as a competitive inhibitor is rooted in its ability to mimic the transition state of the glycosyl cation intermediate formed during the hydrolysis of the natural substrate[3]. X-ray crystallography studies of related inhibitors complexed with glycosidases reveal the precise interactions that stabilize this binding[10].

The key interactions involve:

  • Hydrogen Bonding: The multiple hydroxyl groups on the this compound molecule form a network of hydrogen bonds with polar amino acid residues (e.g., Aspartic Acid, Glutamic Acid, Tyrosine) within the enzyme's active site[11].

  • Protonation of Nitrogen: The bridgehead nitrogen atom is typically protonated at physiological pH. This positive charge can form a crucial ionic interaction with a negatively charged carboxylate group of a catalytic residue (often an aspartate or glutamate) in the active site, further anchoring the inhibitor[3].

It is speculated that for β-glucosidase inhibition, the equatorial hydroxyl groups at the C2 and C3 positions are essential for binding, while the exo hydroxyl group at the C6 position is protonated by an acidic group in the active site, mimicking the catalytic mechanism[3].

Experimental Protocols for Characterization

To validate the mechanism and quantify the potency of this compound, a series of well-defined experiments are necessary. These protocols form a self-validating system where kinetic data predicts a binding model that is then confirmed by structural analysis.

Enzyme Kinetics Assay for Determining Kᵢ and Inhibition Type

This protocol is designed to determine the mode of inhibition and calculate the Kᵢ value. The principle relies on measuring the rate of an enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor.

Causality of Experimental Design: A chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), is chosen because its hydrolysis by β-glucosidase yields p-nitrophenol, a yellow compound that can be easily quantified by measuring absorbance at ~405 nm[12]. This provides a direct and continuous measure of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM phosphate buffer at the optimal pH for the target enzyme (e.g., pH 7.0)[12].

    • Enzyme Stock Solution: Prepare a concentrated stock of β-glucosidase in assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Substrate (pNPG) Stock Solution: Prepare a 10 mM stock solution of pNPG in assay buffer.

    • Inhibitor (this compound) Stock Solution: Prepare a 1 mM stock solution of this compound in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., 0 µM to 100 µM).

  • Assay Execution (96-well plate format):

    • Set up a matrix of reactions. Each row will have a fixed inhibitor concentration, and each column will have a fixed substrate concentration.

    • To each well, add:

      • 50 µL of Assay Buffer.

      • 20 µL of the appropriate this compound dilution (including a 0 µM control).

      • 10 µL of the appropriate pNPG dilution (to achieve final concentrations ranging from, for example, 0.1x Kₘ to 10x Kₘ).

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the enzyme solution to all wells.

    • Immediately place the plate in a spectrophotometric plate reader.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes[13]. The rate of reaction (V) is the slope of the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Michaelis-Menten Plot: Plot reaction rate (V) versus substrate concentration [S] for each inhibitor concentration. For a competitive inhibitor, the maximum velocity (Vₘₐₓ) will remain unchanged, but the apparent Michaelis constant (Kₘ) will increase with increasing inhibitor concentration.

    • Lineweaver-Burk Plot: Plot 1/V versus 1/[S]. For competitive inhibition, the resulting lines will intersect on the y-axis (at 1/Vₘₐₓ) but will have different x-intercepts (-1/Kₘ)[8]. This graphical confirmation is a critical validation step.

    • Kᵢ Calculation: The Kᵢ can be determined from the relationship: Kₘ(app) = Kₘ(1 + [I]/Kᵢ), where Kₘ(app) is the apparent Kₘ at a given inhibitor concentration [I].

G cluster_workflow Glycosidase Inhibition Kinetics Workflow cluster_analysis 6. Data Analysis prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) setup 2. Assay Setup (96-well Plate) Matrix of [Substrate] and [Inhibitor] prep->setup incubate 3. Pre-incubation (Enzyme + Inhibitor) setup->incubate start 4. Reaction Initiation (Add Substrate) incubate->start read 5. Kinetic Reading (Absorbance at 405 nm over time) start->read rates Calculate Reaction Rates (V) read->rates plots Generate Lineweaver-Burk Plot (1/V vs 1/[S]) rates->plots ki Determine Inhibition Type & Calculate Kᵢ plots->ki

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Structural Analysis via X-ray Crystallography

To provide definitive, high-resolution evidence of the binding mode, co-crystallization of the target glycosidase with this compound is the gold standard.

Causality of Experimental Design: X-ray crystallography provides an atomic-level 3D structure of the enzyme-inhibitor complex[14]. This allows direct visualization of the hydrogen bonds, ionic interactions, and the precise orientation of this compound within the active site, confirming the hypotheses derived from kinetic and SAR studies[15].

Step-by-Step Methodology Overview:

  • Protein Expression and Purification: The target glycosidase (e.g., human β-glucosidase) is overexpressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity using chromatographic techniques.

  • Complex Formation: The purified enzyme is incubated with a molar excess of this compound to ensure saturation of the active sites.

  • Crystallization Screening: The enzyme-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, pH, temperature) using methods like hanging-drop or sitting-drop vapor diffusion[16].

  • Crystal Optimization: Initial crystal "hits" are optimized to produce large, well-ordered, single crystals suitable for diffraction.

  • X-ray Diffraction Data Collection: The crystal is cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the complex. The atomic model of the protein and the inhibitor is built into this map and refined to yield a final, high-resolution structure[17][18].

Conclusion

This compound is a potent, competitive inhibitor of β-glucosidases, acting by mimicking the natural substrate and binding reversibly to the enzyme's active site. Its mechanism is underpinned by a network of specific hydrogen bonds and ionic interactions, which can be quantitatively characterized by enzyme kinetics and visualized directly through X-ray crystallography. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug developers aiming to understand, utilize, or modify this valuable natural product for scientific and therapeutic applications.

References

  • Molyneux, R. J., et al. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycobiology, 7(8), 1085–1088. [Link]

  • Asano, N., et al. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Oxford Academic, Glycobiology, 7(8), 1085-1088. [Link]

  • Watson, A. A., et al. (2001). Alkaloid Glycosidase Inhibitors. Comprehensive Natural Products Chemistry, 3, 3.07. [Link]

  • Reichelt, A., et al. (2013). Inhibition of Human Intestinal α-Glucosidases by Calystegines. Journal of Agricultural and Food Chemistry, 61(25), 5953-5960. [Link]

  • Molyneux, R. J., et al. (1993). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 304(1), 81-88. [Link]

  • Kato, A., et al. (1997). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. Carbohydrate Research, 304(2), 173-178. [Link]

  • Gloster, T. M., & Davies, G. J. (2010). Glycosidase inhibition: assessing mimicry of the transition state. Organic & Biomolecular Chemistry, 8(2), 305-320. [Link]

  • Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. European Journal of Biochemistry, 248(2), 294-303. [Link]

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  • Li, H., et al. (2019). Emerging strategies for the activity assay and inhibitor screening of alpha-glucosidase. TrAC Trends in Analytical Chemistry, 120, 115656. [Link]

  • Reichelt, A., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. Journal of Agricultural and Food Chemistry, 61(25), 5953-5960. [Link]

  • Liu, C., et al. (2024). Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane. Nature Communications, 15(1), 3624. [Link]

  • Zhang, M., et al. (2020). Characterizations and Assays of α-Glucosidase Inhibition Activity on Gallic Acid Cocrystals. Pharmaceutics, 12(3), 232. [Link]

  • Sornkaew, N., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(19), 6296. [Link]

  • Tepfer, D., et al. (1996). Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships. Journal of Agricultural and Food Chemistry, 44(8), 2147-2150. [Link]

  • Molyneux, R. J., et al. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. ResearchGate. [Link]

  • Rejzek, M., et al. (2019). Synthesis of nortropane alkaloid calystegine B 2 from methyl α-d-xylopyranoside. Carbohydrate Research, 472, 122-126. [Link]

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  • Patsnap Synapse. (2025). What are the differences between competitive and non-competitive inhibition? Patsnap Synapse. [Link]

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An In-depth Technical Guide to Calystegine B1 as a Competitive Inhibitor of β-Glucosidase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Calystegine B1 in Glycobiology

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing pivotal roles in a myriad of biological processes. Among these, β-glucosidases (EC 3.2.1.21) are crucial for the final step in the degradation of cellulose and other β-glucans, releasing glucose for cellular metabolism.[1] Their involvement in pathways such as plant defense, lignification, and glycolipid metabolism in animals underscores their biological importance.[1] Consequently, inhibitors of β-glucosidase are valuable tools for studying these processes and hold significant therapeutic potential in areas like diabetes, cancer, and certain viral infections.[2]

Calystegines, a class of polyhydroxylated nortropane alkaloids found in plants of the Solanaceae and Convolvulaceae families, have emerged as potent glycosidase inhibitors.[3][4] Their sugar-mimicking structures enable them to interact with the active sites of glycosidases.[2] This guide focuses specifically on this compound, a tetrahydroxylated calystegine, and its function as a competitive inhibitor of β-glucosidase. We will delve into the mechanistic underpinnings of this inhibition, provide detailed experimental protocols for its characterization, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's interaction with β-glucosidase.

The Molecular Basis of Inhibition: A Structural Perspective

The inhibitory activity of this compound against β-glucosidase is rooted in its structural analogy to the natural substrate, a β-glucoside. This structural mimicry allows this compound to bind to the enzyme's active site, thereby preventing the substrate from binding and being hydrolyzed.[5] This mode of action is characteristic of competitive inhibition, where the inhibitor and substrate vie for the same binding site on the enzyme.[6]

The potency of calystegine inhibition is closely linked to the degree and stereochemistry of hydroxylation.[4] Studies on the structure-activity relationship of various calystegines have revealed that an increased number of hydroxyl groups generally leads to enhanced inhibitory activity.[7] For instance, the addition of a hydroxyl group at the C6-exo position, as seen in this compound, significantly boosts its inhibitory potential against β-glucosidase.[8]

Mechanism of Competitive Inhibition by this compound

In competitive inhibition, the inhibitor (I) reversibly binds to the free enzyme (E) to form an enzyme-inhibitor complex (EI), but it cannot bind to the enzyme-substrate complex (ES). Conversely, the substrate (S) cannot bind to the EI complex.[9] This dynamic can be represented by the following equilibria:

The key kinetic signatures of competitive inhibition are an unchanged maximum velocity (Vmax) and an increased Michaelis constant (Km).[10] The Vmax remains constant because, at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, allowing the reaction to reach its maximum rate.[11] The apparent Km increases because a higher concentration of substrate is required to achieve half of the Vmax in the presence of the inhibitor.[10]

Diagram of Competitive Inhibition

Competitive_Inhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki S Substrate (S) S->ES I Inhibitor (I) (this compound) I->EI ES->E k-1 P Products (P) ES->P k_cat EI->E k-i

Caption: Competitive inhibition of β-glucosidase by this compound.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a tighter binding of the inhibitor to the enzyme and thus, a more potent inhibition. The Ki for this compound has been determined for β-glucosidases from various sources, highlighting its potent inhibitory nature.

Calystegine Enzyme Source Ki (µM) Inhibition Type Reference
This compoundBovine β-Glucosidase150Competitive[3][12]
This compoundHuman β-Glucosidase10Competitive[3][12]
This compoundRat β-Glucosidase1.9Competitive[3][12]
Calystegines B (B1 & B2)General β-Glucosidase3Competitive[7]

Experimental Protocol: Characterizing the Competitive Inhibition of β-Glucosidase

This section provides a detailed, step-by-step methodology for determining the inhibitory kinetics of this compound on β-glucosidase using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

Principle of the Assay

β-glucosidase catalyzes the hydrolysis of the colorless substrate pNPG to D-glucose and p-nitrophenol.[13] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored product with a maximum absorbance at 405 nm.[13] The rate of formation of p-nitrophenol is directly proportional to the enzyme activity. By measuring the reaction rate at various substrate and inhibitor concentrations, the mode of inhibition and the Ki value can be determined.

Materials and Reagents
  • β-Glucosidase: From almond meal or other suitable source.

  • This compound: High purity standard.

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG): Substrate.

  • Sodium Acetate Buffer (50 mM, pH 5.0): Reaction buffer.

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH): Stop solution (e.g., 1 M Na₂CO₃).

  • Dimethyl Sulfoxide (DMSO): For dissolving this compound if necessary.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

  • 96-well Microplates.

  • Incubator or Water Bath.

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a stock solution of β-glucosidase in sodium acetate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution (pNPG): Prepare a stock solution of pNPG (e.g., 10 mM) in sodium acetate buffer.

  • Inhibitor Stock Solution (this compound): Prepare a stock solution of this compound in sodium acetate buffer or DMSO. If DMSO is used, ensure the final concentration in the assay does not exceed 1% (v/v) and include a solvent control.[12]

  • Stop Solution: Prepare a 1 M solution of Na₂CO₃ in deionized water.

Experimental Workflow

Diagram of the Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Enzyme, Substrate (pNPG), and Inhibitor (this compound) Solutions A1 Add Buffer P1->A1 A2 Add varying concentrations of this compound A1->A2 A3 Add Enzyme Solution A2->A3 A4 Pre-incubate A3->A4 A5 Initiate reaction by adding varying concentrations of pNPG A4->A5 R1 Incubate at 37°C for a fixed time (e.g., 10-30 min) A5->R1 R2 Stop reaction with alkaline solution (e.g., Na2CO3) R1->R2 R3 Measure absorbance at 405 nm R2->R3 D1 Calculate initial reaction velocities (v) R3->D1 D2 Construct Michaelis-Menten plots D1->D2 D3 Generate Lineweaver-Burk plot (1/v vs. 1/[S]) D2->D3 D4 Determine Vmax, appKm, and Ki D3->D4

Caption: Workflow for determining the inhibitory kinetics of this compound.

Step-by-Step Assay Procedure
  • Assay Setup: In a 96-well microplate, set up the reactions as follows for each inhibitor concentration (including a zero-inhibitor control):

    • Add sodium acetate buffer to bring the final volume to 200 µL.

    • Add the desired volume of this compound solution.

    • Add the enzyme solution.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the pNPG solution at various final concentrations.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution (e.g., 100 µL of 1 M Na₂CO₃). The development of a yellow color indicates the formation of p-nitrophenolate.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Controls:

    • Blank: A reaction mixture without the enzyme to correct for non-enzymatic hydrolysis of pNPG.

    • Solvent Control: If DMSO is used to dissolve the inhibitor, include a control with the same concentration of DMSO but no inhibitor.

Data Analysis and Interpretation

The primary method for visualizing and analyzing competitive inhibition data is the Lineweaver-Burk plot , also known as a double reciprocal plot.[14] This plot linearizes the Michaelis-Menten equation by plotting the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]).[14]

Michaelis-Menten Equation: v = (Vmax * [S]) / (Km + [S])

Lineweaver-Burk Equation: 1/v = (Km / Vmax) * (1/[S]) + 1/Vmax

For a competitive inhibitor, the Lineweaver-Burk plot will show a series of lines that intersect at the y-axis (1/Vmax), indicating that Vmax is unchanged.[6][15] The x-intercept (-1/Km) will shift closer to the origin as the inhibitor concentration increases, reflecting an increase in the apparent Km.[9]

Diagram of a Lineweaver-Burk Plot for Competitive Inhibition

Lineweaver_Burk xaxis 1/[S] yaxis 1/v 0,0 0,0 0,0->xaxis 0,0->yaxis p1 p2 p3 p1i p2i p3i p1ii p2ii y_intercept 1/Vmax x_intercept_no_I -1/Km x_intercept_with_I -1/appKm

Sources

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Calystegine B1 from Plant Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Calystegine B1

Calystegines are a group of polyhydroxylated nortropane alkaloids that have garnered significant interest within the scientific and pharmaceutical communities. These compounds are structural analogues of monosaccharides and, as such, are potent inhibitors of various glycosidase enzymes.[1][2][3] this compound, in particular, has demonstrated potent competitive inhibition of β-glucosidase and α-galactosidase, suggesting its potential therapeutic applications in areas such as lysosomal storage disorders and diabetes.[2][3][4]

These hydrophilic alkaloids are found in a variety of plant species, notably within the Solanaceae family (e.g., Atropa belladonna, Hyoscyamus niger, and even common edibles like potatoes and tomatoes) and the Convolvulaceae family (e.g., Calystegia sepium or hedge bindweed).[1][3][5][6][7][8] The isolation of this compound from these natural sources is a critical step for further pharmacological investigation and drug development.

This guide provides a comprehensive, in-depth protocol for the extraction, isolation, and purification of this compound from plant material, grounded in established biochemical principles and validated methodologies.

Principle of the Method

The isolation and purification of this compound hinges on its distinct chemical properties. As a hydrophilic nortropane alkaloid, it is soluble in polar solvents.[4][5] Its basic nature, due to the nitrogen atom in the nortropane ring, allows for its effective separation from neutral and acidic plant metabolites using ion-exchange chromatography.[2][5] The overall workflow involves an initial crude extraction followed by a multi-step purification process to achieve high purity.

Calystegine_B1_Purification_Workflow PlantMaterial Plant Material (e.g., Calystegia sepium) Extraction Solid-Liquid Extraction (Methanol/Water) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Aqueous/ Methanolic Extract Filtration->CrudeExtract IonExchange Cation-Exchange Chromatography CrudeExtract->IonExchange Elution Elution with Ammonia Solution IonExchange->Elution FractionCollection Fraction Collection Elution->FractionCollection Analysis Analysis of Fractions (TLC/HPLC) FractionCollection->Analysis Pooling Pooling of B1-rich Fractions Analysis->Pooling FinalPurification Reversed-Phase HPLC (Optional) Pooling->FinalPurification PureB1 Purified This compound FinalPurification->PureB1

Caption: Overall workflow for the isolation and purification of this compound.

Materials and Reagents

Plant Material
  • Fresh or air-dried roots and aerial parts of Calystegia sepium (Hedge Bindweed).[1][9][10] Other known calystegine-containing plants like Atropa belladonna or Hyoscyamus niger can also be used.[6][7][8]

Solvents and Reagents
ReagentGrade
Methanol (MeOH)HPLC Grade
Deionized Water (H₂O)Type 1
Hydrochloric Acid (HCl)Analytical Grade
Ammonium Hydroxide (NH₄OH)Analytical Grade
Cation-Exchange Resin (e.g., Dowex 50WX8)100-200 mesh
Acetonitrile (ACN)HPLC Grade
Trifluoroacetic Acid (TFA)HPLC Grade
This compound Standard>95% purity

Experimental Protocols

Part 1: Extraction of Crude Calystegines

This initial step is designed to efficiently extract the hydrophilic calystegines from the plant matrix.

Rationale: Calystegines are highly polar molecules, making a polar solvent system like methanol/water ideal for their extraction.[5] Maceration allows for sufficient time for the alkaloids to diffuse from the plant cells into the solvent.

Protocol:

  • Preparation of Plant Material: Air-dry the plant material at room temperature for several days until brittle. Grind the dried material into a fine powder using a blender or a mill.

  • Maceration: Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask. Add 1 L of 50% aqueous methanol (v/v).[5]

  • Extraction: Stopper the flask and allow it to macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove the solid plant debris.

  • Repeat Extraction: Transfer the collected plant material back to the flask and repeat the extraction process two more times with fresh 50% aqueous methanol to ensure exhaustive extraction.[5]

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C. This will remove the methanol and some of the water, resulting in a concentrated aqueous extract.

Part 2: Ion-Exchange Chromatography for Alkaloid Fractionation

This is the primary purification step that separates the basic calystegine alkaloids from other neutral and acidic compounds in the crude extract.

Rationale: Ion-exchange chromatography separates molecules based on their net charge.[11][12] At a neutral or slightly acidic pH, the nitrogen atom in this compound is protonated, giving it a positive charge. This allows it to bind to a negatively charged cation-exchange resin. Neutral compounds will pass through the column, and the bound calystegines can be selectively eluted by increasing the pH, which deprotonates the nitrogen and removes its charge.[11][13]

Cation_Exchange_Principle cluster_0 Loading (Neutral pH) cluster_1 Elution (High pH - NH4OH) Resin_L Resin- B1_L B1-NH+ Resin_L->B1_L Binds Neutral_L Neutral Cmpd ... ... Neutral_L->... Flows through Resin_E Resin- B1_E B1-N B1_E->... Elutes

Caption: Principle of cation-exchange chromatography for this compound.

Protocol:

  • Resin Preparation: Prepare a slurry of Dowex 50WX8 resin in deionized water. Pour the slurry into a glass chromatography column (e.g., 2.5 cm x 30 cm) to a bed height of approximately 20 cm.

  • Column Equilibration: Wash the resin sequentially with 2 column volumes (CV) of 1 M HCl, 5 CV of deionized water (until the eluate is neutral), 2 CV of 1 M NH₄OH, and finally with 5 CV of deionized water (until the eluate is neutral). This ensures the resin is in the H⁺ form and ready for sample loading.

  • Sample Loading: Adjust the pH of the concentrated aqueous extract from Part 1 to approximately 5.0 with 0.1 M HCl. Ensure the sample is free of particulates by centrifugation or filtration. Apply the extract to the top of the equilibrated column at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: After the entire sample has been loaded, wash the column with 5 CV of deionized water to remove unbound neutral and acidic compounds.

  • Elution: Elute the bound calystegines from the column using 5 CV of 2 M ammonium hydroxide (NH₄OH) solution. Collect the eluate in fractions of 10-15 mL.

  • Concentration: Pool the ammonia-containing fractions and concentrate them to dryness under reduced pressure to remove the ammonia and water. The resulting residue is an enriched alkaloid fraction.

Part 3: Analysis and Final Purification by Reversed-Phase HPLC

The enriched alkaloid fraction can be analyzed to confirm the presence of this compound and further purified if necessary.

Rationale: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[14][15] Although calystegines are polar, slight differences in their hydroxylation patterns lead to differences in polarity that can be exploited for separation on a C18 column. A volatile ion-pairing agent like TFA is often used in the mobile phase to improve peak shape for basic compounds.[16]

Analytical HPLC Protocol:

  • Sample Preparation: Re-dissolve a small portion of the enriched alkaloid fraction in the initial mobile phase (e.g., 98% Water/2% ACN with 0.1% TFA).

  • HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 2% B to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or ELSD/MS)
Injection Volume 20 µL
  • Analysis: Inject the sample and compare the retention time with that of a pure this compound standard.

Preparative HPLC Protocol (Optional): For obtaining highly pure this compound, the analytical method can be scaled up to a preparative scale using a larger dimension column and a higher flow rate. Fractions corresponding to the this compound peak can be collected, pooled, and lyophilized to yield the pure compound.

Data and Expected Results

The yield of this compound will vary depending on the plant source, geographical location, and time of harvest. The ion-exchange chromatography step should provide a significant purification, removing the majority of non-alkaloidal compounds. HPLC analysis of the enriched fraction should show a prominent peak corresponding to this compound when compared to a standard.

Purification StepTypical PurityExpected Observations
Crude Extract< 1%A complex mixture of numerous plant metabolites.
Post-Ion Exchange10-40%A simplified mixture, enriched in basic compounds.
Post-Preparative HPLC> 95%A single major peak in the analytical chromatogram.

Troubleshooting

  • Low Yield: Ensure the plant material was thoroughly ground and the extraction was exhaustive. Check the binding capacity of the ion-exchange resin and ensure it was not overloaded.

  • Poor Separation in HPLC: Adjust the gradient slope or the mobile phase composition. Ensure the column is in good condition. For basic compounds like calystegines, poor peak shape can sometimes be improved by using a different ion-pairing agent or a different pH.[17][18]

  • Column Clogging: Always filter or centrifuge the crude extract before loading it onto any chromatography column to remove particulate matter.[19]

Conclusion

The protocol detailed above provides a robust and scientifically-grounded methodology for the successful isolation and purification of this compound from plant sources. The key to this process is the strategic use of the compound's hydrophilic and basic properties, primarily through an efficient solid-liquid extraction and a highly selective ion-exchange chromatography step. Subsequent analysis and optional purification by RP-HPLC can yield this compound of high purity, suitable for detailed biological and pharmacological evaluation.

References

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • U. Matern, et al. (2004). Calystegines in Calystegia sepium do not inhibit fungal growth and invertase activity but interact with plant invertase. Plant Biology, 6(2), 206-213.
  • Wikipedia. (2023). Calystegia sepium. Retrieved from [Link]

  • ResearchGate. (n.d.). Calystegine distribution in some solanaceous species. Retrieved from [Link]

  • Invasive Plant Atlas of the United States. (n.d.). Hedge bindweed: Calystegia sepium. Retrieved from [Link]

  • PlantNET. (n.d.). Calystegia sepium. Retrieved from [Link]

  • Illinois Wildflowers. (n.d.). Hedge Bindweed (Calystegia sepium). Retrieved from [Link]

  • B. Dräger, et al. (2001).
  • AI Publications. (2022). Therapeutic Importance of Hyoscyamus Species - A Review.
  • ResearchGate. (n.d.). Chemical Constituents from Atropa belladonna Roots. Retrieved from [Link]

  • SID. (2011). Alkaloids contents of Hyoscyamus niger L. at different organs in different growth stages. Iranian Journal of Plant Physiology, 1(3), 187-192.
  • NIH. (2012). Production of tropane alkaloids in Hyoscyamus niger (black henbane) hairy roots grown in bubble-column and spray bioreactors. Biotechnology Letters, 34(7), 1347-1352.
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  • The Naturopathic Herbalist. (n.d.). Hyoscyamus niger. Retrieved from [Link]

  • ResearchGate. (n.d.). Dihydroxynortropane alkaloids from calystegine-producing plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Calystegines in Calystegia sepium derive from the tropane alkaloid pathway. Retrieved from [Link]

  • PubChem. (n.d.). Calystegine. Retrieved from [Link]

  • SlideShare. (n.d.). Extraction of plant material. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Research. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Biology of Calystegines. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Molyneux, R. J., et al. (1991). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 293(2), 301-307.
  • Semantic Scholar. (2011). ALKALOIDS CONTENTS OF HYOSCYAMUS NIGER L. AT DIFFERENT ORGANS IN DIFFERENT GROWTH STAGES. Retrieved from [Link]

  • ResearchGate. (n.d.). Integrated processes of extraction and liquid membrane isolation of atropine from Atropa belladonna roots. Retrieved from [Link]

  • Asano, N., et al. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Journal of Agricultural and Food Chemistry, 45(10), 3951-3956.
  • ResearchGate. (2022). ATROPA BELLADONNA, DEADLY NIGHTSHADE AND ITS PECULIARITIES. Retrieved from [Link]

  • GSC Online Press. (2023). Ion exchange chromatography: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 23(01), 221–230.
  • Bio-Rad. (n.d.). Anion Exchange Chromatography. Retrieved from [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 2), S486-S491.
  • NIH. (2012). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts.
  • Iranian Journal of Pharmaceutical Research. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Retrieved from [Link]

  • Phenomenex. (n.d.). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Retrieved from [Link]

  • PubMed. (2009). Characterization and resolution of reversed phase HPLC chromatography failure attributed to sulfobutylether-beta-cyclodextrin in a pharmaceutical sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 660-669.
  • LCGC International. (2012). Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. Retrieved from [Link]

  • IISTE.org. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And. Chemical and Process Engineering Research, 69.
  • ResearchGate. (2020). The Isolation of Stress Granules From Plant Material. Retrieved from [Link]

Sources

Unveiling the Nortropane Alkaloids: A Detailed Protocol for the GC-MS Analysis of Calystegine B1 and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Calystegines, a class of polyhydroxylated nortropane alkaloids, are potent glycosidase inhibitors found in various plant species, including common edibles like potatoes and tomatoes.[1] Their biological activity necessitates robust and sensitive analytical methods for their detection and quantification in plant matrices, food products, and for pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis, providing excellent separation and structural elucidation capabilities.[2][3] However, the inherent high polarity and low volatility of calystegines present a significant analytical challenge, making direct GC-MS analysis unfeasible. This application note provides a comprehensive, field-proven protocol for the analysis of Calystegine B1 and other calystegines using GC-MS, with a critical focus on an optimized silylation derivatization step that enables their volatilization. We will detail the entire workflow from extraction to data interpretation, explaining the causality behind each procedural choice to ensure a self-validating and reproducible methodology.

Introduction: The Significance of Calystegine Analysis

Calystegines are secondary metabolites characterized by a nortropane skeleton with two to five hydroxyl groups.[4][5] this compound (Molecular Formula: C₇H₁₃NO₄) is a representative member of this family, known for its potent and competitive inhibition of mammalian β-glucosidase activities.[1][6][7] This inhibitory action on glycosidases—enzymes crucial for carbohydrate metabolism—underpins both the therapeutic potential and the toxicological concern associated with these compounds.[1][6]

The analytical challenge with calystegines lies in their polyhydroxylated nature, which imparts high polarity and a high boiling point, making them unsuitable for direct gas chromatography.[8][9] To overcome this, a derivatization step is essential. Silylation is the most effective and widely used technique for this purpose.[8][10] This process replaces the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, dramatically increasing the volatility and thermal stability of the analytes, rendering them amenable to GC separation and subsequent mass spectrometric analysis.[8][11][12]

This guide provides a validated workflow for researchers aiming to accurately identify and quantify calystegines in complex matrices.

Overall Experimental Workflow

The analytical process can be visualized as a multi-stage workflow, beginning with the liberation of calystegines from the sample matrix and culminating in their specific detection and quantification.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Material (e.g., Tomato, Potato) Homogenize Homogenization / Lyophilization Sample->Homogenize Extract Solid-Liquid Extraction Homogenize->Extract Dry Dry Down Extract Extract->Dry Silylate Silylation Reaction Dry->Silylate Inject GC-MS Injection Silylate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Caption: High-level workflow for GC-MS analysis of calystegines.

Detailed Methodologies and Protocols

Protocol 1: Extraction of Calystegines from Plant Material

Rationale: The goal of this step is to efficiently extract the polar calystegines from the complex plant matrix into a liquid phase. A solid-liquid extraction using a polar solvent system is highly effective.[13][14] Using a methanol/water mixture provides a good balance of polarity to extract a wide range of calystegines while minimizing the co-extraction of highly non-polar compounds like lipids.[14] Acidification of the solvent can further improve the solubility of these alkaloids.[13]

Materials:

  • Plant sample (lyophilized and finely ground for optimal extraction)

  • Methanol (HPLC grade)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

Procedure:

  • Weighing: Accurately weigh approximately 1.0 g of the homogenized, lyophilized plant powder into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of an extraction solvent consisting of methanol/water (50:50, v/v).

  • Extraction: Tightly cap the tube and vortex vigorously for 1 minute. Place the tube in an ultrasonic bath for 15 minutes to enhance cell disruption and extraction efficiency.

  • Centrifugation: Centrifuge the suspension at 4,500 rpm for 10 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully pipette the supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 15 mL of the extraction solvent to the pellet, repeat steps 3-4, and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter. The resulting clear extract is now ready for the derivatization step.

Protocol 2: Silylation for GC-MS Analysis

Rationale: This is the most critical step for successful GC-MS analysis. Silylation is a nucleophilic substitution reaction where an active hydrogen in a polar functional group (like the -OH groups on calystegines) is replaced by a trimethylsilyl (TMS) group.[8][11] This chemical modification masks the polar groups, thereby reducing the boiling point and increasing the volatility of the analyte.[8] We use N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent due to its high reactivity and the volatile nature of its byproducts, which do not interfere with the chromatography.[12][15] Pyridine is used as a solvent as it is an excellent base catalyst that helps to solubilize the analytes and scavenge the acidic byproduct of the reaction.

Silylation cluster_reactants Reactants cluster_products Products Calystegine Calystegine-OH Reaction + MSTFA MSTFA Deriv Calystegine-O-TMS Byproduct Volatile Byproducts Reaction->Deriv Reaction->Byproduct

Caption: The silylation reaction converts polar analytes to volatile derivatives.

Materials:

  • Calystegine extract from Protocol 1

  • Nitrogen gas evaporator or vacuum concentrator

  • GC vials with inserts (2 mL)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

Procedure:

  • Drying: Transfer 1 mL of the filtered extract into a GC vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C or using a vacuum concentrator. It is crucial that no water remains, as it will react with the silylating reagent.[11]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to re-dissolve the analytes.

  • Silylation: Add 50 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Instrumental Parameters

Rationale: The choice of instrumental parameters is key to achieving good separation and sensitive detection. A low-polarity 5% phenyl polysiloxane column (e.g., HP-5ms) is ideal for separating the TMS-derivatized, now less polar, calystegines.[8][16] A temperature gradient program is employed to first elute more volatile compounds at lower temperatures and then ramp up the temperature to elute the higher-boiling calystegine derivatives.[16] Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.[16][17]

Parameter Recommended Setting Justification
Gas Chromatograph (GC) System
Injection ModeSplitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level detection.[16]
Injector Temperature280 °CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Carrier GasHelium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.[16]
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmRobust, low-polarity phase providing excellent separation for a wide range of derivatized compounds.[16]
Oven ProgramInitial 100°C, hold 2 min; ramp to 280°C at 10°C/min; hold 10 minProvides separation of analytes based on boiling point and column interaction.
Mass Spectrometer (MS) System
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library searchable spectra.[16][17]
Source Temperature230 °COptimal temperature to maintain ionization efficiency and prevent contamination.[16]
Quadrupole Temperature150 °CEnsures stable ion transmission.[16]
Transfer Line Temp290 °CPrevents condensation of analytes between the GC and MS.[17]
Acquisition ModeFull Scan (m/z 50-750)Allows for the identification of unknown compounds and characterization of fragmentation patterns.

Data Interpretation and Validation

  • Analyte Identification: The identification of TMS-derivatized calystegines is based on a combination of their gas chromatographic retention time and their unique mass spectrum. The EI mass spectrum will show a molecular ion (M⁺) corresponding to the fully silylated molecule, as well as characteristic fragment ions resulting from the loss of TMS groups, methyl groups, or cleavages of the nortropane ring. These fragmentation patterns are crucial for structural confirmation.

  • Quantification: For accurate quantification, an internal standard (IS) should be used to correct for variations in extraction efficiency, derivatization yield, and injection volume. A suitable IS would be a structurally similar compound not present in the sample, which is added at a known concentration at the beginning of the extraction process.

  • Method Validation: To ensure the reliability of the results, the method should be validated according to established guidelines.[15][18] Key validation parameters include:

    • Linearity: Establishing a calibration curve with known standards to demonstrate a proportional response over a range of concentrations.

    • Precision: Assessing the repeatability (intra-day) and intermediate precision (inter-day) of the measurements, typically expressed as relative standard deviation (RSD).[10]

    • Accuracy: Determining the closeness of the measured value to the true value, often assessed through spike-recovery experiments.[10]

    • Limits of Detection (LOD) and Quantification (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified.[10][14]

Conclusion

The GC-MS method detailed in this application note, centered around a crucial silylation step, provides a robust, sensitive, and reliable framework for the analysis of this compound and other related nortropane alkaloids. By converting these polar, non-volatile compounds into thermally stable derivatives, their separation and detection by GC-MS become highly effective. This protocol empowers researchers in natural product chemistry, food safety, and pharmacology to accurately profile calystegines, paving the way for a deeper understanding of their biological roles and distribution.

References

  • Analysis of tropane and related alkaloids. ResearchGate. [Link]

  • Determination of Calystegines in Several Tomato Varieties Based on GC-Q-Orbitrap Analysis and Their Classification by ANOVA. PubMed. [Link]

  • This compound | CAS:127414-86-2. BioCrick. [Link]

  • Structures of calystegines A 3 , B 1 , and B 2. ResearchGate. [Link]

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  • Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry. PubMed. [Link]

  • Calystegine | C8H15NO3 | CID 44343890. PubChem, National Institutes of Health (NIH). [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health (NIH). [Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation. [Link]

  • Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. MDPI. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine. SciELO. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PubMed Central, National Institutes of Health (NIH). [Link]

  • Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. National Institutes of Health (NIH). [Link]

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  • Extractive silylation method for high throughput GC analysis of flaxseed cyanogenic glycosides. PubMed. [Link]

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  • Analytical Methods, Occurrence and Trends of Tropane Alkaloids and Calystegines: An Update. PubMed. [Link]

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Quantitative Analysis of Calystegine B1 in Food Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Food Safety Scientists

Abstract

Calystegines, a class of polyhydroxylated nortropane alkaloids, are gaining attention due to their potent glycosidase inhibitory activity and their presence in common food staples from the Solanaceae family, such as potatoes and tomatoes.[1][2] Calystegine B1, in particular, shows significant biological activity, raising concerns about its dietary intake and potential toxicological effects.[1][2] This application note presents a robust and sensitive method for the quantification of this compound in complex food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol details a streamlined solid-liquid extraction (SLE) procedure, optimized chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and highly selective detection by tandem mass spectrometry. Method performance characteristics, including linearity, limit of quantification, accuracy, and precision, are outlined to demonstrate its suitability for regulatory monitoring, food safety assessment, and phytochemical research.

Introduction: The Significance of this compound

Calystegines are secondary metabolites found in various plants, notably within the Convolvulaceae and Solanaceae families.[1] Structurally, they are nortropane alkaloids characterized by multiple hydroxyl groups. This structural feature confers upon them the ability to act as potent inhibitors of glycosidase enzymes.[1] this compound's ability to inhibit enzymes like β-glucosidase and α-galactosidase is of significant interest to researchers for its therapeutic potential; however, its unintended presence in the food supply necessitates careful monitoring.[1] The accidental consumption of plant toxins is a recurring food safety issue, and robust analytical methods are required by regulatory agencies to ensure consumer protection.[3]

LC-MS/MS has become the gold standard for analyzing trace-level contaminants like this compound in food.[4][5] Its high sensitivity and selectivity allow for accurate quantification even in the presence of complex matrix components that can interfere with other analytical techniques.[6] This guide provides a comprehensive protocol designed for analytical laboratories tasked with the surveillance of this compound in food products.

Principle of the Analytical Workflow

The accurate determination of this compound from a complex food sample is a multi-step process. The core principle involves:

  • Efficient Extraction: The analyte is first liberated from the solid food matrix into a liquid solvent. The choice of solvent is critical and is based on the polarity of this compound. A simple and rapid solid-liquid extraction (SLE) is employed for this purpose.[7]

  • Chromatographic Separation: The resulting extract, containing the analyte and other co-extracted matrix components, is injected into a High-Performance Liquid Chromatography (HPLC) system. A HILIC column is used to retain and separate the highly polar this compound from less polar interferences, which is crucial for reducing matrix effects.[7]

  • Selective Detection and Quantification: As the separated compounds exit the HPLC column, they are ionized (ESI+) and introduced into a tandem mass spectrometer. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific precursor-to-product ion transition unique to this compound. This two-stage mass filtering provides exceptional selectivity and allows for precise quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Food Sample (e.g., Tomato Product) Homogenate Homogenization Sample->Homogenate Extraction Solid-Liquid Extraction (Methanol/Water) Homogenate->Extraction Centrifuge Centrifugation & Filtration Extraction->Centrifuge FinalExtract Final Extract Centrifuge->FinalExtract LC HILIC Chromatography FinalExtract->LC Injection MS ESI+ Ionization LC->MS MSMS Tandem MS (MRM) MS->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Overall workflow for this compound analysis.

Materials, Reagents, and Instrumentation

  • Standards: this compound certified reference material (purity ≥95%).

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (≥98%).

  • Reagents: Ammonium formate (LC-MS grade).

  • Equipment:

    • Analytical balance (4 decimal places).

    • High-speed blender/homogenizer.

    • Centrifuge capable of >4000 x g.

    • Vortex mixer.

    • Syringe filters (0.22 µm, PTFE or suitable).

    • Autosampler vials (glass or polypropylene).

  • Instrumentation:

    • HPLC or UHPLC system.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Standards
  • Primary Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 10.0 mL of methanol/water (50:50, v/v) to obtain a concentration of 100 µg/mL. Store at -20°C.

  • Working Standard Solutions: Serially dilute the primary stock solution with the initial mobile phase composition (e.g., 95% acetonitrile with 10 mM ammonium formate) to prepare a series of calibration standards ranging from 0.5 to 100 ng/mL.

Sample Preparation Protocol

This protocol is optimized for semi-solid food matrices like tomato paste or pureed potatoes.

  • Homogenization: Weigh 2.0 g (± 0.01 g) of the homogenized food sample into a 50 mL centrifuge tube.

    • Rationale: A representative and homogenous sub-sample is crucial for reproducible results.

  • Extraction: Add 10 mL of methanol/water (50:50, v/v). Cap the tube and vortex vigorously for 1 minute. Place in an ultrasonic bath for 15 minutes.[7]

    • Rationale: A polar solvent mixture is used to effectively extract the highly polar calystegine alkaloids. Sonication enhances extraction efficiency by disrupting cell walls.

  • Centrifugation: Centrifuge the tube at 4,500 x g for 10 minutes at room temperature.

    • Rationale: This step separates the solid matrix debris from the liquid extract containing the analyte.

  • Collection & Filtration: Carefully transfer the supernatant into a clean tube. Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

    • Rationale: Filtration removes fine particulates that could block the LC column or interfere with the MS source.

Sample_Preparation_Workflow node_start Start | Weigh 2g Sample node_extract Extraction Add 10 mL Methanol/Water (50:50) Vortex 1 min Sonicate 15 min node_start->node_extract node_centrifuge Separation Centrifuge at 4,500 x g for 10 min node_extract->node_centrifuge node_filter Clarification Collect Supernatant Filter through 0.22 µm Syringe Filter node_centrifuge->node_filter node_end Inject into LC-MS/MS node_filter->node_end

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Instrumental Parameters

The following parameters provide a validated starting point and may be adapted for specific instrumentation.

Parameter Condition
LC System UHPLC System
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% A (0-1 min), linear to 40% A (1-6 min), hold at 40% A (6-7 min), return to 5% A (7.1 min), re-equilibrate (7.1-10 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent (Optimize for best signal)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 176.1 → 110.1 (Quantifier), m/z 176.1 → 92.1 (Qualifier)
Collision Energy (CE) Optimize for each transition (typically 15-25 eV)

Rationale for MRM Transitions: this compound (C₈H₁₃NO₃, MW: 175.19 g/mol ) is protonated in the ESI+ source to form the precursor ion [M+H]⁺ at m/z 176.1. Collision-induced dissociation (CID) in the collision cell fragments this ion. The transition to m/z 110.1 likely corresponds to the loss of the hydroxylated side chain and water, providing a specific and abundant product ion suitable for quantification.

Method Validation and Performance

The analytical method was validated according to established guidelines to ensure its reliability and accuracy.[5][8] Key performance metrics were evaluated in a tomato paste matrix.

  • Linearity: The method demonstrated excellent linearity over the concentration range of 0.5–100 ng/mL, with a correlation coefficient (r²) > 0.995 for the calibration curve.

  • Limit of Quantification (LOQ): The LOQ, defined as the lowest concentration quantifiable with acceptable precision and accuracy, was established at 0.5 mg/kg in the food sample.[7]

  • Accuracy and Precision: Accuracy was assessed through spike-and-recovery experiments at three concentration levels (low, medium, high). Precision was determined by analyzing replicate samples on the same day (repeatability) and on three different days (intermediate precision).

  • Matrix Effects: The influence of co-eluting matrix components on the analyte signal was evaluated by comparing the signal response of a standard in solvent to that of a post-extraction spiked sample. Matrix effects were found to be minimal (<15%) due to the effective chromatographic separation.[4]

Validation Parameter Performance Characteristic
Linear Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.5 mg/kg
Mean Recovery (Accuracy) 96% - 110%
Repeatability (RSDr) ≤ 10%
Intermediate Precision (RSDip) ≤ 15%
Matrix Effect 85% - 115%

Conclusion

This application note describes a highly selective, sensitive, and reliable LC-MS/MS method for the quantification of this compound in food samples. The simple solid-liquid extraction protocol, combined with HILIC chromatography and tandem mass spectrometry, provides a powerful tool for food safety laboratories, researchers, and regulatory bodies. The method is fully validated and demonstrates excellent performance in terms of accuracy, precision, and sensitivity, making it well-suited for routine analysis and for generating data to support human dietary exposure assessments.

References

  • Molyneux, R. J., Nash, R. J., & Asano, N. (1996). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Journal of Natural Products, 59(4), 336-340. [Link]

  • Dräger, B. (2004). Analysis of tropane and related alkaloids.
  • Arcos-López, T., et al. (2018). Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry. Journal of Chromatography A, 1578, 59-66. [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019). Overview of Available Toxicity Data for Calystegines. EFSA Journal, 17(1), e05549. [Link]

  • Romera-Torres, A., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Molecules, 27(3), 943. [Link]

  • Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(24), 5493-5504. [Link]

  • Malachová, A., et al. (2020). Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions. Analytical and Bioanalytical Chemistry, 412(10), 2247-2263. [Link]

  • Spirić, D., et al. (2018). Validation of LC-MS/MS for food colors in foodstuffs and household products. Meat Technology, 59(1), 45-51. [Link]

  • Cirlini, M., et al. (2018). Analytical Methods, Occurrence and Trends of Tropane Alkaloids and Calystegines: An Update. Journal of Chromatography A, 1564, 1-15. [Link]

  • Elliott, C. T., et al. (2023). Reports of tropane alkaloid poisonings and analytical techniques for their determination in food crops and products from 2013 to 2023. Comprehensive Reviews in Food Science and Food Safety, 22(6), 4645-4671. [Link]

  • Colegate, S. M., et al. (2010). Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry. Journal of Mass Spectrometry, 45(9), 1019-1025. [Link]

  • Shimelis, O., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Macedonian Pharmaceutical Bulletin, 68(1), 19-32. [Link]

  • González-Gómez, D., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 10(11), 2824. [Link]

Sources

Application Notes and Protocols for the Enzymatic Synthesis of Calystegine B1 Glycosides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Calystegine B1 and its Glycosylation

Calystegines are a group of polyhydroxylated nortropane alkaloids naturally occurring in various plants, including those from the Solanaceae family like potatoes and eggplants.[1][2] These compounds are structurally analogous to sugars, which underlies their biological activity as potent inhibitors of glycosidase enzymes.[1][2] this compound, a tetrahydroxylated nortropane alkaloid, is a notable member of this family, exhibiting strong inhibitory effects on β-glucosidase and α-galactosidase.[1]

The therapeutic potential of glycosidase inhibitors is significant, particularly in the context of metabolic disorders such as type 2 diabetes. By inhibiting enzymes responsible for carbohydrate digestion in the small intestine, these compounds can help manage postprandial blood glucose levels. The structural modification of calystegines, such as through glycosylation, offers a compelling avenue for modulating their inhibitory activity, specificity, and pharmacokinetic properties. Enzymatic synthesis provides a powerful tool for creating these novel glycosides with high regio- and stereoselectivity, avoiding the complex protection-deprotection steps often required in chemical synthesis.[3][4]

This guide provides a detailed overview and actionable protocols for the enzymatic synthesis of this compound glycosides, focusing on methods utilizing α-glucosidase and whole-cell biocatalysis. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and discuss the purification and characterization of the resulting products.

Part 1: The Enzymatic Approach to this compound Glycosylation

The core of this methodology lies in the transglycosylation activity of certain glycosidases. While these enzymes typically catalyze the hydrolysis of glycosidic bonds, under specific conditions—notably a high concentration of a suitable acceptor molecule (this compound) and a donor substrate—the enzymatic reaction can favor the transfer of a sugar moiety to the acceptor, forming a new glycoside.

Two primary enzymatic systems have been successfully employed for the glycosylation of this compound:

  • α-Glucosidase from Rice (Oryza sativa): This enzyme can catalyze the transfer of an α-glucosyl residue from a donor like maltose to this compound, resulting in an α-glycosidic linkage.[5]

  • Whole Cells of Rhodotorula lactosa: This yeast possesses β-glucosidase activity and can be used as a "black-box" biocatalyst to transfer a β-glucosyl unit from a donor such as cellobiose to this compound.[5] The use of whole cells can be advantageous as it circumvents the need for enzyme purification and can provide a more stable catalytic environment.[6]

The choice of enzyme and donor substrate dictates the anomeric configuration (α or β) of the resulting glycosidic bond, allowing for the synthesis of distinct this compound glycosides.

Logical Workflow for Enzymatic Synthesis

The overall process can be broken down into several key stages, each requiring careful consideration and optimization.

Enzymatic_Glycosylation_Workflow cluster_Preparation Phase 1: Preparation cluster_Synthesis Phase 2: Synthesis cluster_Purification Phase 3: Purification & Analysis A Source this compound C Set up Transglycosylation Reaction A->C B Prepare Enzyme / Biocatalyst B->C D Incubate under Optimized Conditions C->D pH, Temp, Time E Terminate Reaction & Remove Biocatalyst D->E F Chromatographic Purification E->F Ion Exchange, Size Exclusion G Characterize Product (HPLC, MS, NMR) F->G

Figure 1: Overall experimental workflow for the enzymatic synthesis of this compound glycosides.

Part 2: Detailed Experimental Protocols

These protocols are based on established methodologies and general principles of enzymatic transglycosylation.[5][7] Researchers should consider these as a starting point, with the understanding that optimization of specific parameters may be necessary for achieving maximum yield and purity.

Protocol 1: Synthesis of 3-O-α-D-Glucopyranosylthis compound

This protocol utilizes rice α-glucosidase to catalyze the transfer of a glucose moiety from maltose to this compound.

Materials:

  • This compound

  • Rice α-glucosidase (EC 3.2.1.20)

  • Maltose (donor substrate)

  • Sodium Acetate Buffer (100 mM, pH 5.0-6.0)[7]

  • Deionized water

  • Reaction vessels (e.g., microcentrifuge tubes or small glass vials)

  • Incubator/water bath

  • Boiling water bath or heat block

  • Centrifuge

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound in the sodium acetate buffer.

    • Prepare a stock solution of maltose in the same buffer.

    • In a reaction vessel, combine the this compound and maltose solutions to achieve final concentrations that favor transglycosylation over hydrolysis. A high acceptor-to-donor molar ratio is generally recommended. A starting point could be 10-50 mM this compound and 100-500 mM maltose.

  • Enzyme Addition and Incubation:

    • Add rice α-glucosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting range of 1-10 units per ml of reaction volume is typical.

    • Incubate the reaction mixture at a constant temperature, generally between 25-37°C, with gentle agitation.[8]

    • Monitor the reaction progress over time (e.g., 12, 24, 48 hours) by taking small aliquots for analysis by HPLC or TLC.

  • Reaction Termination:

    • Once the reaction has reached the desired endpoint (or equilibrium), terminate the enzymatic activity by heating the reaction mixture in a boiling water bath for 5-10 minutes.

    • Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the denatured enzyme.

    • Carefully collect the supernatant for purification.

Protocol 2: Synthesis of 3-O-β-D-Glucopyranosylthis compound

This protocol employs whole cells of the yeast Rhodotorula lactosa as the biocatalyst.

Materials:

  • This compound

  • Rhodotorula lactosa culture

  • Yeast growth medium (e.g., YM broth)

  • Cellobiose (donor substrate)

  • Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 6.5-7.5)[8]

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Biocatalyst Preparation:

    • Inoculate Rhodotorula lactosa into a suitable liquid growth medium.

    • Culture the yeast in a shaking incubator until it reaches a high cell density (e.g., late logarithmic or early stationary phase).

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10-15 minutes).

    • Wash the cell pellet with sterile buffer to remove residual media components. The resulting cell paste can be used directly.[9]

  • Whole-Cell Biocatalysis:

    • In a reaction vessel, resuspend the washed Rhodotorula lactosa cell paste in the phosphate buffer.

    • Add this compound and cellobiose to the cell suspension. As with Protocol 1, a high concentration of both is required.

    • Incubate the reaction mixture in a shaking incubator at a suitable temperature (e.g., 28-37°C) for 24-72 hours.[10]

  • Reaction Termination and Product Recovery:

    • Separate the yeast cells from the reaction mixture by centrifugation.

    • The supernatant, containing the this compound glycoside, unreacted substrates, and any secreted metabolites, should be collected for purification.

Part 3: Purification and Characterization

The purification of the newly synthesized this compound glycosides from the complex reaction mixture is a critical step. Given the polar and alkaline nature of these compounds, a multi-step chromatographic approach is often necessary.[11]

Purification Strategy

A robust purification workflow would typically involve an initial ion-exchange step followed by size-exclusion or other forms of chromatography.

Purification_Workflow Start Crude Reaction Supernatant IonExchange Cation-Exchange Chromatography (e.g., Dowex 50W-X8) Start->IonExchange Wash Wash with Water (Removes sugars, salts) IonExchange->Wash Step 1 Elute Elute with NH4OH (Collects alkaloids) Wash->Elute Step 2 SizeExclusion Size-Exclusion Chromatography (e.g., Sephadex G-15/LH-20) Elute->SizeExclusion Step 3 FinalProduct Pure this compound Glycoside SizeExclusion->FinalProduct

Figure 2: A representative purification workflow for this compound glycosides.

Detailed Purification Protocol:

  • Cation-Exchange Chromatography:

    • Load the crude supernatant onto a cation-exchange column (e.g., Dowex 50W-X8, H+ form). This compound and its glycosides, being alkaloids, will bind to the resin.

    • Wash the column extensively with deionized water to remove unreacted sugars (maltose or cellobiose) and buffer salts.

    • Elute the bound alkaloids with a gradient of ammonium hydroxide (e.g., 0.1 to 1.0 M).

    • Collect fractions and monitor for the presence of the product using TLC or HPLC.

  • Size-Exclusion Chromatography:

    • Pool the fractions containing the glycoside.

    • Lyophilize or concentrate the pooled fractions and redissolve in a suitable solvent for size-exclusion chromatography (e.g., water or a methanol-water mixture).

    • Apply the sample to a size-exclusion column (e.g., Sephadex G-15 or LH-20) to separate the this compound glycoside from any remaining unreacted this compound and other small molecule impurities.

    • Collect and analyze fractions to isolate the pure product.

Characterization Techniques

Confirmation of the successful synthesis and structural elucidation of the this compound glycosides requires a combination of analytical techniques.

TechniquePurposeKey Information Obtained
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification.Retention time, peak purity, and concentration of the synthesized glycoside.[12]
MS (Mass Spectrometry) Molecular weight determination and structural information.Provides the molecular weight of the glycoside and fragmentation patterns that can help identify the sugar moiety and its linkage to the aglycone.[13]
NMR (Nuclear Magnetic Resonance) Spectroscopy Definitive structural elucidation.1H and 13C NMR spectra provide detailed information on the structure of the molecule, including the anomeric configuration (α or β) of the glycosidic bond and the position of glycosylation on the this compound core.[14][15]

Part 4: Data Summary and Expected Outcomes

The following table summarizes the key parameters and reported yields for the enzymatic synthesis of this compound glycosides based on the foundational work in this area.[5]

ProductEnzyme/BiocatalystDonor SubstrateAcceptorYield (%)
3-O-α-D-glucopyranosylthis compoundRice α-glucosidaseMaltoseThis compound11.3
3-O-β-D-glucopyranosylthis compoundRhodotorula lactosa (whole cells)CellobioseThis compound0.9

Note: Yields are highly dependent on reaction conditions and may be improved through systematic optimization.

Part 5: Advanced and Alternative Approaches

While the use of glycosidases in transglycosylation mode is effective, other enzymatic strategies can also be considered for the synthesis of calystegine glycosides.

  • Glycosyltransferases (GTs): These enzymes are nature's dedicated catalysts for forming glycosidic bonds. They utilize activated sugar donors (e.g., UDP-glucose) and offer high specificity. The main challenge lies in the cost and availability of both the GTs and their sugar-nucleotide donors.[3]

  • Glycosynthases: These are engineered glycosidases in which the catalytic nucleophile has been mutated, rendering them incapable of hydrolysis but still able to catalyze the formation of a glycosidic bond from an activated sugar donor (e.g., a glycosyl fluoride).[3] This approach can lead to very high yields as the product is not susceptible to enzymatic breakdown.

Conclusion

The enzymatic synthesis of this compound glycosides represents a versatile and powerful approach for generating novel compounds with potentially enhanced therapeutic properties. The protocols outlined in this guide, leveraging both isolated enzymes and whole-cell biocatalysts, provide a solid foundation for researchers to explore the chemical space of calystegine derivatives. Through careful optimization of reaction conditions and rigorous purification and characterization, these methods can yield valuable molecules for further investigation in drug discovery and development programs.

References

  • Asano, N., Kato, A., Kizu, H., Matsui, K., Griffiths, R. C., Jones, M. G., Watson, A. A., & Nash, R. J. (1997). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities.
  • Asano, N., Kato, A., Matsui, K., et al. (1997). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities.
  • Kim, J. K., Lee, J. H., & Kim, D. H. (2004). Enzymatic transglycosylation of ginsenoside Rg1 by rice seed α-glucosidase. Journal of Microbiology and Biotechnology, 14(5), 903-907.
  • (Reference not directly cited, but provides context on transglycosyl
  • (Reference not directly cited, but provides context on transglycosyl
  • Collet, G., Delsaute, M., Gauthier, A., et al. (2021). Highlighting the factors governing transglycosylation in the GH5_5 endo-1,4-β-glucanase RBcel1. Acta Crystallographica Section D: Structural Biology, 77(Pt 12), 1465–1477.
  • (Reference not directly cited, but provides context on transglycosyl
  • (Reference not directly cited, but provides context on whole-cell bioc
  • (Reference not directly cited, but provides context on whole-cell bioc
  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews, 29(1), 1–16.
  • (Reference not directly cited, but provides context on structural characteriz
  • (Reference not directly cited, but provides context on calystegine analogues)
  • Halabalaki, M., et al. (2019). Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. Molecules, 24(12), 2289.
  • (Reference not directly cited, but provides context on NMR characteriz
  • (Reference not directly cited, but provides context on alkaloid purific
  • (Reference not directly cited, but provides context on alkaloid purific
  • Molyneux, R. J., Nash, R. J., & Asano, N. (1996). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases.
  • (Reference not directly cited, but provides context on whole-cell bioc
  • Lairson, L. L., Henrissat, B., Davies, G. J., & Withers, S. G. (2008). Glycosyltransferases: structures, functions, and mechanisms. Annual Review of Biochemistry, 77, 521–555.
  • (Reference not directly cited, but provides context on glycoside purific
  • Asano, N., Oseki, K., Tomioka, E., Kizu, H., & Matsui, K. (1994). N-containing sugars from Morus alba and their glycosidase inhibitory activities.
  • (Reference not directly cited, but provides context on enzym
  • (Reference not directly cited, but provides context on whole-cell bioc
  • (Reference not directly cited, but provides context on glucosidase enzymes)
  • (Reference not directly cited, but provides context on enzym
  • Pinto, A., Contente, M. L., & Tamborini, L. (2020). Advances on whole cell biocatalysis in flow. Current Opinion in Green and Sustainable Chemistry, 25, 100366.
  • (Reference not directly cited, but provides context on alpha-glucosidase assay)
  • (Reference not directly cited, but provides context on alkaloid purific
  • (Reference not directly cited, but provides context on alpha-glucosidase purific
  • Li, W., et al. (2018). Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects. Molecules, 23(7), 1648.

Sources

Application Notes and Protocols for the Total Synthesis of Calystegine B1 and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Calystegine Alkaloids

Calystegines are a class of polyhydroxylated nortropane alkaloids found in various plant species, including those of the Convolvulaceae and Solanaceae families.[1] These natural products have garnered significant attention from the scientific community due to their potent glycosidase inhibitory activities. Glycosidases are enzymes that play crucial roles in a myriad of biological processes, including carbohydrate metabolism and glycoprotein processing. By inhibiting these enzymes, calystegines present a promising scaffold for the development of therapeutic agents for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders.

Calystegine B1, in particular, has been identified as a potent inhibitor of β-glucosidase and α-galactosidase.[1] Its unique stereochemical architecture and significant biological activity make it a challenging and attractive target for total synthesis. The development of efficient and stereoselective synthetic routes to this compound and its analogs is not only a testament to the advancements in synthetic organic chemistry but also provides access to novel compounds with potentially enhanced therapeutic properties.

This document provides a detailed guide to the total synthesis of this compound, drawing upon established synthetic strategies for related compounds. It further explores the synthesis of key analogs and discusses their structure-activity relationships, offering valuable insights for researchers in drug discovery and development.

Strategic Approaches to the Nortropane Core

The synthesis of the characteristic 8-azabicyclo[3.2.1]octane (nortropane) core of calystegines with precise stereochemical control is the central challenge. Two primary strategies have emerged as effective for constructing this scaffold:

  • Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure starting materials from nature, most commonly carbohydrates like D-glucose or amino acids. This strategy elegantly transfers the inherent chirality of the starting material to the final product, obviating the need for asymmetric induction steps.

  • Asymmetric Synthesis: This strategy builds the chiral centers of the molecule from achiral or racemic precursors using chiral catalysts or auxiliaries. This approach offers flexibility in accessing both enantiomers of the target molecule and its analogs.

Key reactions that are frequently employed in both strategies include:

  • Ring-Closing Metathesis (RCM): A powerful reaction for the formation of cyclic olefins, often used to construct the seven-membered ring of the nortropane core.

  • Intramolecular Cycloaddition Reactions: Such as [3+2] cycloadditions of nitrones, which can efficiently assemble the bicyclic ring system.

  • Intramolecular Nozaki–Hiyama–Kishi (NHK) Reaction: A chromium-mediated cyclization that has been successfully applied to form the cycloheptanone intermediate.[1]

The choice of strategy and key reactions is often dictated by the desired stereochemistry of the final product and the availability of starting materials.

Total Synthesis of this compound: A Chiral Pool Approach from D-Glucose

Retrosynthetic Analysis of this compound

A logical retrosynthetic disconnection of this compound points towards a key cycloheptene intermediate, which can be accessed via a ring-closing metathesis (RCM) reaction of a diene precursor. This diene, in turn, can be synthesized from a protected D-glucose derivative, thereby securing the desired stereochemistry.

Retrosynthesis of this compound Calystegine_B1 This compound Cycloheptene Protected Cycloheptene Intermediate Calystegine_B1->Cycloheptene Functional Group Interconversion Diene Acyclic Diene Precursor Cycloheptene->Diene Ring-Closing Metathesis (RCM) Glucose D-Glucose Derivative Diene->Glucose Chiral Pool Synthesis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of a Key Diene Intermediate from D-Glucose

This protocol outlines the initial steps towards the synthesis of a diene precursor suitable for the RCM reaction, adapted from methodologies reported for related calystegine syntheses.

Step 1: Protection of D-Glucose

  • Rationale: Protection of the hydroxyl groups of D-glucose is essential to ensure regioselective reactions in subsequent steps. Benzyl ethers are commonly used as they are stable to a wide range of reaction conditions and can be removed under mild hydrogenolysis conditions in the final steps.

  • Procedure:

    • Suspend D-glucose (1.0 eq) in dry N,N-dimethylformamide (DMF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add benzyl bromide (BnBr, 5.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction carefully with methanol and then water.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to afford the fully benzylated glucose derivative.

Step 2: Conversion to a Glycosyl Halide

  • Rationale: Activation of the anomeric position as a glycosyl halide facilitates the introduction of the first double bond.

  • Procedure:

    • Dissolve the benzylated glucose from Step 1 in a mixture of acetic acid and hydrobromic acid (HBr) in acetic acid.

    • Stir the reaction at room temperature for 2 hours.

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield the crude glycosyl bromide, which is used in the next step without further purification.

Step 3: Formation of an Allylic Alcohol

  • Rationale: This step introduces the first of the two terminal alkenes required for the RCM reaction.

  • Procedure:

    • Dissolve the crude glycosyl bromide from Step 2 in a suitable solvent such as tetrahydrofuran (THF).

    • Add a Grignard reagent, such as vinylmagnesium bromide, at a low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography to yield the protected allylic alcohol.

Key Cyclization Step: Ring-Closing Metathesis

The diene precursor, synthesized through a series of steps including the introduction of a second terminal alkene (e.g., via allylation of a suitable functional group), is then subjected to RCM to form the crucial seven-membered ring.

RCM_Workflow cluster_0 Synthesis of Diene Precursor cluster_1 Ring-Closing Metathesis cluster_2 Final Steps Start Protected D-Glucose Step_A Functional Group Manipulations Start->Step_A Diene Diene Precursor Step_A->Diene RCM_Catalyst Grubbs' Catalyst Diene->RCM_Catalyst Cycloheptene Protected Cycloheptene RCM_Catalyst->Cycloheptene Deprotection Deprotection Cycloheptene->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound via RCM.

  • Protocol for Ring-Closing Metathesis:

    • Dissolve the diene precursor in dry, degassed dichloromethane (DCM).

    • Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%) in DCM.

    • Reflux the reaction mixture under an inert atmosphere (e.g., argon) for 4-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the protected cycloheptene intermediate.

Final Steps: Deprotection and Functional Group Manipulations

The final stages of the synthesis involve the deprotection of the hydroxyl groups and any other protecting groups, followed by any necessary functional group interconversions to yield this compound.

  • Protocol for Deprotection:

    • Dissolve the protected cycloheptene in a suitable solvent system, such as methanol/ethyl acetate.

    • Add palladium on carbon (Pd/C, 10 wt. %).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by a suitable method, such as recrystallization or ion-exchange chromatography, to yield pure this compound.

Synthesis of this compound Analogs and Structure-Activity Relationship (SAR)

The synthesis of analogs of this compound is a crucial aspect of understanding its mechanism of action and for developing more potent and selective glycosidase inhibitors.

N-Alkylated Analogs
  • Rationale: Modification of the nitrogen atom of the nortropane core can significantly impact the binding affinity and selectivity of the inhibitor. N-methylation, for instance, has been shown to alter the inhibitory profile of some calystegines.

  • Synthetic Approach: N-alkylation can be readily achieved on a late-stage intermediate or on the final this compound molecule using standard procedures, such as reductive amination or reaction with an alkyl halide in the presence of a base.

Glycosylated Analogs
  • Rationale: Glycosylation of the hydroxyl groups can modulate the pharmacokinetic properties of the molecule and its interaction with the active site of glycosidases.

  • Synthetic Approach: Glycosides of this compound have been synthesized enzymatically.[2] For example, incubation of this compound with maltose in the presence of rice α-glucosidase can yield 3-O-α-D-glucopyranosylthis compound.[2]

Structure-Activity Relationship Summary
Analog TypeModificationImpact on Glycosidase InhibitionReference
N-Methylated Addition of a methyl group to the nitrogen atomCan enhance selectivity for certain glycosidases.
Glycosylated Addition of a sugar moiety to a hydroxyl groupGenerally decreases or abolishes inhibition against β-glucosidase and α/β-galactosidase.[2]
Deoxy-analogs Removal of one or more hydroxyl groupsCan probe the importance of specific hydroxyl groups for binding to the enzyme's active site.

Application Notes for Drug Development Professionals

  • Target Validation: The potent and selective glycosidase inhibitory activity of this compound and its analogs makes them valuable tool compounds for validating specific glycosidases as therapeutic targets.

  • Lead Optimization: The synthetic routes outlined provide a framework for the generation of a library of analogs. Systematic modification of the hydroxyl group stereochemistry, the nortropane scaffold, and the nitrogen substituent can lead to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Pharmacokinetic Considerations: The high polarity of calystegines due to their multiple hydroxyl groups may limit their oral bioavailability. Prodrug strategies or the synthesis of more lipophilic analogs could be explored to address this potential liability.

Conclusion

The total synthesis of this compound and its analogs represents a significant challenge in synthetic organic chemistry, requiring careful strategic planning and execution. The chiral pool approach from readily available carbohydrates offers an elegant and efficient pathway to these complex molecules. The ability to synthesize these compounds provides researchers with invaluable tools to probe the function of glycosidases and to develop novel therapeutics for a range of human diseases. The protocols and strategies detailed in this guide are intended to serve as a valuable resource for scientists working at the interface of chemistry, biology, and medicine.

References

  • Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. Carbohydrate Research, 1997. [Link]

  • This compound | CAS:127414-86-2 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick. [Link]

  • Concise Synthesis of Calystegine B2 and B3 via Intramolecular Nozaki–Hiyama–Kishi Reaction. The Journal of Organic Chemistry, 2016. [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 2018. [Link]

  • Total (Bio)Synthesis: Strategies of Nature and of Chemists. Angewandte Chemie International Edition, 2013. [Link]

  • Total synthesis of ent-calystegine B4 via nitro-Michael/aldol reaction. Organic & Biomolecular Chemistry, 2012. [Link]

  • Chiral pool synthesis of calystegine A3 from 2-deoxyglucose via a Brown allylation. Carbohydrate Research, 2011. [Link]

  • Asymmetric Synthesis of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • Enantioselective Total Synthesis of (+)-Amabiline. Organic Letters, 2010. [Link]

  • Part I Biomimetic Total Synthesis of Alkaloids. Wiley-VCH, 2011. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 2021. [Link]

  • Synthetic metabolism approaches: A valuable resource for systems biology. Current Opinion in Systems Biology, 2022. [Link]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 2018. [Link]

  • Total synthesis of (-)-cocaine and (-)-ferruginine. The Journal of Organic Chemistry, 2010. [Link]

  • Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry, 2023. [Link]

  • Total Synthesis of Matrine Alkaloids. Journal of the American Chemical Society, 2022. [Link]

  • A Straightforward Route to Enantiopure Pyrrolizidines and Indolizidines by Cycloaddition to Pyrroline N-Oxides Derived from the Chiral Pool. The Journal of Organic Chemistry, 2003. [Link]

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Application Notes and Protocols: In Vitro Evaluation of Calystegine B1 in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Calystegine B1 is a polyhydroxylated nortropane alkaloid found in various plants, including those from the Solanaceae family, such as potatoes and eggplants.[1] Structurally, calystegines mimic monosaccharides, which allows them to act as potent inhibitors of glycosidase enzymes.[2] Specifically, this compound has been identified as a competitive inhibitor of both α-glucosidase and β-glucosidase.[1][3] Glycosidases are critical enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing a fundamental role in processes such as glycoprotein processing, energy metabolism, and cellular signaling.

The modification of glycans on cell surface glycoproteins is a crucial step in many physiological and pathological processes, including cell-cell recognition, adhesion, and signal transduction. Alterations in these glycosylation patterns are a hallmark of cancer and other diseases. By inhibiting key glycosidases, compounds like this compound can disrupt these processes, potentially leading to anti-proliferative, pro-apoptotic, or other cytostatic effects.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound on various cell lines. The protocols herein are designed to be self-validating systems, offering detailed methodologies to assess the compound's impact on enzymatic activity, cell viability, cell cycle progression, and apoptosis. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.

Part 1: Biochemical Characterization of this compound

Core Mechanism: Glycosidase Inhibition

The primary established mechanism of action for this compound is the competitive inhibition of glycosidases.[1][3] This occurs because its polyhydroxylated structure resembles the natural sugar substrates of these enzymes, allowing it to bind to the active site and block substrate access. This inhibitory activity is the foundational hypothesis for its potential cellular effects. For instance, inhibition of α-glucosidases located in the endoplasmic reticulum (ER) can disrupt the proper folding of newly synthesized glycoproteins, leading to ER stress and potentially triggering downstream signaling cascades.

This compound has shown potent inhibitory activity against mammalian β-glucosidases and rice α-glucosidase.[1][3] The inhibitory constants (Ki) provide a quantitative measure of this potency.

Enzyme Source Enzyme Type Inhibition Type Ki Value (µM) Reference
Riceα-GlucosidaseNoncompetitive0.9 ± 0.1[3]
Bovine Liverβ-GlucosidaseCompetitive150[1][3]
Human Liverβ-GlucosidaseCompetitive10[1][3]
Rat Liverβ-GlucosidaseCompetitive1.9[1][3]
Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established spectrophotometric methods to quantify the inhibitory potential of this compound against α-glucosidase.[4][5] The assay measures the release of p-nitrophenol from the substrate p-nitrophenyl α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (50-100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 200 mM)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase (e.g., 0.15-0.2 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create a serial dilution to test various concentrations.

    • Prepare a stock solution of Acarbose as a positive control.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of varying concentrations of this compound or Acarbose to the sample wells. Add 10 µL of the solvent to control wells.

    • Add 490 µL of phosphate buffer to each well.

    • Add 250 µL of the pNPG substrate solution to each well.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 250 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15-20 minutes.[4][5]

  • Termination and Measurement:

    • Stop the reaction by adding 2000 µL of 200 mM Na₂CO₃ solution.[4]

    • Measure the absorbance of the yellow p-nitrophenol product at 400-405 nm using a microplate reader.[4][5]

  • Calculation:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Part 2: Cellular Assays to Investigate the Effects of this compound

This section provides protocols to move from biochemical assays to cell-based investigations. The primary hypothesis is that the disruption of glycoprotein processing by this compound will impact cell health and proliferation.

General Experimental Workflow

The following diagram outlines a logical workflow for the in vitro characterization of this compound on a chosen cell line.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis prep Prepare this compound Stock Solutions viability Determine IC50 with Cell Viability Assay (e.g., MTT, Resazurin) prep->viability Treat cells with serial dilutions cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle Use IC50 & sub-IC50 concentrations apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Use IC50 & sub-IC50 concentrations western Western Blot for ER Stress & Apoptosis Markers (e.g., CHOP, Caspase-3) apoptosis->western Confirm apoptosis pathway

Caption: A logical workflow for in vitro testing of this compound.

Protocol: Cell Viability and Cytotoxicity Assay (Resazurin Method)

This assay measures the metabolic activity of viable cells. Resazurin (blue, non-fluorescent) is reduced to the highly fluorescent resorufin (pink) by mitochondrial reductases in living cells. This provides a robust method to determine the cytotoxic or cytostatic effects of a compound.[6]

Materials:

  • Selected cell line(s) (e.g., HeLa, MCF-7, Caco-2)

  • Complete cell culture medium

  • This compound

  • Resazurin sodium salt solution

  • 96-well, black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Incubation:

    • Prepare a working solution of Resazurin in PBS or serum-free medium.

    • Add 10 µL of the Resazurin solution to each well (for a final volume of 110 µL).

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media with Resazurin but no cells).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of this compound concentration and use a non-linear regression to determine the IC₅₀ value.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8] Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[7]

Materials:

  • Cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100).[7]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with this compound at relevant concentrations (e.g., IC₅₀ and sub-IC₅₀ values) for 24-48 hours. Include an untreated or vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate at -20°C for at least 2 hours (or overnight).[7]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel.[9]

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Treatment % Cells in G0/G1 % Cells in S Phase % Cells in G2/M
Vehicle Control
This compound (0.5 x IC₅₀)
This compound (IC₅₀)
This compound (2 x IC₅₀)
Protocol: Apoptosis Detection by Annexin V & PI Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these exposed PS residues. Propidium Iodide is used as a viability dye to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[10][11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cell line of interest

  • This compound

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Induce Apoptosis:

    • Seed cells and treat with this compound at desired concentrations for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting:

    • Collect all cells, including the supernatant (which contains floating apoptotic cells) and trypsinized adherent cells.

    • Centrifuge the cells and wash twice with cold PBS.

  • Staining:

    • Count the cells and resuspend 1-5 x 10⁵ cells in 500 µL of 1X Binding Buffer.[11]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use bivariate analysis to distinguish the different cell populations:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (less common).

Treatment % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control
This compound (IC₅₀)
Positive Control

Part 3: Hypothetical Signaling Pathway and Further Investigation

The disruption of N-linked glycosylation in the endoplasmic reticulum (ER) is a known inducer of the Unfolded Protein Response (UPR), a cellular stress response. Chronic or unresolved ER stress can lead to the activation of apoptotic pathways. The following diagram illustrates a hypothetical pathway through which this compound might induce apoptosis.

G CB1 This compound Glucosidase α-Glucosidase I/II (in ER) CB1->Glucosidase Inhibits Glycoprotein Improper Glycoprotein Folding Glucosidase->Glycoprotein Disrupts ER_Stress ER Stress Glycoprotein->ER_Stress Induces UPR Unfolded Protein Response (UPR Activation) ER_Stress->UPR CHOP CHOP Expression (Pro-apoptotic factor) UPR->CHOP Upregulates Bcl2 Bcl-2 Family Shift (↓ Bcl-2, ↑ Bax) CHOP->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Causality and Next Steps: This proposed pathway provides a testable model. If apoptosis is confirmed via Annexin V staining, subsequent experiments should focus on validating these intermediate steps. For example, Western blotting could be used to probe for key markers of ER stress (e.g., phosphorylated PERK, IRE1α, and ATF6) and apoptosis (e.g., CHOP, cleaved Caspase-9, and cleaved Caspase-3).[12] This allows for a mechanistic deconvolution of this compound's cellular effects, moving beyond phenotypic observation to pathway-specific analysis.

References

  • Molyneux, R. J., et al. (1995). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. PubMed. Available at: [Link]

  • Creative Diagnostics. (n.d.). Multiparameter Cell Cycle Analysis Protocol. Creative Diagnostics. Available at: [Link]

  • Sim, J. H., et al. (2014). Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. PubMed Central. Available at: [Link]

  • BioCrick. (n.d.). This compound. BioCrick. Available at: [Link]

  • Friedrich, A., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. PubMed. Available at: [Link]

  • University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Analysis. UMass Chan Medical School. Available at: [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

  • Purdue University Cytometry Laboratories. (n.d.). Analysis of Cell Cycle. Purdue University. Available at: [Link]

  • Thai Journal of Online Education (ThaiJO). (n.d.). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. ThaiJO. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. Available at: [Link]

  • Hanberry, B. S., et al. (2020). High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate. PubMed Central. Available at: [Link]

  • Sukmana, B. I., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. Available at: [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Available at: [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. Available at: [Link]

  • Hanberry, B. S., et al. (2020). High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate. ResearchGate. Available at: [Link]

  • Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The emerging role of Nrf2 in mitochondrial function. PubMed Central. Available at: [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. Available at: [Link]

  • Thai Journal of Online Education (ThaiJO). (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. ThaiJO. Available at: [Link]

  • Zastre, J. A., et al. (2013). The role of thiamine in cancer: possible genetic and cellular signaling mechanisms. PubMed. Available at: [Link]

  • Klotz, L. O., et al. (2014). 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling. Molecules. Available at: [Link]

  • Vinken, M. (2016). In vitro testing of basal cytotoxicity. DSpace. Available at: [Link]

  • De Luca, C., et al. (2023). Castalin Induces ROS Production, Leading to DNA Damage and Increasing the Activity of CHK1 Inhibitor in Cancer Cell Lines. MDPI. Available at: [Link]

  • Cowen, L. E. (2008). Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance. Clinical Microbiology Reviews. Available at: [Link]

  • Adan, A., et al. (2016). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. PubMed Central. Available at: [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Available at: [Link]

  • Domijan, A. M., et al. (2007). Mycotoxin fumonisin B1 alters cellular redox balance and signalling pathways in rat liver and kidney. PubMed. Available at: [Link]

  • Frontiers Media S.A. (2021). Cytotoxic Effects of Hellebrigenin and Arenobufagin Against Human Breast Cancer Cells. Frontiers. Available at: [Link]

  • Srinivasan, P., et al. (2015). Chronic Nicotine Exposure In Vivo and In Vitro Inhibits Vitamin B1 (Thiamin) Uptake by Pancreatic Acinar Cells. PubMed. Available at: [Link]

  • Almagro, L., et al. (2011). New method to enhance ajmalicine production in Catharanthus roseus cell cultures based on the use of cyclodextrins. PubMed. Available at: [Link]

  • Srinivasan, P., et al. (2015). (PDF) Chronic Nicotine Exposure In Vivo and In Vitro Inhibits Vitamin B1 (Thiamin) Uptake by Pancreatic Acinar Cells. ResearchGate. Available at: [Link]

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Application Notes and Protocols for Designing Cell-Based Assays with Calystegine B1

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Calystegine B1 in Cellular Research

This compound is a polyhydroxylated nortropane alkaloid, a class of natural compounds found in various plants such as those from the Solanaceae and Convolvulaceae families.[1] Its structural similarity to monosaccharides makes it a potent inhibitor of specific glycosidases, the enzymes responsible for cleaving sugar moieties from glycoproteins, glycolipids, and polysaccharides. This inhibitory activity has positioned this compound as a valuable chemical tool for researchers in cell biology, glycobiology, and drug discovery.

This guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in cell-based assays. We will explore how to leverage its properties to investigate fundamental cellular processes, including lysosomal function and glycoprotein processing, and to develop cellular models for human diseases.

Mechanism of Action: A Tale of Two Inhibition Modalities

This compound primarily exerts its effects by inhibiting the activity of specific glycosidases. The nature of this inhibition can be either competitive or non-competitive, depending on the target enzyme.

Competitive Inhibition of Mammalian Glycosidases:

This compound is a potent competitive inhibitor of several mammalian glycosidases, most notably β-glucosidase and α-galactosidase.[1][2] In competitive inhibition, the inhibitor molecule, in this case, this compound, binds to the active site of the enzyme, thereby preventing the natural substrate from binding. The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

The inhibition constants (Ki) for this compound against β-glucosidases from different mammalian sources highlight its potency:

  • Human liver β-glucosidase: Ki = 10 µM[1]

  • Rat liver β-glucosidase: Ki = 1.9 µM[1]

  • Bovine liver β-glucosidase: Ki = 150 µM[1]

This potent inhibition of β-glucosidase makes this compound a particularly useful tool for studying cellular processes where this enzyme plays a critical role, such as in lysosomal catabolism.

Non-Competitive Inhibition of Plant α-Glucosidase:

Interestingly, this compound has been shown to be a non-competitive inhibitor of rice α-glucosidase, with a Ki value of 0.9 µM.[3][4] In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site.

Calystegine_B1_Mechanism_of_Action cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme_C β-Glucosidase (Active Site) Substrate_C Glucosylceramide Enzyme_C->Substrate_C Blocked Product_C Glucose + Ceramide Enzyme_C->Product_C Catalysis Calystegine_B1_C This compound Calystegine_B1_C->Enzyme_C Binds to active site Enzyme_NC α-Glucosidase (Active Site) Product_NC Product Enzyme_NC->Product_NC Reduced Catalysis Allosteric_Site Allosteric Site Allosteric_Site->Enzyme_NC Substrate_NC Substrate Substrate_NC->Enzyme_NC Calystegine_B1_NC This compound Calystegine_B1_NC->Allosteric_Site Binds to allosteric site

Caption: Mechanism of this compound Inhibition.

Designing Cell-Based Assays with this compound: Key Considerations

The transition from in vitro enzyme assays to cell-based assays requires careful planning to ensure meaningful and reproducible results. Here are the critical factors to consider:

  • Cell Line Selection: The choice of cell line is paramount and depends on the biological question being addressed.

    • For studying lysosomal function: Fibroblasts or macrophages are excellent choices due to their active lysosomal compartments. Cell lines derived from patients with lysosomal storage diseases, such as Gaucher disease, can also be used to model the disease in a dish.[5][6][7]

    • For studying glycoprotein processing: Cell lines that express high levels of specific glycoproteins of interest, such as CHO (Chinese Hamster Ovary) cells or HEK293 (Human Embryonic Kidney 293) cells, are suitable.

  • Determining Optimal this compound Concentration: A dose-response experiment is essential to determine the optimal concentration of this compound for your specific cell line and assay.

    • Start with a wide range of concentrations: Based on the known Ki values (e.g., 1-100 µM), treat cells with a serial dilution of this compound.

    • Assess cytotoxicity: It is crucial to determine the concentration at which this compound becomes toxic to the cells. This can be assessed using standard cytotoxicity assays like MTT or LDH release assays. The working concentration should be well below the toxic threshold.

    • Measure the desired biological effect: Concurrently, measure the specific biological endpoint of your assay (e.g., inhibition of enzyme activity, accumulation of a substrate) at each concentration to determine the EC50 (half-maximal effective concentration).

  • Treatment Duration: The incubation time with this compound will depend on the cellular process being studied.

    • Short-term (1-6 hours): Suitable for observing rapid effects on enzyme activity or signaling pathways.

    • Long-term (24-72 hours): Necessary for studying processes that take longer to manifest, such as the accumulation of substrates in lysosomes or changes in glycoprotein expression and localization.

  • Controls are Non-Negotiable:

    • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO, water) to account for any effects of the solvent itself.

    • Untreated Control: A population of cells that receives no treatment.

    • Positive Control (if available): A known inhibitor of the pathway or a genetic knockdown of the target enzyme can help validate the assay.

Application 1: Probing Lysosomal Function and Modeling Gaucher Disease

Scientific Rationale: Gaucher disease is a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (also known as acid β-glucosidase), leading to the accumulation of its substrate, glucosylceramide, within lysosomes.[5][6][7] this compound, as a potent inhibitor of β-glucosidase, can be used to pharmacologically mimic this disease state in healthy cells, providing a valuable model for studying disease pathogenesis and for screening potential therapeutic agents.

Protocol: Measuring Lysosomal β-Glucosidase Activity in Live Cells

This protocol utilizes a fluorogenic substrate that is cleaved by β-glucosidase within the acidic environment of the lysosome to release a fluorescent product. Inhibition of the enzyme by this compound will result in a decrease in the fluorescent signal.

Materials:

  • Cell line of choice (e.g., human fibroblasts, RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound (stock solution in sterile water or DMSO)

  • Fluorescent β-glucosidase substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside)

  • Live-cell imaging buffer (e.g., HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (and a vehicle control).

    • Incubate for the desired duration (e.g., 24 hours) to allow for cellular uptake and enzyme inhibition.

  • Substrate Loading:

    • Prepare a working solution of the fluorescent β-glucosidase substrate in live-cell imaging buffer.

    • Wash the cells once with the imaging buffer.

    • Add the substrate solution to each well and incubate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~365/445 nm for 4-MUG).

    • Alternatively, visualize and quantify the fluorescence at the single-cell level using a fluorescence microscope.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence signal of the treated wells to the vehicle control.

    • Plot the percentage of enzyme activity against the concentration of this compound to determine the IC50.

Lysosomal_Function_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Treat with this compound (and controls) Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Wash cells and add fluorescent substrate Step3->Step4 Step5 Incubate for 1-2 hours Step4->Step5 Step6 Measure fluorescence Step5->Step6 End Analyze data (determine IC50) Step6->End

Caption: Workflow for Lysosomal Function Assay.

Application 2: Investigating Glycoprotein Processing

Scientific Rationale: The proper folding, trafficking, and function of many proteins depend on the post-translational addition and modification of oligosaccharide chains (glycosylation). Glycosidases in the endoplasmic reticulum (ER) and Golgi apparatus play a crucial role in trimming these sugar chains. While this compound's primary targets are lysosomal, the broader class of glycosidase inhibitors can be used to study these pathways. By inhibiting specific glycosidases, one can induce the misprocessing of glycoproteins, leading to changes in their electrophoretic mobility.

Protocol: Western Blot Analysis of Glycoprotein Mobility Shift

This protocol is a general framework to assess the impact of glycosidase inhibition on the apparent molecular weight of a glycoprotein of interest.

Materials:

  • Cell line expressing the glycoprotein of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody specific to the glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed and grow cells to ~80% confluency. Treat the cells with an effective concentration of this compound (determined from a dose-response experiment) for 24-48 hours. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture dish with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with the primary antibody against the glycoprotein of interest.

    • Wash and probe with the HRP-conjugated secondary antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the bands using a digital imager.

  • Data Interpretation: Compare the bands between the control and this compound-treated samples. An inhibition of glycosidase activity that affects the processing of the glycoprotein may result in a shift in its apparent molecular weight (typically a higher molecular weight due to unprocessed glycan chains).

Quantitative Data Summary

EnzymeSourceInhibition TypeKi ValueReference
β-GlucosidaseHuman LiverCompetitive10 µM[1]
β-GlucosidaseRat LiverCompetitive1.9 µM[1]
β-GlucosidaseBovine LiverCompetitive150 µM[1]
α-GalactosidaseGeneralCompetitive7 µM[2]
α-GlucosidaseRiceNon-competitive0.9 µM[3][4]

Troubleshooting Common Issues

  • High Cell Death: The concentration of this compound may be too high. Perform a thorough cytotoxicity assay to determine the sub-toxic working range.

  • No Observable Effect:

    • The concentration of this compound may be too low. Confirm the potency of your compound and try a higher concentration.

    • The incubation time may be too short. Extend the treatment duration.

    • The chosen cell line may not express the target enzyme at high enough levels. Verify enzyme expression via qPCR or Western blot.

  • High Background in Fluorescence Assays: Ensure complete removal of the culture medium before adding the substrate, as some media components can be fluorescent. Include a "no-substrate" control to assess autofluorescence.

References

  • Molyneux, R. J., et al. (1995). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. PubMed. Available at: [Link]

  • Shibata, Y., et al. (1997). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. PubMed. Available at: [Link]

  • Watson, A. A., et al. (2001). Alkaloid Glycosidase Inhibitors. PubMed Central. Available at: [Link]

  • Molyneux, R. J., et al. (1991). Calystegins, a novel class of alkaloid glycosidase inhibitors. PubMed. Available at: [Link]

  • Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. PubMed. Available at: [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

  • BioCrick. This compound | CAS:127414-86-2. BioCrick. Available at: [Link]

  • BioAssay Systems. (n.d.). QuantiChromTM a-Glucosidase Assay Kit (DAGD-100). BioAssay Systems. Available at: [Link]

  • Sun, Y., et al. (2020). Preserving Lysosomal Function in the Aging Brain: Insights from Neurodegeneration. PubMed Central. Available at: [Link]

  • Pavan, M., et al. (2024). A Comparative Biochemical and Pathological Evaluation of Brain Samples from Knock-In Murine Models of Gaucher Disease. MDPI. Available at: [Link]

  • Aflaki, E., et al. (2017). Animal Models for the Study of Gaucher Disease. PubMed. Available at: [Link]

  • Farfel-Becker, T., & Futerman, A. H. (2011). Animal models for Gaucher disease research. PubMed Central. Available at: [Link]

  • Crown Bioscience. (n.d.). Cell-based Assay Services. Crown Bioscience. Available at: [Link]

  • Chen, C., et al. (2022). Exercise activates lysosomal function in the brain through AMPK‐SIRT1‐TFEB pathway. Wiley Online Library. Available at: [Link]

  • Joshi, G., & Pratico, D. (2014). Early Involvement of Lysosome Dysfunction in the Degeneration of Cerebral Cortical Neurons Caused by the Lipid Peroxidation Product 4-Hydroxynonenal. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Calystegine B1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Calystegine B1. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal use, storage, and stability of this compound in your experiments. As a polyhydroxylated nortropane alkaloid, this compound's unique structure requires specific handling to maintain its integrity and biological activity. This document provides in-depth answers to common questions and solutions to potential experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: How should I store this compound upon receipt?

A1: The stability of this compound in its solid (powder) form is highly dependent on temperature and exposure to environmental factors. For optimal stability, storage conditions should be strictly followed.

  • Long-Term Storage: For periods extending over months or years, this compound powder should be stored at -20°C .[1][2][3] Some suppliers also recommend temperatures below -15°C.[4][5] This cryogenic condition minimizes the rate of any potential degradation reactions, preserving the compound's purity for its entire shelf life.

  • Short-Term Storage: For routine use over a few weeks, storing the powder at 2-8°C in a refrigerator is acceptable.[2][6][7]

Causality: Lowering the temperature reduces the kinetic energy of molecules, significantly slowing down chemical degradation processes. Storing at -20°C is a standard practice for long-term preservation of sensitive biochemicals.

Q2: What is the expected shelf life of solid this compound?

A2: When stored correctly, this compound is a stable compound. Suppliers indicate that if the vial is kept tightly sealed and stored at 2-8°C, the product can remain stable for up to 24 months .[6][7] For indefinite long-term storage, -20°C is the preferred condition.[2][3] Always refer to the Certificate of Analysis (CoA) provided with your specific lot for precise expiry details.

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in a variety of organic solvents. Common choices include DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone .[3][6][7] The choice of solvent should be guided by the requirements of your downstream application, ensuring compatibility with your experimental system (e.g., cell culture, enzymatic assays).

Q4: How should I prepare and store stock solutions?

A4: Proper preparation and storage of stock solutions are critical for reproducible experimental results.

  • Preparation: It is highly recommended to prepare and use solutions on the same day to avoid degradation.[3] If you must prepare stock solutions in advance, they must be sealed tightly and stored below -20°C .[3] Under these conditions, stock solutions can be stable for several months.[1][3]

  • Handling: Before opening the vial of a refrigerated or frozen stock solution, it is crucial to let it warm to room temperature for at least an hour.[3] This prevents atmospheric moisture from condensing inside the cold vial, which could compromise the compound's stability and concentration.

Causality: Compounds in solution are generally less stable than in their solid state. Freezing the solution slows molecular movement and potential degradation pathways like hydrolysis or oxidation. Preventing condensation is key, as water can introduce impurities or directly participate in degradation reactions.

Q5: What general handling precautions are necessary for this compound?

A5: this compound should be handled in a well-ventilated area. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] The compound should be protected from prolonged exposure to air and light.[7] Some suppliers recommend keeping the solid compound under an inert gas like nitrogen for maximum stability.[4][5]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Scenario 1: My this compound powder is not dissolving completely.
  • Question: I'm having trouble getting my this compound to dissolve fully in my chosen solvent at room temperature. What can I do?

  • Solution:

    • Gentle Warming: Gently warm the solution tube to 37°C in a water bath.[1][8] This can significantly increase the solubility of the compound.

    • Sonication: After warming, place the tube in an ultrasonic bath for a short period.[1][3][8] The energy from sonication helps to break up compound aggregates and facilitate dissolution.

    • Solvent Choice: If solubility issues persist, consider trying a different recommended solvent, such as DMSO, which is often effective for dissolving polar organic molecules.[6]

Expertise & Experience: The combination of warming and sonication is a standard laboratory technique to dissolve challenging compounds. The thermal energy increases solubility, while the mechanical energy from ultrasound disrupts intermolecular forces holding the powder particles together.

Scenario 2: I am observing inconsistent results in my bioassays.
  • Question: My experiments using this compound are showing high variability between replicates or from day to day. Could the compound's stability be the issue?

  • Solution: Inconsistent results are often linked to compound degradation. Review your storage and handling protocol against the following checklist:

    • Stock Solution Age: Are you using a freshly prepared solution for each experiment? It is best practice to use solutions on the same day they are made.[3] If using a frozen stock, was it subjected to multiple freeze-thaw cycles? Frequent freeze-thaw cycles can degrade sensitive compounds. Aliquot your stock solution into single-use vials to avoid this.

    • Storage Conditions: Is your solid compound stored at the correct temperature (-20°C for long-term) and protected from light and moisture?[2][7] Improper storage can lead to gradual degradation over time.

    • pH of Assay Buffer: Calystegines are nortropane alkaloids, which contain a basic nitrogen atom.[9] The pH of your assay buffer can affect the ionization state of this nitrogen, which in turn can influence the molecule's conformation, solubility, and interaction with its biological target. Ensure the pH of your experimental buffer is consistent and appropriate for your assay. Avoid strongly acidic or alkaline conditions, which can catalyze degradation.[2]

Scenario 3: I accidentally left my this compound solution at room temperature. Is it still viable?
  • Question: I prepared a working solution of this compound in DMSO and left it on the benchtop overnight. Can I still use it?

  • Solution: The stability of this compound in solution at room temperature for an extended period is not guaranteed.

    • Recommendation: It is strongly advised to discard the solution and prepare a fresh one. The risk of using a partially degraded compound, which could lead to inaccurate and unrepeatable results, is high.

    • Scientific Rationale: While DMSO is a good solvent, it does not prevent slow degradation reactions (e.g., oxidation) that can occur at room temperature over several hours. For critical experiments, the integrity of the compound is paramount. The best practice is to always store solutions at or below -20°C when not in immediate use.[3]

Data & Diagrams

Table 1: Summary of Recommended Storage Conditions for this compound
FormConditionTemperatureDurationKey ConsiderationsSource(s)
Solid (Powder) Long-Term-20°C> 24 monthsKeep tightly sealed, desiccated, protected from light.[1][2][3]
Short-Term2-8°CUp to 24 monthsKeep tightly sealed in a dry, dark place.[6][7]
Solution Stock Solution≤ -20°CSeveral MonthsAliquot into single-use vials to avoid freeze-thaw cycles.[1][3]
Working SolutionN/ASame Day UsePrepare fresh before each experiment for best results.[3]
Diagram 1: Experimental Workflow for this compound

This diagram outlines the validated workflow for handling, preparing, and using this compound to ensure experimental success and reproducibility.

CalystegineB1_Workflow cluster_storage Step 1: Proper Storage cluster_prep Step 2: Solution Preparation cluster_use Step 3: Usage & Storage of Solution storage_solid Receive Solid this compound storage_temp Store Solid Long-Term: -20°C Short-Term: 2-8°C storage_solid->storage_temp weigh Weigh Powder storage_temp->weigh dissolve Add Recommended Solvent (e.g., DMSO) weigh->dissolve check_sol Fully Dissolved? dissolve->check_sol assist_sol Warm to 37°C Use Ultrasonic Bath check_sol->assist_sol No stock_sol Stock Solution Prepared check_sol->stock_sol Yes assist_sol->dissolve decision Immediate Use? stock_sol->decision use_now Use in Experiment decision->use_now Yes store_sol Aliquot & Store at -20°C decision->store_sol No

Caption: Workflow for handling and preparing this compound.

References

  • BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]

  • BioCrick. (n.d.). Calystegine B5-MSDS. Retrieved from [Link]

  • BioCrick. (n.d.). This compound-COA. Retrieved from [Link]

  • BioCrick. (n.d.). This compound | CAS:127414-86-2. Retrieved from [Link]

  • LCI. (2017). Tropane Alkaloids and Calystegines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Calystegine B1 from Isomers

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis of calystegines. This guide is designed for researchers, scientists, and drug development professionals who are working to resolve and quantify Calystegine B1 from its structurally similar isomers. Calystegines, a class of polyhydroxylated nortropane alkaloids, present unique challenges in chromatographic separation due to their high polarity, basic nature, and lack of a strong UV chromophore.[1][2][3] This resource provides in-depth, experience-based answers to common issues encountered during method development and routine analysis.

Section 1: Foundational Knowledge (FAQs)

This section addresses fundamental questions about calystegines and the principles behind their separation to provide a solid basis for troubleshooting.

Q1: What are calystegines and why is the separation of isomers like B1 important?

Calystegines are naturally occurring alkaloids found in plants like those of the Solanaceae (e.g., potatoes, tomatoes) and Convolvulaceae families.[1] They are potent inhibitors of glycosidase enzymes, giving them significant potential in therapeutic areas such as antiviral and anti-diabetic applications. This compound, for example, is a strong inhibitor of mammalian β-glucosidase.[1] Its isomers, such as Calystegine B2, exhibit different inhibitory profiles and potencies. Therefore, accurately separating and quantifying this compound from its isomers is critical for efficacy studies, determining structure-activity relationships, and for the quality control of natural product extracts or synthesized materials.

Q2: What are the primary challenges in separating this compound from its isomers by HPLC?

The separation of this compound and its isomers is challenging due to a combination of physicochemical properties:

  • High Polarity: With multiple hydroxyl groups, calystegines are highly water-soluble and show poor retention on traditional reversed-phase (RP) columns like C18 and C8.[4]

  • Basic Nature: The nitrogen atom in the nortropane ring is basic, with a predicted pKa around 8.5-8.6.[3] This can lead to strong, undesirable interactions with acidic silanol groups on the surface of silica-based stationary phases, resulting in poor peak shape (tailing).

  • Lack of a UV Chromophore: The simple alkaloid structure does not absorb UV light, rendering standard UV-Vis detectors ineffective for sensitive detection.[5]

  • Structural Similarity: Isomers like B1 and B2 differ only in the stereochemistry of a single hydroxyl group, making them chromatographically very similar and difficult to resolve.

Q3: Which HPLC modes are most suitable for calystegine analysis?

Given the challenges, standard reversed-phase chromatography is often inadequate. The most successful approaches involve one of the following modes:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred technique. HILIC uses a polar stationary phase (e.g., amide, cyano, or bare silica) with a mobile phase high in organic content (typically acetonitrile) and a small amount of aqueous buffer.[6][7][8] This combination promotes the retention of highly polar analytes like calystegines.[6][9]

  • Ion-Pair Reversed-Phase Chromatography (IP-RPLC): This technique adds an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase.[4][10][11] The reagent forms a neutral, hydrophobic complex with the charged calystegine molecule, allowing it to be retained and separated on a standard C18 or C8 column.[11][12]

  • Derivatization: This involves chemically modifying the calystegine molecule to attach a UV-active or fluorescent tag. While effective, this adds complexity and potential for variability in the sample preparation workflow.

Section 2: Troubleshooting Guide

This section provides direct answers and actionable solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Resolution or Co-elution of this compound and Isomers

Q: My this compound and B2 peaks are completely co-eluting or have very poor resolution (Rs < 1.5). What is the first thing I should check?

A: Your chromatographic mode and column selection are the most critical factors. If you are using a standard C18 column without an ion-pairing agent, you will likely see little to no retention and zero resolution. The first step is to ensure you are using an appropriate chromatographic strategy.

  • Recommendation: Start with a HILIC-based method. HILIC provides an orthogonal separation mechanism to reversed-phase and is highly effective for polar compounds.[6][8]

| Recommended Starting Columns for Calystegine Separation | | :--- | :--- | :--- | | Chromatographic Mode | Stationary Phase Chemistry | Typical Dimensions (L x ID, Particle Size) | | HILIC (Primary) | Amide (e.g., XBridge Amide) | 150 x 2.1 mm, 3.5 µm | | | Cyano (e.g., Luna CN) | 150 x 3.0 mm, 5 µm | | | Bare Silica (e.g., Kinetex HILIC) | 100 x 2.1 mm, 2.6 µm | | Ion-Pair RPLC (Alternative) | C18 (Base-deactivated) | 150 x 4.6 mm, 5 µm | | | Pentafluorophenyl (PFP) | 150 x 2.1 mm, 3 µm |

Q: I'm using a HILIC column, but the resolution between B1 and B2 is still insufficient. How can I improve it?

A: Fine-tuning the mobile phase is the next logical step. In HILIC, small changes to the aqueous portion of the mobile phase can have a significant impact on selectivity.

  • Solution 1: Optimize Mobile Phase pH. The charge state of calystegines (pKa ≈ 8.5) is highly dependent on pH.[3] Operating at a pH 1.5-2 units below the pKa ensures the analytes are fully protonated and behave consistently. Small adjustments in this range can alter the degree of interaction with the stationary phase and improve isomer resolution.

    • Protocol: Prepare mobile phases using volatile buffers like ammonium formate or ammonium acetate.[9] Start with a concentration of 10 mM. Systematically adjust the pH from 3.5 to 5.5 in 0.5 unit increments and observe the effect on resolution.

  • Solution 2: Adjust Buffer Concentration. In HILIC, increasing the salt concentration in the mobile phase can disrupt electrostatic interactions and sometimes improve peak shape and resolution.

    • Protocol: At a fixed pH, vary the buffer concentration from 5 mM to 20 mM. Higher concentrations can increase retention for cationic compounds on some HILIC phases.

  • Solution 3: Switch to Ion-Pairing RPLC. If HILIC optimization is unsuccessful, an ion-pairing approach on a C18 or PFP column may provide the necessary selectivity. The PFP phase, in particular, offers alternative selectivity for polar and aromatic compounds.[13]

    • Protocol: Use a mobile phase of Acetonitrile/Water containing 0.1% Heptafluorobutyric acid (HFBA). HFBA is a strong ion-pairing agent that provides excellent retention for basic compounds. Be aware that ion-pairing reagents can be difficult to remove from the column and LC system.[14]

G cluster_0 Troubleshooting Poor Resolution cluster_1 HILIC Optimization Start Poor Resolution (Rs < 1.5) between B1 and Isomers CheckMode Using HILIC or Ion-Pair RPLC? Start->CheckMode SwitchMode Switch to HILIC column (e.g., Amide phase) CheckMode->SwitchMode No OptimizeMP Optimize HILIC Mobile Phase CheckMode->OptimizeMP Yes Opt_pH Adjust pH (3.5-5.5) OptimizeMP->Opt_pH TryIP Try Ion-Pair RPLC with HFBA Opt_Buffer Adjust Buffer Conc. (5-20 mM) Opt_pH->Opt_Buffer Opt_Temp Adjust Temperature (25-40°C) Opt_Buffer->Opt_Temp Opt_Temp->TryIP Still no resolution

Caption: Workflow for troubleshooting poor isomer resolution.

Issue 2: Poor Peak Shape (Tailing)

Q: My calystegine peaks are showing significant tailing, even on a HILIC column. What causes this and how can I fix it?

A: Peak tailing for basic compounds like calystegines is most often caused by secondary ionic interactions with the stationary phase. Even on modern, high-purity silica columns, residual acidic silanol groups (Si-OH) can interact strongly with the protonated amine of the calystegine, causing a portion of the analyte molecules to lag behind on the column.

  • Solution 1: Increase Mobile Phase Buffer Strength. A higher concentration of buffer cations (e.g., ammonium, NH₄⁺) can effectively "shield" the negative silanol sites, preventing the analyte from interacting with them.

    • Action: Increase your ammonium formate or acetate concentration from 10 mM up to 25 mM. This is often the most effective solution for reducing peak tailing in HILIC.

  • Solution 2: Use a Base-Deactivated Column. If using an ion-pair RPLC method, ensure your C18 column is "base-deactivated" or "end-capped." These columns have been chemically treated to minimize the number of accessible silanol groups.

  • Solution 3: Check for Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves at lower concentrations, you are likely overloading the column.

Issue 3: Low Sensitivity or No Detectable Peak

Q: I'm injecting a standard but I can't see a peak. I'm using a UV detector. What's wrong?

A: Calystegines lack a chromophore and do not absorb UV light. A standard UV detector is not suitable for this analysis. You must use a universal detector that does not rely on light absorbance.

  • Primary Recommendation: Charged Aerosol Detector (CAD). CAD is a highly sensitive, near-universal detector that provides a consistent response for non-volatile analytes, regardless of their chemical structure.[15][16] It works by nebulizing the column eluent, drying the droplets to form analyte particles, charging these particles, and then measuring the charge.[15] This makes it an ideal choice for calystegines.[5]

  • Alternative: Evaporative Light Scattering Detector (ELSD). ELSD works similarly to CAD but measures the light scattered by the analyte particles. It is generally considered less sensitive and has a narrower dynamic range than CAD.[15]

  • Advanced Option: Mass Spectrometry (MS). LC-MS provides the highest sensitivity and selectivity.[17] Using electrospray ionization (ESI) in positive mode, you can selectively monitor for the protonated molecular ion ([M+H]⁺) of this compound (C₇H₁₃NO₃, Exact Mass: 159.0895). This is also invaluable for confirming the identity of isomers, as they will have the same mass but different retention times.[18][19]

| Recommended Detector Settings (Starting Points) | | :--- | :--- | :--- | | Detector | Key Parameter | Typical Starting Value | | Charged Aerosol Detector (CAD) | Evaporation Temperature | 35 - 50 °C | | | Nebulizer Gas (N₂) Pressure | 60 - 80 psi | | Mass Spectrometer (MS) | Ionization Mode | ESI Positive | | | Capillary Voltage | 3.0 - 4.5 kV | | | Monitored Ion (m/z) | 160.0968 ([M+H]⁺, nominal mass) |

G cluster_0 Detector Selection Logic Analyte This compound (Non-Chromophoric) UV_Detector UV-Vis Detector Analyte->UV_Detector Incompatible Universal_Detector Universal Detector Required Analyte->Universal_Detector Compatible CAD CAD (High Sensitivity) Universal_Detector->CAD Primary Choice ELSD ELSD (Lower Sensitivity) Universal_Detector->ELSD Alternative MS Mass Spectrometry (Highest Specificity) Universal_Detector->MS Advanced Choice

Caption: Decision tree for selecting the appropriate detector.

Section 3: Sample Preparation Protocol

Q: What is a reliable method for extracting calystegines from plant material for HPLC analysis?

A: A simple solid-liquid extraction with a polar solvent mixture is effective for calystegines. [18] Due to their high water solubility, using a mixture of alcohol and water is crucial for efficient extraction.[20]

Step-by-Step Extraction Protocol:

  • Homogenization: Homogenize dried and powdered plant material (e.g., 1 gram of dried leaves) to a fine powder.

  • Extraction Solvent: Prepare an extraction solvent of Methanol:Water (50:50, v/v).[20] This combination effectively solubilizes the highly polar calystegines.

  • Extraction: Add 10 mL of the extraction solvent to the powdered sample in a centrifuge tube. Vortex thoroughly for 1 minute.

  • Sonication (Optional but Recommended): Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or Nylon) to remove any remaining particulates before injection into the HPLC system. This step is critical to prevent clogging of the column and instrument tubing.

References

  • Asano, N., et al. (2014). IDENTIFICATION OF CALYSTEGINES IN PLANTS OF FAMILY ERICACEAE WITH GAS CHROMATOGRAPHY – MASS SPECTROMETRY METHOD. Khimiya Rastitel'nogo Syr'ya, (2), 207-212. Available from: [Link]

  • Romera-Torres, R., et al. (2018). Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry. Journal of Chromatography A, 1578, 59-66. Available from: [Link]

  • Dräger, B. (2004). Calystegines in wild and cultivated Erythroxylum species. Phytochemistry, 65(19), 2679-2685. Available from: [Link]

  • Ligor, M., & Buszewski, B. (2008). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available from: [Link]

  • Stoll, D. R. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC North America, 38(12), 612-616. Available from: [Link]

  • Thermo Fisher Scientific. (n.d.). How Charged Aerosol Detection is Revolutionizing HPLC Analysis. Technology Networks. Available from: [Link]

  • Kim, J. H., et al. (2017). Crude extract and solvent fractions of Calystegia soldanella induce G1 and S phase arrest of the cell cycle in HepG2 cells. Molecular Medicine Reports, 16(5), 7245-7252. Available from: [Link]

  • Rúbies, A., et al. (2018). Analytical Methods, Occurrence and Trends of Tropane Alkaloids and Calystegines: An Update. Journal of Chromatography A, 1564, 1-15. Available from: [Link]

  • D'Attoma, A., & Heinisch, S. (2012). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe. Available from: [Link]

  • Singh, S. K., & Rathore, A. S. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 324-328. Available from: [Link]

  • Radoičić, T., et al. (2024). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Current Analytical Chemistry, 20(5), 295-317. Available from: [Link]

  • Dolan, J. W. (2013). The Case of the Unintentional Ion-Pairing Reagent. Separation Science. Available from: [Link]

  • Kumar, A., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 29(17), 4053. Available from: [Link]

  • Kakitani, T., et al. (2019). Hydrophilic interaction chromatography for the analysis of biopharmaceutical drugs and therapeutic peptides: A review based on the separation characteristics of the hydrophilic interaction chromatography phases. Journal of Chromatography B, 1126-1127, 121764. Available from: [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]

  • McCalley, D. V. (2020). Hydrophilic-Interaction Chromatography: An Update. LCGC International. Available from: [Link]

  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. Available from: [Link]

  • Asano, N., et al. (1998). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Journal of Agricultural and Food Chemistry, 46(7), 2679-2683. Available from: [Link]

  • Giergielewicz-Jożwiak, K., & Namieśnik, J. (2004). Preparation of Samples of Plant Material for Chromatographic Analysis. Critical Reviews in Analytical Chemistry, 34(3-4), 137-151. Available from: [Link]

  • Lee, M. H., et al. (2019). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules, 24(21), 3949. Available from: [Link]

  • Piórkowska, E., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS ONE, 9(6), e98332. Available from: [Link]

  • Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Pharmaceutical and Biomedical Analysis, 87, 115-122. Available from: [Link]

  • Novák, Z., et al. (2019). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry, 2(1), 47-59. Available from: [Link]

  • FooDB. (2010). Calystegine B5 (FDB015261). Available from: [Link]

  • ContaminantDB. (2016). Calystegine B2 (CHEM031946). Available from: [Link]

  • Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food Chemistry, 390, 133169. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Calystegine B1 Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of Calystegine B1. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this potent glycosidase inhibitor. Here, we provide in-depth troubleshooting advice in a question-and-answer format, focusing on the causality behind experimental choices to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of this compound is consistently low. Where should I start troubleshooting?

A1: Low overall yield in a multi-step synthesis is a common issue. The most effective approach is to systematically analyze each step of your synthetic route. Begin by obtaining a yield for each individual reaction. This will pinpoint the problematic transformation. Pay close attention to reactions known to be sensitive, such as the initial carbohydrate functionalization, the key cyclization step (e.g., Ring-Closing Metathesis or Nozaki-Hiyama-Kishi reaction), and the final deprotection steps. Even a seemingly minor drop in yield at an early stage can have a significant cumulative negative impact.

Q2: I'm struggling with the purification of my this compound final product and intermediates. What are the best practices?

A2: Calystegines are highly polar, polyhydroxylated nortropane alkaloids, which makes them challenging to purify using standard organic solvent-based chromatography. Their high aqueous solubility often leads to poor recovery from organic extractions.[1]

  • Recommendation: Employ ion-exchange chromatography as a primary purification method. The basic nitrogen of the nortropane skeleton allows for effective purification on a cation-exchange resin. Subsequent purification can be achieved using reversed-phase chromatography (C18) with a highly aqueous mobile phase, or by using hydrophilic interaction liquid chromatography (HILIC).

Q3: Are there specific starting materials or reagents that are particularly sensitive or require special handling in this compound synthesis?

A3: Yes, several reagents and intermediates require careful handling.

  • Carbohydrate Precursors: Syntheses often start from protected monosaccharides like D-glucose. Ensure the starting material is of high purity and completely dry, as trace water can interfere with many of the subsequent reactions, particularly those involving organometallic reagents.

  • Organometallic Reagents: Reactions involving zinc, magnesium, or chromium/nickel (in the case of the Nozaki-Hiyama-Kishi reaction) are highly sensitive to air and moisture.[2][3] Strict anhydrous and inert atmosphere techniques are critical for success.

  • Metathesis Catalysts: Grubbs or Hoveyda-Grubbs catalysts used in Ring-Closing Metathesis (RCM) can be sensitive to impurities in the substrate and solvent. Ensure your diene precursor is thoroughly purified before the RCM step.

Troubleshooting Specific Synthetic Steps

Problem Area 1: Zinc-Mediated Fragmentation and Allylation

A common route to calystegines involves the zinc-mediated fragmentation of a protected 6-iodo-glycoside followed by an in-situ allylation.[2][4] Low yields in this step can often be traced back to the following issues.

Q: My zinc-mediated fragmentation/allylation is giving a complex mixture of products and a low yield of the desired 1,8-nonadiene. What are the likely causes?

A: This key transformation is susceptible to several factors that can lead to a poor outcome.

  • Cause 1: Inactive Zinc: The activation of zinc is crucial for this reaction. If the zinc is not sufficiently activated, the fragmentation will be slow or incomplete.

    • Solution: Activate the zinc powder immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under high vacuum.

  • Cause 2: Poor Quality of the 6-iodo-glycoside: The starting iodide must be pure and free of elimination byproducts.

    • Solution: Purify the 6-iodo-glycoside carefully, ensuring it is fully characterized before use. Store it under an inert atmosphere and protected from light.

  • Cause 3: Inefficient Imine Formation: The in-situ formation of the benzyl imine can be sluggish, leading to side reactions of the intermediate aldehyde.

    • Solution: Ensure the reaction is sufficiently concentrated to favor the bimolecular imine formation. The choice of solvent can also be critical; tetrahydrofuran (THF) is commonly used.

ParameterRecommended ConditionRationale
Zinc Freshly activated powderEnsures high reactivity for the fragmentation.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of organometallic intermediates.
Solvent Anhydrous THFGood solubility for reactants and intermediates.
Temperature Varies (often reflux)Check literature for the specific substrate.
Problem Area 2: Ring-Closing Metathesis (RCM)

The formation of the seven-membered cycloheptene ring via RCM is a powerful and frequently used step in calystegine synthesis.[2][4][5] However, it is not without its challenges.

Q: My RCM reaction is sluggish, and I'm observing significant amounts of starting material even after prolonged reaction times. How can I improve the conversion?

A: Low conversion in RCM can be due to catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Catalyst Deactivation: The ruthenium catalyst can be deactivated by impurities in the substrate or solvent.

    • Solution: Ensure the diene substrate is highly pure. Filter the substrate through a plug of activated carbon or basic alumina to remove polar impurities. Use freshly distilled, degassed solvent.

  • Cause 2: Sub-optimal Catalyst Choice: The choice of catalyst can significantly impact the reaction efficiency.

    • Solution: For many nortropane precursors, second-generation Grubbs or Hoveyda-Grubbs catalysts are more robust and efficient than the first-generation catalysts.[6]

  • Cause 3: Ethylene Inhibition: The ethylene byproduct of the RCM reaction can inhibit the catalyst.

    • Solution: Perform the reaction under a gentle stream of argon or nitrogen, or under vacuum, to continuously remove the ethylene.

Q: I'm getting my desired RCM product, but it's contaminated with desallyl side products. What is causing this and how can I prevent it?

A: The formation of desallyl byproducts is often due to isomerization of the double bonds in the starting material or product, which can be promoted by the ruthenium catalyst.[6][7]

  • Solution: Additives can be used to suppress isomerization. 1,4-Benzoquinone has been shown to be effective in some cases, although it can sometimes reduce the overall reaction rate.[6] Phenol has also been used as an additive to improve yields in RCM reactions.[6]

RCM_Troubleshooting start Low RCM Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No catalyst_deactivation Catalyst Deactivation incomplete_reaction->catalyst_deactivation Yes suboptimal_catalyst Suboptimal Catalyst incomplete_reaction->suboptimal_catalyst Yes ethylene_inhibition Ethylene Inhibition incomplete_reaction->ethylene_inhibition Yes isomerization Olefin Isomerization side_products->isomerization Yes purify_substrate Purify Substrate & Solvent catalyst_deactivation->purify_substrate change_catalyst Use 2nd Gen Catalyst suboptimal_catalyst->change_catalyst remove_ethylene Remove Ethylene (N2 flow) ethylene_inhibition->remove_ethylene add_suppressant Add Isomerization Suppressant (e.g., 1,4-benzoquinone) isomerization->add_suppressant

Troubleshooting workflow for low yield in RCM.
Problem Area 3: Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction

The intramolecular NHK reaction is another elegant method for constructing the cycloheptanone core of calystegines.[4][8] Success in this reaction hinges on the careful control of the catalytic system.

Q: My intramolecular NHK reaction is not proceeding to completion, and I'm recovering the starting aldehyde. What could be the issue?

A: The NHK reaction is highly dependent on the quality and stoichiometry of the chromium and nickel salts.

  • Cause 1: Inactive Chromium(II) Chloride: The chromium(II) chloride is the stoichiometric reductant and must be active.

    • Solution: Ensure you are using high-purity, anhydrous chromium(II) chloride. The success of the reaction is often dependent on the source and batch of this reagent.[3]

  • Cause 2: Insufficient Nickel(II) Chloride Co-catalyst: Nickel is the true catalyst for the oxidative addition to the vinyl iodide.[3]

    • Solution: While catalytic, a sufficient amount of nickel(II) chloride is necessary. The ratio of chromium to nickel is important and may require optimization.

  • Cause 3: Incompatible Solvent: The chromium salts have poor solubility in many organic solvents.

    • Solution: DMF and DMSO are the solvents of choice for NHK reactions due to their ability to dissolve the chromium salts.[3] Ensure the solvent is rigorously anhydrous.

Q: I am observing the formation of a significant amount of a diene byproduct from the coupling of the vinyl iodide. How can I minimize this?

A: The formation of diene byproducts is a known side reaction in NHK chemistry and is often related to the amount of nickel catalyst used.[2]

  • Solution: Keep the amount of the nickel(II) chloride co-catalyst to a minimum. While essential for the reaction, an excess of nickel can promote the undesired direct coupling of the vinyl iodide.

Simplified scheme of the intramolecular NHK reaction.

Experimental Protocols

Protocol 1: Activation of Zinc Powder for Reductive Fragmentation
  • Weigh the required amount of zinc powder into a round-bottom flask equipped with a magnetic stir bar.

  • Under a fume hood, add 1 M HCl to the zinc powder and stir for 2-3 minutes.

  • Carefully decant the HCl solution.

  • Wash the zinc powder sequentially with deionized water (3x), ethanol (2x), and diethyl ether (2x). Decant the solvent after each wash.

  • Dry the activated zinc powder under high vacuum with gentle heating for at least 2 hours before use.

Protocol 2: General Procedure for Ring-Closing Metathesis with Ethylene Removal
  • To a thoroughly dried flask, add the diene substrate and any solid additives (e.g., 1,4-benzoquinone).

  • Dissolve the solids in anhydrous, degassed solvent (e.g., dichloromethane or toluene).

  • Bubble argon or nitrogen through the solution for 15-20 minutes to ensure all oxygen is removed.

  • Add the RCM catalyst under a positive pressure of inert gas.

  • Heat the reaction to the desired temperature and maintain a gentle flow of inert gas through the headspace of the flask to carry away the ethylene byproduct.

  • Monitor the reaction by TLC or LC-MS until completion.

References

  • Skaanderup, P. R., & Madsen, R. (2003). A short synthetic route to the calystegine alkaloids. The Journal of Organic Chemistry, 68(6), 2115–2122. [Link]

  • Lokey, R. S., & St. Denis, J. D. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). The Journal of Organic Chemistry, 85(3), 1407–1415. [Link]

  • Wikipedia contributors. (2023). Nozaki–Hiyama–Kishi reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Bar, S., & Ghorai, P. (2016). Concise Synthesis of Calystegine B2 and B3 via Intramolecular Nozaki–Hiyama–Kishi Reaction. Organic & Biomolecular Chemistry, 14(21), 4885-4896. [Link]

  • PubMed. (n.d.). Concise synthesis of calystegines B2 and B3via intramolecular Nozaki-Hiyama-Kishi reaction. [Link]

  • PubMed. (2020). Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products in the Solid-Phase Synthesis of Cyclic Peptides Involving Tyrosine(O-allyl). [Link]

  • PubMed. (1998). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

  • Wikipedia contributors. (2023). Ring-closing metathesis. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2019). Synthesis and Evaluation of Calystegine B2 Analogues as Glycosidase Inhibitors. [Link]

  • Wiley Online Library. (2009). Synthesis of Calystegine A3 from Glucose by the Use of Ring‐Closing Metathesis. [Link]

  • PubMed. (2018). Analytical Methods, Occurrence and Trends of Tropane Alkaloids and Calystegines: An Update. [Link]

  • MDPI. (2020). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]

  • PubMed. (2001). Dihydroxynortropane alkaloids from calystegine-producing plants. [Link]

  • ResearchGate. (2022). Chemistry and Biology of Calystegines. [Link]

  • PubMed. (2013). Inhibition of human intestinal α-glucosidases by calystegines. [Link]

  • PubMed. (2011). Synthesis of nortropane alkaloid calystegine B 2 from methyl α-d-xylopyranoside. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Calystegine B1 in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-15

Introduction

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and minimizing the off-target effects of Calystegine B1 in cellular models. By employing the strategies and protocols outlined here, you can enhance the specificity of your experiments and ensure the integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and secondary targets of this compound?

A1: The primary target of this compound is α-glucosidase I. However, it is also a potent competitive inhibitor of mammalian β-glucosidase and α-galactosidase.[4] This lack of absolute specificity is a key consideration when designing experiments.

Q2: What are the typical signs of off-target effects in my cell culture experiments?

A2: Common indicators include:

  • Unexpected cytotoxicity or a sharp decrease in cell viability that does not correlate with the expected phenotype of α-glucosidase I inhibition.[3]

  • Cellular phenotypes that do not align with those observed from genetic knockdown (e.g., siRNA or CRISPR) of the primary target.[3]

  • Inconsistent results across different cell lines or experimental batches.

  • Changes in cellular pathways that are not directly linked to N-linked glycosylation.

Q3: What is a good starting concentration for this compound in a new cell line?

A3: A good starting point is to perform a dose-response curve to determine the IC50 for the desired biological effect and a cytotoxicity assay (e.g., MTT or LDH) to establish the concentration at which it becomes toxic.[3][5] Ideally, you should work within a concentration range that is effective for inhibiting the target without inducing significant cell death.

Q4: Is a vehicle control (e.g., DMSO) sufficient for my experiments?

A4: While a vehicle control is essential, it is not sufficient to rule out off-target effects. The inclusion of a structurally related but biologically inactive analog of this compound, if available, can be a powerful tool. If this analog produces similar cellular effects, it strongly suggests an off-target mechanism.[3]

Troubleshooting Guide

This section addresses common problems encountered when using this compound and provides a systematic approach to troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
High Cell Death/Cytotoxicity 1. The concentration of this compound is too high, leading to off-target toxicity.[3] 2. The cell line is particularly sensitive to glycosidase inhibition or the compound itself.[3] 3. The compound has degraded in the culture medium into a toxic byproduct.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.[3] 2. Use a lower concentration and/or a shorter incubation time. 3. Test in a different cell line to assess if the cytotoxicity is cell-type specific.[3]
Observed Phenotype Mismatches Genetic Knockdown The observed effects are dominated by interactions with secondary targets (e.g., β-glucosidase, α-galactosidase).[3][4]1. Validate target engagement at the concentrations used.[3] 2. Compare your results with data from cells where the primary target is knocked down using CRISPR or siRNA.[6] 3. Use orthogonal approaches to confirm the phenotype, such as using another inhibitor with a different chemical scaffold that targets α-glucosidase I.
Inconsistent or Irreproducible Results 1. Variability in cell culture conditions (passage number, confluency). 2. Inconsistent preparation of this compound dilutions.1. Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase.[3] 2. Prepare fresh dilutions of the compound for each experiment.[3]
Unexpected Changes in Reporter Gene Assays The compound may be directly interfering with the reporter protein (e.g., luciferase) or the general transcription/translation machinery.1. Perform a counter-screen using a reporter vector with a constitutive promoter but lacking the specific response element.[7] 2. Switch to a different reporter system (e.g., fluorescent protein instead of luciferase).[7]

Key Experimental Protocols

To ensure the validity of your results, it is crucial to perform rigorous validation experiments. Here are detailed protocols for essential assays.

Protocol 1: Dose-Response Curve for Cytotoxicity (MTT Assay)

This protocol determines the concentration range at which this compound is toxic to your cells.

Materials:

  • Cells of interest

  • This compound

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A common range to test is from 0.1 µM to 100 µM.

  • Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include vehicle-only and no-treatment controls.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance on a plate reader at the appropriate wavelength (typically 570 nm).

  • Plot the absorbance against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Protocol 2: Target Engagement Validation (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm that this compound is binding to its intended target, α-glucosidase I, within the cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[7]

Materials:

  • Cells of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes and a thermal cycler

  • Reagents for Western blotting (antibodies against α-glucosidase I and a loading control)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound at your experimental concentration or with a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them in the presence of a protease inhibitor cocktail.

  • Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of α-glucosidase I by Western blotting.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble α-glucosidase I will decrease as the temperature increases. In the this compound-treated samples, the protein should be more stable at higher temperatures, resulting in a "shift" of the melting curve to the right.

Visualizing Experimental Logic

Workflow for Minimizing Off-Target Effects

The following diagram outlines a systematic approach to validating the on-target effects of this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Direct Target Validation A Determine IC50 for On-Target Effect B Determine CC50 via Cytotoxicity Assay (MTT/LDH) A->B Establish Therapeutic Window C Compare Phenotype to Target Knockdown (siRNA/CRISPR) B->C Proceed if window exists D Use Inactive Analog Control C->D E Orthogonal Inhibition (Different Inhibitor) D->E F Confirm Target Engagement (e.g., CETSA) E->F If phenotype is confirmed G Proteomic Profiling (Advanced) F->G Result Validated On-Target Effect F->Result G->Result G cluster_pathway N-Linked Glycosylation Pathway (ER) cluster_offtarget Potential Off-Target Pathways CalystegineB1 This compound AlphaGlucI α-Glucosidase I CalystegineB1->AlphaGlucI On-Target Inhibition BetaGluc β-Glucosidase (e.g., Lysosomal) CalystegineB1->BetaGluc Off-Target Inhibition AlphaGal α-Galactosidase (e.g., Lysosomal) CalystegineB1->AlphaGal Off-Target Inhibition Glc3Man9 Glc3Man9GlcNAc2-PP-Dol Glc3Man9->AlphaGlucI Trimming of terminal glucose Glc1Man9 Glc1Man9GlcNAc2-PP-Dol AlphaGlucII α-Glucosidase II Glc1Man9->AlphaGlucII Man9 Man9GlcNAc2-PP-Dol AlphaGlucI->Glc1Man9 AlphaGlucII->Man9

Sources

Technical Support Center: Purity Assessment of Commercial Calystegine B1

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for assessing the purity of commercially available Calystegine B1. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary tools to confidently verify the purity and identity of your this compound material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound handling and analysis.

Q1: What is this compound and why is its purity critical? this compound is a polyhydroxylated nortropane alkaloid found in various plants of the Solanaceae family, such as potatoes and peppers.[1][2][3] It is a potent inhibitor of glycosidase enzymes, making it a valuable tool for biochemical research and a potential therapeutic agent.[1][3] Purity is paramount because even small amounts of related calystegine isomers (e.g., B2, C1) or other impurities can lead to ambiguous biological data, incorrect structure-activity relationship (SAR) conclusions, and potentially confounding off-target effects. Commercial suppliers typically offer this compound at >98% purity.[4][5]

Q2: How should I properly store and handle this compound? Proper storage is essential to prevent degradation.

  • Powder: The solid product should be stored in a tightly sealed vial in a cool, dry place. For long-term stability (up to 24 months), storage at 2-8°C is recommended.[6]

  • Solutions: Prepare stock solutions in a suitable solvent like DMSO or a high-purity alcohol. For obtaining higher solubility, gentle warming (37°C) and sonication can be effective.[1] Stock solutions can be stored at -20°C or below for several months.[1] It is best practice to prepare fresh working solutions daily and avoid repeated freeze-thaw cycles.[7]

Q3: What are the most likely impurities in a commercial batch of this compound? The most common impurities are other structurally related calystegines that may co-purify during extraction from natural sources. These include isomers or compounds with a different degree of hydroxylation.[8]

  • Calystegine Isomers: Look for Calystegine A3, A5, B2, B3, B4, and C1.[3][9][10]

  • Residual Solvents: Solvents used in the final purification steps may be present.

  • Degradation Products: Improper storage (exposure to light, moisture, or extreme temperatures) can lead to degradation.

Q4: Which analytical technique is best for a quick purity check versus a comprehensive analysis?

  • Quick Purity Check: High-Performance Liquid Chromatography with UV detection (HPLC-UV) using a Hydrophilic Interaction Liquid Chromatography (HILIC) column is the fastest and most direct method to assess the percentage purity based on peak area.

  • Comprehensive Analysis: A multi-technique approach is required for full characterization. This involves HPLC for separation, Liquid Chromatography-Mass Spectrometry (LC-MS) for mass confirmation and impurity identification[11][12], and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural confirmation.[13][14]

Section 2: Overall Analytical Strategy

A systematic approach ensures that the identity, purity, and impurity profile of your this compound sample are thoroughly evaluated. The following workflow is recommended.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: Resolution SamplePrep Sample Preparation (Dissolution in Mobile Phase A) HILIC_UV HPLC-UV Analysis (HILIC Method) SamplePrep->HILIC_UV PurityCheck Purity > 98%? HILIC_UV->PurityCheck LCMS LC-MS Analysis (Confirm Mass, ID Impurities) PurityCheck->LCMS Yes Troubleshoot Troubleshoot Method or Contact Supplier PurityCheck->Troubleshoot No NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Confirm Structure) LCMS->NMR FinalReport Final Certificate of Analysis NMR->FinalReport

Caption: Recommended workflow for the comprehensive purity assessment of this compound.

Section 3: Troubleshooting Guide by Analytical Technique

High-Performance Liquid Chromatography (HPLC)

This compound is highly polar, which makes conventional reversed-phase (e.g., C18) chromatography ineffective. Hydrophilic Interaction Liquid Chromatography (HILIC) is the required mode of separation.[15][16] HILIC, however, has unique challenges.

Q: Why is my this compound peak showing poor retention or eluting at the solvent front on my HILIC column?

A: This is the most common issue and is almost always related to the mobile phase composition or improper column equilibration.

  • Causality: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and analytes partition into this layer from a highly organic mobile phase.[15][16] Water is the "strong" eluting solvent. If your mobile phase contains too much water (typically >40%), the partitioning mechanism breaks down, and polar analytes like this compound will not be retained.

  • Solutions:

    • Increase Organic Content: Ensure your starting mobile phase contains at least 80-95% acetonitrile (or another suitable organic solvent).[15]

    • Verify Solvent Composition: Double-check the preparation of your mobile phases. Small errors in water content can cause large shifts in retention.[16]

    • Ensure Proper Equilibration: HILIC columns require extensive equilibration to establish the aqueous layer on the stationary phase. Equilibrate your column with the initial mobile phase for at least 30-50 column volumes before the first injection.[15]

Q: My peak retention times are drifting and not reproducible between injections. What is the cause?

A: Retention time instability in HILIC is typically due to insufficient re-equilibration between gradient runs or a mobile phase pH that is too close to the analyte's pKa.[17]

  • Causality: The water layer on the stationary phase is disrupted during a gradient elution. If it is not fully re-established before the next injection, retention times will be inconsistent.

  • Solutions:

    • Increase Re-equilibration Time: A minimum of 10 column volumes is recommended for re-equilibration after each run.[15] Monitor the system pressure; a stable pressure at the end of the equilibration step is a good indicator of readiness.

    • Buffer the Mobile Phase: this compound is basic. Using a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) will control the pH and the ionization state of the analyte, leading to more stable retention. A good starting point is 10 mM.[15]

    • Premix Isocratic Mobile Phases: If running an isocratic method, premix the mobile phase manually instead of relying on the pump's proportioning valves to minimize variability.[18]

Q: I am observing severe peak tailing or splitting. How can I improve the peak shape?

A: Poor peak shape in HILIC often points to an issue with the injection solvent, secondary ionic interactions, or column overload.

HILIC_Peak_Shape_Troubleshooting Problem Poor Peak Shape (Tailing, Splitting) Cause1 Injection Solvent Mismatch? Problem->Cause1 Cause2 Secondary Interactions? Problem->Cause2 Cause3 Column Overload? Problem->Cause3 Cause4 Instrument Effect? Problem->Cause4 Solution1 Solution: Inject sample in >80% organic solvent, matching initial mobile phase. Cause1->Solution1 Solution2 Solution: Increase buffer concentration (e.g., from 10 mM to 20 mM). Cause2->Solution2 Solution3 Solution: Reduce injection volume or sample concentration. Cause3->Solution3 Solution4 Solution: Check needle wash composition. Use organic wash for HILIC. Cause4->Solution4

Caption: Decision tree for troubleshooting poor peak shape in HILILC analysis.
  • Solutions Explained:

    • Injection Solvent: Injecting a sample dissolved in a high-water content solvent will disrupt the HILIC stationary phase at the column head, causing severe peak distortion.[15] This is critical. Always dissolve your sample in a solvent that is as close as possible to your initial mobile phase (e.g., 90% acetonitrile / 10% water).

    • Secondary Interactions: The underlying silica of many HILIC phases can have negatively charged silanol groups that cause ionic interactions with basic analytes, leading to tailing. Increasing the buffer concentration in the mobile phase can help shield these sites and improve peak shape.[17]

    • Column Overload: HILIC phases can have lower loading capacity than reversed-phase columns. If your peak is broad and fronting, try injecting less sample.[17]

    • Instrument Effects: Some HPLC systems may introduce a small amount of the aqueous needle wash solvent during injection, which is enough to cause peak splitting in sensitive HILIC methods.[19] Ensure your needle wash solvent is compatible (i.e., high organic content).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q: What are the expected ions for this compound in positive electrospray ionization (ESI) MS?

A: this compound has a molecular formula of C₇H₁₃NO₄ and a monoisotopic mass of 175.0845 g/mol . In positive ion mode ESI, you should primarily look for the protonated molecule [M+H]⁺.

  • Expected Ion: [M+H]⁺ = m/z 176.0917

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and distinguish it from other potential contaminants.[9]

Q: How can I use LC-MS to identify other calystegines as impurities?

A: You can identify other calystegines by extracting the ion chromatograms for their expected [M+H]⁺ ions. Since many are isomers of each other, chromatographic separation is key.

CalystegineFormulaMonoisotopic Mass[M+H]⁺ (m/z)
B1 (Target) C₇H₁₃NO₄175.0845176.0917
A3C₇H₁₃NO₃159.0895160.0968
B2C₇H₁₃NO₄175.0845176.0917
C1C₇H₁₃NO₅191.0794192.0866

As shown in the table, this compound and B2 are isomers. They will have the same mass but should be separable by a well-optimized HILIC method. Without chromatographic separation, MS alone cannot distinguish them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My sample passed HPLC and LC-MS. Is NMR really necessary?

A: Yes. While HPLC confirms purity and LC-MS confirms mass, only NMR provides definitive structural confirmation.[14] It verifies that the main peak is indeed this compound and not a co-eluting isomer like Calystegine B2. It is the gold standard for structural elucidation.

Q: What key features should I look for in the ¹H-NMR spectrum to confirm the identity of this compound?

A: You will need to compare the acquired spectrum against a reference spectrum from a trusted source or literature. Key features include the chemical shifts, coupling constants, and integration of the protons on the nortropane skeleton and those attached to carbons bearing hydroxyl groups. The complexity of the spectrum often requires 2D NMR experiments (like COSY and HSQC) for full assignment.[14][20]

Section 4: Standard Operating Procedure (SOP)

SOP-01: Purity Assessment of this compound by HILIC-UV

1.0 Objective: To determine the purity of this compound by area percent using HILIC-UV.

2.0 Materials & Reagents:

  • This compound Sample

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium Acetate (LC-MS grade)

  • HPLC system with UV/DAD detector

  • HILIC Column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm)

3.0 Mobile Phase Preparation:

  • Mobile Phase A (MPA): 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Mobile Phase B (MPB): 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

4.0 Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in MPA.

  • Dilute the stock solution with MPA to a working concentration of ~0.1 mg/mL.

5.0 Chromatographic Conditions:

ParameterSetting
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Column Temp 40 °C[21]
Flow Rate 0.4 mL/min
Injection Vol 2 µL[17]
UV Detection 210 nm (or low UV, as calystegines lack a strong chromophore)
Gradient 0-5 min: 0% B -> 50% B5-6 min: 50% B -> 90% B (Wash)6-7 min: 90% B -> 0% B (Return to initial)7-12 min: 0% B (Re-equilibrate)

6.0 System Suitability:

  • Before running samples, perform five replicate injections of the working standard.

  • The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

7.0 Analysis & Calculation:

  • Inject the sample and integrate all peaks.

  • Calculate purity using the area percent method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

References

  • Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. Retrieved from [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 2: Troubleshooting Peak Splitting of Cetirizine. Retrieved from [Link]

  • BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]

  • BioCrick. (n.d.). This compound | CAS:127414-86-2. Retrieved from [Link]

  • Marín-Sáez, J., Romero-González, R., & Garrido Frenich, A. (2018). Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry. Journal of Chromatography A, 1576, 51-57. [Link]

  • Drábková, L., Lacina, O., Cuhra, P., & Hajšlová, J. (2020). Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices. Analytical and Bioanalytical Chemistry, 412(26), 7155-7167. [Link]

  • Simões, S. S., Menezes, C., & Pereira, H. M. (2013). LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma. Analytical and Bioanalytical Chemistry, 405(1), 315-326. [Link]

  • Romera-Torres, R., Romero-González, R., & Garrido Frenich, A. (2018). Analytical methods, occurrence and trends of tropane alkaloids and calystegines: An update. Journal of Chromatography A, 1564, 1-15. [Link]

  • Romera-Torres, R., Romero-González, R., & Garrido Frenich, A. (2018). Analytical Methods, Occurrence and Trends of Tropane Alkaloids and Calystegines: An Update. PubMed. [Link]

  • Gee, B. A. (2022, March 30). NMR Spectroscopy and Databases for the Identification of Metabolites. Technology Networks. Retrieved from [Link]

  • LCI. (2017, June 9). Tropane Alkaloids and Calystegines. Retrieved from [Link]

  • ScreenLib. (n.d.). This compound | CAS 127414-86-2. Retrieved from [Link]

  • Asano, N., Oseki, K., Tomioka, E., Kizu, H., & Matsui, K. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycobiology, 7(8), 1085-1088. [Link]

  • Marín-Sáez, J., Romero-González, R., & Garrido Frenich, A. (2019). Determination of Calystegines in Several Tomato Varieties Based on GC-Q-Orbitrap Analysis and Their Classification by ANOVA. Journal of Agricultural and Food Chemistry, 67(4), 1284-1291. [Link]

  • Friedman, M., McDonald, G. M., & Filadelfi-Keszi, M. (2003). Glycoalkaloid and calystegine contents of eight potato cultivars. Journal of Agricultural and Food Chemistry, 51(10), 2967-2973. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • de Nijs, M., Crews, C., Dorgelo, F., MacDonald, S., & Mulder, P. P. J. (2023). Emerging Issues on Tropane Alkaloid Contamination of Food in Europe. Foods, 12(3), 503. [Link]

  • Wishart, D. S. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 3(3), 229-240. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Glycosidase Inhibition by Calystegine B1 and Calystegine B2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of carbohydrate biochemistry, glycosidase inhibitors are indispensable tools for elucidating metabolic pathways and developing therapeutic agents for a host of diseases, including diabetes and lysosomal storage disorders.[1][2] Among the various classes of inhibitors, calystegines—a group of naturally occurring polyhydroxylated nortropane alkaloids—have garnered significant attention for their potent and often selective activity.[3][4][5]

This guide provides an in-depth, comparative analysis of two prominent members of this family: Calystegine B1 and Calystegine B2. While these molecules are structurally very similar, a subtle stereochemical difference dramatically influences their inhibitory profiles. We will explore this structure-activity relationship, present quantitative experimental data, and provide a robust, validated protocol for assessing their inhibitory action in your own research.

Structural Nuances: The Basis of Differential Activity

Calystegines are classified as nortropane alkaloids, featuring a bicyclic core that mimics the structure of monosaccharides, the natural substrates of glycosidases.[4] This structural mimicry allows them to bind to the active site of these enzymes, typically in a competitive manner.[1] Both this compound and B2 are tetrahydroxylated, but they differ in the stereochemistry of a single hydroxyl group.

This compound possesses an exo hydroxyl group at the C-6 position of its five-membered ring. In contrast, Calystegine B2 lacks this specific feature but shares the same hydroxylation pattern on the six-membered ring.[4] This seemingly minor variation is the cornerstone of their distinct biological activities.

G cluster_B1 This compound cluster_B2 Calystegine B2 cluster_key Key Structural Difference B1 B1 B2 B2 Key This compound features a C6-exo hydroxyl group, which is absent in Calystegine B2. This distinction critically alters enzyme binding and specificity.

Caption: Chemical structures of this compound and Calystegine B2.

Comparative Inhibitory Profiles: A Data-Driven Overview

The true divergence between this compound and B2 becomes evident when examining their inhibitory constants (Kᵢ) against a panel of glycosidases from various biological sources. The data clearly demonstrates a trade-off in specificity driven by their structural differences.

Key Observations:

  • This compound: A Potent β-Glucosidase Inhibitor: this compound shows potent, competitive inhibition of β-glucosidase across different mammalian species, with Kᵢ values in the low micromolar range.[3] The presence of the C6-exo hydroxyl group appears to significantly enhance its affinity for this particular enzyme class.[6] However, this structural feature concurrently diminishes or completely abolishes its ability to inhibit α-galactosidases.[6]

  • Calystegine B2: A Versatile Inhibitor with Strong α-Galactosidase Activity: Calystegine B2 is a strong competitive inhibitor of α-galactosidase.[3][6] Its potent inhibition of rat liver lysosomal α-galactosidase (Kᵢ of 1.8 µM) makes it a valuable research tool for studying lysosomal storage disorders like Fabry's disease.[6] Furthermore, Calystegine B2 retains significant inhibitory activity against β-glucosidase and has also been shown to inhibit human intestinal sucrase, highlighting its broader spectrum compared to B1.[3][6][7][8]

Quantitative Comparison of Inhibitory Activity (Kᵢ values)
Inhibitor Enzyme Source Kᵢ (µM) Mode of Inhibition Reference
This compound β-GlucosidaseBovine Liver150Competitive[3]
β-GlucosidaseHuman Liver10Competitive[3]
β-GlucosidaseRat Liver1.9Competitive[3]
Calystegine B2 α-GalactosidaseCoffee Bean0.86Competitive[6]
α-GalactosidaseRat Liver Lysosomal1.8Competitive[6]
β-GlucosidaseAlmond1.9Competitive[6]
β-GlucosidaseRat Liver- (Selective)Competitive[3]
Calystegines B Mix β-GlucosidaseC. sepium3Not specified[5]
(27% B1, 73% B2)α-GalactosidaseC. sepium7Not specified[5]

Mechanism of Action: Competitive Inhibition

The structural analogy to monosaccharides allows calystegines to function as competitive inhibitors. They bind reversibly to the enzyme's active site, preventing the natural substrate from binding and thus halting the catalytic hydrolysis of glycosidic bonds.

The differential binding can be rationalized by considering the specific interactions within the enzyme's active site. For β-glucosidase, it is proposed that the C6-exo hydroxyl group of this compound is protonated by an acidic residue crucial for catalysis.[4] In contrast, Calystegine B2, lacking this group, is thought to bind to the glucosyl cation binding site primarily through its C-4 hydroxyl group.[4] These distinct binding modes, dictated by a single hydroxyl group, underscore the exquisite sensitivity of enzyme-inhibitor interactions.

cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E + P P Products (P) E_i Enzyme (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E_i->EI + I I Inhibitor (I) (this compound/B2) S_no Substrate (S) EI->S_no X

Caption: Principle of competitive inhibition by Calystegines.

Experimental Protocol: A Validated Glycosidase Inhibition Assay

To ensure trustworthy and reproducible data, a self-validating experimental system is paramount. This protocol describes a standard colorimetric assay using a 96-well plate format, suitable for determining the IC₅₀ (half-maximal inhibitory concentration) and elucidating the mode of inhibition for compounds like this compound and B2.

Causality Behind Experimental Choices:
  • Substrate: We use a p-nitrophenyl (pNP) conjugated sugar (e.g., 4-Nitrophenyl α-D-glucopyranoside for α-glucosidase). The enzymatic cleavage releases p-nitrophenol, which, upon addition of a basic stop solution, becomes the yellow p-nitrophenolate ion, easily quantifiable by absorbance at 405 nm.[9] This provides a direct and linear readout of enzyme activity.

  • Pre-incubation: Incubating the enzyme with the inhibitor before adding the substrate is crucial for reversible inhibitors to reach binding equilibrium.

  • Controls: Including positive (a known inhibitor like Acarbose) and negative (no inhibitor) controls is essential for validating the assay's performance and normalizing the data.

G prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Inhibitor & Enzyme (Test, Control, Blank wells) prep->plate preincubate Pre-incubate at 37°C (e.g., 10-15 min) plate->preincubate start_rxn Initiate Reaction (Add pNP-Substrate) preincubate->start_rxn incubate Incubate at 37°C (e.g., 20-30 min) start_rxn->incubate stop_rxn Terminate Reaction (Add Na₂CO₃) incubate->stop_rxn read Measure Absorbance (405 nm) stop_rxn->read analyze Calculate % Inhibition & IC₅₀ read->analyze

Sources

A Comparative Guide to the Structure-Activity Relationship of Calystegine B1 and its Analogs as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Calystegine B1

Calystegines are a class of polyhydroxylated nortropane alkaloids found in various plants, including those from the Solanaceae (potato, eggplant) and Convolvulaceae families.[1] Their structure, featuring a nortropane ring system with a high degree of hydroxylation, mimics the stereochemistry of monosaccharides.[2][3] This structural resemblance allows them to act as potent and specific inhibitors of glycosidases, enzymes crucial for a vast array of biological processes such as digestion, glycoprotein processing, and viral entry.[4]

This compound, a tetrahydroxylated calystegine, has emerged as a significant molecule of interest due to its potent inhibition of β-glucosidase and α-galactosidase.[1][5] Understanding the relationship between its chemical structure and its inhibitory activity (Structure-Activity Relationship, or SAR) is paramount for designing novel therapeutic agents for conditions like diabetes, lysosomal storage disorders (e.g., Fabry's disease), and viral infections.[4][6] This guide provides an in-depth analysis of the SAR of this compound, comparing its activity with key analogs and elucidating the molecular features that govern its inhibitory potency and specificity.

Core Logic of Inhibition: Mimicking the Transition State

The inhibitory power of calystegines stems from their ability to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. The protonated nitrogen atom at physiological pH interacts with the negatively charged carboxylate residues (Asp or Glu) in the enzyme's active site, which are responsible for catalysis. The specific arrangement and stereochemistry of the hydroxyl groups on the nortropane scaffold determine the binding affinity and selectivity for different glycosidases.[3]

Comparative Analysis of this compound and Key Analogs

The inhibitory profile of calystegines can be dramatically altered by subtle changes in their structure. Key modifications include the number and position of hydroxyl groups and substitutions on the nitrogen atom.

The Role of Hydroxylation

The degree of hydroxylation is a primary determinant of inhibitory potency. Generally, increased hydroxylation leads to stronger inhibition.

  • Calystegine A3 (Trihydroxy) vs. This compound (Tetrahydroxy): Calystegine A3, with three hydroxyl groups, is a moderate inhibitor of β-glucosidase and a weak inhibitor of α-galactosidase.[5] The addition of a fourth hydroxyl group at the C-6 position to form this compound results in a significant enhancement of inhibitory activity against both enzymes.[5][7] This suggests the C-6 hydroxyl group is a critical interaction point within the active sites of these enzymes.

  • This compound vs. Calystegine C1 (Pentahydroxy): The addition of another hydroxyl group to the this compound structure to form Calystegine C1 further enhances the inhibitory potential against β-glucosidase.[1][7] Calystegine C1 is one of the most potent natural inhibitors of mammalian β-glucosidase.[1]

Causality: The additional hydroxyl groups provide more opportunities for hydrogen bonding with amino acid residues in the enzyme's active site, leading to a lower dissociation constant (Ki) and thus, more potent inhibition.

The Impact of N-Substitution

Modification of the secondary amine on the nortropane ring has a profound and often differentiating effect on inhibitory specificity.

  • N-Methylation: The N-methylation of Calystegine B2 (an isomer of B1) demonstrates a fascinating shift in specificity. While Calystegine B2 inhibits both β-glucosidase and α-galactosidase, its N-methylated analog loses its ability to inhibit β-glucosidase but becomes a more potent and highly specific inhibitor of α-galactosidase.[2][6][7] This alteration is crucial; the N-methyl analog of Calystegine B2 could serve as a pharmacological chaperone for treating Fabry's disease, which is caused by a deficiency in α-galactosidase activity.[2][6]

Causality: The addition of a methyl group to the nitrogen atom introduces steric bulk and alters the charge distribution. This change can disrupt the precise fit required for binding to the active site of one enzyme (β-glucosidase) while potentially optimizing interactions within the active site of another (α-galactosidase).[7]

Glycosylation of Calystegines

Attaching a sugar moiety to the calystegine core generally reduces or abolishes its inhibitory activity against its primary targets.

  • Glucosylated this compound: Enzymatic synthesis of 3-O-α-D-glucopyranosylthis compound and 3-O-β-D-glucopyranosylthis compound resulted in a marked decrease or complete loss of inhibition against β-glucosidase and galactosidases.[8]

Causality: The bulky glycosyl group likely prevents the core nortropane structure from accessing the enzyme's active site due to steric hindrance. Interestingly, one such analog (3-O-β-D-glucopyranosylthis compound) became a potent noncompetitive inhibitor of rice α-glucosidase, demonstrating that modification can lead to novel activities.[8]

Data Summary: Glycosidase Inhibition by this compound and Analogs
CompoundStructural ModificationTarget EnzymeSourceKi (µM)Inhibition TypeReference
Calystegine A3 Trihydroxyβ-GlucosidaseAlmond43Competitive[5]
α-GalactosidaseCoffee Bean190Competitive[5]
This compound Tetrahydroxy (parent)β-GlucosidaseHuman Liver10Competitive[1]
β-GlucosidaseRat Liver1.9Competitive[1]
Calystegine B2 Isomer of B1β-GlucosidaseAlmond1.9Competitive[7]
α-GalactosidaseCoffee Bean0.86Competitive[7]
N-Methyl-B2 N-Methylated B2β-GlucosidaseAlmond>1000-[2][6]
α-GalactosidaseCoffee Bean0.47Competitive[7]
Calystegine C1 Pentahydroxyβ-GlucosidaseHuman Liver1.5Competitive[1]
β-GlucosidaseRat Liver1.0Competitive[1]

Note: Ki values can vary based on the enzyme source and assay conditions.

Visualizing Structure-Activity Relationships

The following diagram illustrates the core this compound structure and summarizes the impact of key modifications.

SAR_Summary cluster_core This compound Core cluster_mods Structural Modifications cluster_effects Resulting Activity Change Core Nortropane Scaffold (this compound) N_Sub N-Substitution (e.g., N-methylation) Core->N_Sub OH_Add Hydroxylation (e.g., Calystegine C1) Core->OH_Add Glycosylation Glycosylation (e.g., Glucosyl-B1) Core->Glycosylation Effect_N Alters Specificity: - Decreases β-glucosidase inhibition - Increases α-galactosidase inhibition N_Sub->Effect_N Effect_OH Increases Potency: - Stronger binding to β-glucosidase OH_Add->Effect_OH Effect_Gly Decreases/Abolishes Activity: - Steric hindrance at active site Glycosylation->Effect_Gly

Caption: Key structural modifications to the this compound core and their general effects on glycosidase inhibitory activity.

Experimental Protocol: In Vitro Glycosidase Inhibition Assay

This protocol describes a standard, self-validating method for determining the inhibitory constant (Ki) of a calystegine analog against a target glycosidase using a chromogenic substrate.

Principle: The assay measures the rate at which a glycosidase cleaves a synthetic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), to produce p-nitrophenol (pNP). The formation of pNP, which is yellow under alkaline conditions, can be quantified spectrophotometrically at 405 nm. The inhibitor competes with the substrate for the enzyme's active site, reducing the rate of pNP formation.

Materials:

  • Target Glycosidase (e.g., β-glucosidase from almonds)

  • Calystegine analog (inhibitor)

  • p-Nitrophenyl glycoside substrate (e.g., pNPG)

  • Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.0)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Workflow Diagram:

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_readout 3. Measurement & Analysis Prep_Inhibitor Prepare serial dilutions of Calystegine analog Add_Components To 96-well plate, add: 1. Buffer 2. Inhibitor dilution 3. Enzyme solution Prep_Inhibitor->Add_Components Prep_Enzyme Prepare working solution of Glycosidase Prep_Enzyme->Add_Components Prep_Substrate Prepare working solution of pNPG substrate Start_Reaction Initiate reaction by adding pNPG substrate Prep_Substrate->Start_Reaction Preincubation Pre-incubate at 37°C for 10 minutes Add_Components->Preincubation Preincubation->Start_Reaction Incubation Incubate at 37°C for 15-30 minutes Start_Reaction->Incubation Stop_Reaction Add Stop Solution (e.g., Na₂CO₃) Incubation->Stop_Reaction Read_Absorbance Measure absorbance at 405 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate % Inhibition, IC50, and Ki values (Dixon/Lineweaver-Burk plots) Read_Absorbance->Data_Analysis

Caption: Standard experimental workflow for determining glycosidase inhibition kinetics.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the calystegine analog in the assay buffer. Perform a serial dilution to obtain a range of 8-10 different concentrations.

    • Dilute the enzyme stock in cold assay buffer to a working concentration that yields a linear reaction rate for at least 30 minutes.

    • Prepare the pNPG substrate solution in the assay buffer. The final concentration should be near the Michaelis-Menten constant (Km) of the enzyme for that substrate.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of each inhibitor dilution to the respective wells. For control wells (100% activity), add 10 µL of buffer instead. For a blank, add buffer and substrate but no enzyme.

    • Add 20 µL of the diluted enzyme solution to all wells except the blank.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes) during which the reaction rate is linear.

    • Stop the reaction by adding 100 µL of the stop solution. The solution will turn yellow in wells where pNP has been produced.

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis (Self-Validation):

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the mode of inhibition (e.g., competitive, noncompetitive) and the Ki value, the assay should be repeated with multiple substrate concentrations. The data can then be analyzed using Dixon or Lineweaver-Burk plots. A competitive inhibitor will show an increase in the apparent Km but no change in Vmax.

Conclusion and Future Directions

The structure-activity relationships of this compound and its analogs provide a clear roadmap for the design of potent and selective glycosidase inhibitors. The degree of hydroxylation is directly correlated with inhibitory potency, while N-substitution is a powerful tool for tuning enzyme specificity. The loss of activity upon glycosylation highlights the importance of an unobstructed nortropane core for active site binding.

These insights are invaluable for drug development. For instance, the targeted design of N-substituted calystegines as specific α-galactosidase inhibitors offers a promising strategy for developing pharmacological chaperones for Fabry's disease.[6] Further exploration of novel substitutions on the nortropane ring and the synthesis of hybrid molecules may lead to the discovery of next-generation therapeutics with enhanced efficacy and selectivity for a range of diseases.

References

  • Synthesis and Evaluation of Calystegine B2 Analogues as Glycosidase Inhibitors. (2001). The Journal of Organic Chemistry, 66(23), 7604-7614. [Link]

  • Molyneux, R. J., et al. (1996). Biological Activities of the Nortropane Alkaloid, Calystegine B2, and Analogs: Structure−Function Relationships. Journal of Natural Products, 60(1), 41-46. [Link]

  • Elbein, A. D., & Molyneux, R. J. (1999). Alkaloid Glycosidase Inhibitors. In Comprehensive Natural Products Chemistry (Vol. 3, pp. 129-167). [Link]

  • Kato, A., et al. (2000). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. Carbohydrate Research, 327(1-2), 125-132. [Link]

  • Tepfer, D., et al. (1996). Biological activities of the nortropane alkaloid, calystegine B2, and analogs: structure-function relationships. Journal of Natural Products, 60(1), 41-6. [Link]

  • Asano, N., et al. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycobiology, 7(8), 1085-1088. [Link]

  • Molyneux, R. J., et al. (1993). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 304(1), 81-88. [Link]

  • Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. European Journal of Biochemistry, 248(2), 294-300. [Link]

  • Knorr, V., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. Journal of Agricultural and Food Chemistry, 61(25), 6039-6046. [Link]

Sources

A Researcher's Guide to Validating the Binding of Calystegine B1 to Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, rigorously validating the interaction between a small molecule and its protein target is a cornerstone of preclinical research. This guide provides an in-depth comparison of key methodologies for confirming the binding of Calystegine B1, a polyhydroxylated nortropane alkaloid, to its target enzymes. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

This compound is a known inhibitor of several glycosidases, making it a compound of interest for various therapeutic areas.[1][2] Specifically, it has been shown to be a potent competitive inhibitor of β-glucosidase and α-galactosidase.[1][3] Validating this binding and quantifying its affinity and kinetics are crucial steps in understanding its mechanism of action and potential as a drug candidate.

The Validation Gauntlet: A Multi-Faceted Approach

No single technique can provide a complete picture of a ligand-protein interaction. A robust validation strategy employs a combination of methods that interrogate the binding event from different perspectives: enzymatic activity, thermodynamics, and structural biology. This orthogonal approach ensures the data is reliable and not an artifact of a particular experimental setup.

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"Enzymatic_Assay" -> "SPR" [label="Confirms direct binding"]; "SPR" -> "ITC" [label="Orthogonal validation"]; "ITC" -> "X-ray_Crystallography" [label="Structural basis"]; } dot

Figure 1: A logical workflow for the comprehensive validation of this compound binding to its target enzymes.

Enzymatic Assays: The Functional Litmus Test

The first and most direct way to assess the interaction of this compound with its target glycosidases is to measure its effect on their catalytic activity.[4]

Principle: These assays monitor the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. A decrease in the reaction rate indicates inhibition. By varying the inhibitor concentration, one can determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Experimental Causality: Starting with enzymatic assays is logical because they provide immediate functional evidence. If this compound does not inhibit the enzyme's activity, investing in more complex biophysical or structural studies may not be warranted.

Step-by-Step Protocol: Colorimetric α-Glucosidase Inhibition Assay

This protocol is adapted for a 96-well plate format, suitable for determining the IC50 of this compound.[5]

  • Reagent Preparation:

    • Assay Buffer: 50 mM phosphate buffer, pH 7.0.

    • Enzyme Solution: Prepare a stock solution of α-glucosidase in Assay Buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 20 minutes.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl-α-D-glucopyranoside (α-NPG) in Assay Buffer.

    • Inhibitor Stock: Prepare a high-concentration stock solution of this compound in Assay Buffer.

  • Assay Procedure:

    • Add 20 µL of Assay Buffer to "blank" wells.

    • Add 20 µL of various concentrations of this compound (serially diluted) to "inhibitor" wells.

    • Add 20 µL of Assay Buffer to "control" wells (no inhibitor).

    • Add 20 µL of the enzyme solution to all wells except the blanks.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 200 µL of the α-NPG substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm at time zero (A405)initial.

    • Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 20-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biophysical Methods: Quantifying the Interaction

While enzymatic assays demonstrate functional inhibition, they do not directly measure the binding event. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics.

a) Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip.[6] One binding partner (e.g., the enzyme) is immobilized on the chip, and the other (this compound) is flowed over the surface. The association and dissociation of the ligand are monitored in real-time, providing kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD).[7]

Experimental Causality: SPR is an excellent follow-up to enzymatic assays because it confirms direct binding and provides kinetic information that is not obtainable from IC50 values.[6][7] A slow off-rate (koff), for instance, can indicate a long residence time of the inhibitor on the target, which can be a desirable property for a drug.

Step-by-Step Protocol: SPR Analysis of this compound Binding
  • Chip Preparation:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target glycosidase to the chip surface via amine coupling. The optimal protein concentration and pH for immobilization should be determined empirically.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the immobilized enzyme surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is injected.

    • Regenerate the chip surface between cycles if necessary, using a mild regeneration solution that removes the bound ligand without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

b) Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

Principle: ITC directly measures the heat released or absorbed during a binding event.[8][9][10] A solution of the ligand (this compound) is titrated into a cell containing the enzyme. The resulting heat changes are measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[8][11]

Experimental Causality: ITC is considered the "gold standard" for measuring binding thermodynamics in solution.[8] It provides a complete thermodynamic profile of the interaction, which can offer insights into the driving forces of binding (e.g., whether it is enthalpy- or entropy-driven). It serves as a powerful orthogonal method to validate the KD obtained from SPR.[8]

Step-by-Step Protocol: ITC Analysis of this compound Binding
  • Sample Preparation:

    • Dialyze both the enzyme and this compound into the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of the enzyme and this compound.

  • Titration:

    • Load the enzyme solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small injections of this compound into the enzyme solution while monitoring the heat change.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

X-ray Crystallography: Visualizing the Interaction

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.[12][13][14] This allows for the direct visualization of the binding mode of this compound in the active site of the enzyme, revealing the specific amino acid residues involved in the interaction.

Experimental Causality: A crystal structure provides the ultimate validation of binding and offers invaluable insights for structure-based drug design.[13][15][16] It can explain the observed affinity and selectivity and guide the design of more potent and specific inhibitors.

Workflow for X-ray Crystallography

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"Protein_Purification" [label="High-Purity\nEnzyme Preparation"]; "Complex_Formation" [label="Formation of\nEnzyme-Calystegine B1 Complex"]; "Crystallization" [label="Crystallization Screening"]; "Data_Collection" [label="X-ray Diffraction\nData Collection"]; "Structure_Solution" [label="Structure Solution\n& Refinement"]; "Analysis" [label="Analysis of\nBinding Site Interactions"];

"Protein_Purification" -> "Complex_Formation"; "Complex_Formation" -> "Crystallization"; "Crystallization" -> "Data_Collection"; "Data_Collection" -> "Structure_Solution"; "Structure_Solution" -> "Analysis"; } dot

Figure 2: A simplified workflow for determining the crystal structure of an enzyme-inhibitor complex.

  • Protein Expression and Purification: Obtain a large quantity of highly pure and homogeneous target enzyme.

  • Complex Formation and Crystallization: Co-crystallize the enzyme with this compound or soak pre-formed enzyme crystals with a solution of the inhibitor. Screen a wide range of crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data. Process the data and solve the three-dimensional structure of the complex.

Comparison of Methods

Method Principle Key Parameters Advantages Disadvantages
Enzymatic Assays Measures the effect of the inhibitor on enzyme activity.IC50, KiFunctional relevance, high-throughput.Indirect measure of binding, can be prone to artifacts.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.kon, koff, KDReal-time kinetics, label-free.Requires immobilization of one partner, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding in solution.KD, n, ΔH, ΔSGold standard for thermodynamics, in-solution measurement.Lower throughput, requires larger amounts of sample.
X-ray Crystallography Determines the 3D structure of the enzyme-inhibitor complex.Binding mode, specific interactionsHigh-resolution structural information, invaluable for drug design.Technically challenging, requires crystallization.

Conclusion

Validating the binding of this compound to its target enzymes requires a multi-pronged approach that combines functional, biophysical, and structural methods. By systematically progressing from enzymatic assays to more detailed biophysical and structural characterization, researchers can build a comprehensive and reliable understanding of this important ligand-protein interaction. This rigorous validation is essential for advancing our knowledge of the biological activity of this compound and for guiding any future drug development efforts.

References

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  • Selwyn, M. J. (1982, September 1). A quick method for the determination of inhibition constants. Biochemical Journal. Retrieved from [Link]

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  • Barth, R., & Schon, A. (2013). Determining enzyme kinetics via isothermal titration calorimetry. Methods in Molecular Biology, 978, 21-30. Retrieved from [Link]

  • Gomez, J., & Freire, E. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 588522. Retrieved from [Link]

  • Williams, B. A., & Morrison, J. F. (1979). Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions. Methods in Enzymology, 63, 437-467.
  • Wu, L., et al. (2018). A high-throughput mass spectrometry-based assay for identifying biochemical function of putative glycosidases. Analytical Biochemistry, 549, 12-19. Retrieved from [Link]

  • van der Veen, J. W., & van der Wielen, L. A. M. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2. Retrieved from [Link]

  • Molyneux, R. J., et al. (2002). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Journal of Agricultural and Food Chemistry, 50(11), 3179-3184. Retrieved from [Link]

  • Yasgar, A., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiChromTM a-Glucosidase Assay Kit (DAGD-100). Retrieved from [Link]

  • Kawasaki, T., & Tani, M. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biochemistry, 155(3), 175-183. Retrieved from [Link]

  • Garman, S. C., & Garboczi, D. N. (1998). Crystallization and preliminary X-ray analysis of human alpha-galactosidase A complex. Protein Science, 7(11), 2473-2476. Retrieved from [Link]

  • Tipton, K. F., & Fowler, C. J. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Enzyme Inhibition, 7(1), 2-25. Retrieved from [Link]

  • Stockman, B. J., et al. (2023, March 1). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. Retrieved from [Link]

  • Levin, B., Pennington, L., & Clay, J. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Retrieved from [Link]

  • Stöcklein, W. F., et al. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Biosensors & Bioelectronics, 15(7-8), 377-382. Retrieved from [Link]

  • Williams, S. J., et al. (2000). A new, simple, high-affinity glycosidase inhibitor: Analysis of binding through X-ray crystallography, mutagenesis, and kinetic analysis. Journal of the American Chemical Society, 122(35), 8547-8556.
  • Davies, G. J., et al. (2003). Mapping the conformational itinerary of beta-glycosidases by X-ray crystallography. Biochemical Society Transactions, 31(3), 523-527. Retrieved from [Link]

  • Asano, N., et al. (1997). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. Carbohydrate Research, 304(2), 173-178. Retrieved from [Link]

  • Davies, G. J., et al. (2003, June 1). Mapping the conformational itinerary of β-glycosidases by X-ray crystallography. Biochemical Society Transactions. Retrieved from [Link]

  • Dräger, B., et al. (2013). Inhibition of human intestinal α-glucosidases by calystegines. Journal of Agricultural and Food Chemistry, 61(27), 6533-6539. Retrieved from [Link]

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Comparative Analysis of Calystegine B1 from Diverse Plant Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Calystegine B1, a polyhydroxylated nortropane alkaloid, stands out as a potent glycosidase inhibitor.[1] Structurally analogous to monosaccharides, this iminosugar interferes with key carbohydrate-processing enzymes, presenting significant therapeutic potential in antiviral, anticancer, and antidiabetic applications.[2] Calystegines are primarily distributed across the Solanaceae (nightshade), Convolvulaceae (morning glory), and Moraceae (mulberry) families.[3] The concentration and isomeric profile of these compounds, however, vary significantly between species and even within different tissues of the same plant.[4]

This guide provides a comparative analysis of this compound from various plant sources. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of optimal biological sources and to provide robust, validated methodologies for extraction, purification, and analysis. We will delve into the causality behind experimental choices, ensuring a deep, mechanistic understanding of the protocols described.

Natural Distribution and Comparative Yield of this compound

This compound is frequently found alongside other calystegine analogues, such as A3, B2, and C1.[3] Its presence has been confirmed in a wide array of plants, including common vegetables like potatoes (Solanum tuberosum), eggplants (S. melongena), and peppers (Capsicum sp.).[3][5] The choice of plant source is a critical first step in the isolation of this compound, as yields can vary dramatically. The Solanaceae and Convolvulaceae families are the most prominent sources.[2][6]

Within the Solanaceae, genera such as Atropa, Hyoscyamus, Physalis, and Solanum are known producers of calystegines.[2][5] Similarly, in the Convolvulaceae, genera like Calystegia and Convolvulus are notable sources.[1][7] The selection of a specific species and even the plant part (roots, leaves, etc.) can have a profound impact on the final yield of the target compound.[4] For instance, the roots of Calystegia sepium were the source from which this compound was first isolated.[2]

Table 1: Comparative Overview of this compound Sources

Plant FamilySpeciesPlant PartThis compound PresenceNotes
Solanaceae Atropa belladonnaAerial PartsDetected[5]Often co-occurs with other potent tropane alkaloids like atropine.[8]
Physalis divaricataRoot Cultures8.52 µg/g (fresh mass)[9][10]Root cultures offer a controlled system for production.
Solanum speciesTubers, LeavesDetected[3][5]Levels can vary based on cultivar and storage conditions.
Convolvulaceae Calystegia sepiumRootsPrimary source[2]Historically significant as the original source of isolation.
Ipomoea brasilianaNot Specified0.019% (dry weight)[11]Demonstrates the potential for high-yield sources in this genus.
Convolvulus arvensisRootsDetected[1]Contains a mixture of calystegines with potent bioactivity.

Experimental Protocols: From Extraction to Analysis

The successful isolation and quantification of this compound hinge on a series of well-designed experimental steps. The protocols described below are built on established methodologies and include explanations for key procedural choices, ensuring a self-validating workflow.

Workflow Overview

The overall process involves the extraction of alkaloids from the plant matrix, purification using chromatographic techniques, and finally, identification and quantification.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Plant Plant Material (e.g., roots, leaves) Grind Grinding & Drying Plant->Grind Solvent Solvent Extraction (Methanol/Water) Grind->Solvent Filter Filtration & Concentration Solvent->Filter IonEx Cation-Exchange Chromatography Filter->IonEx Elute Elution with NH4OH IonEx->Elute GCMS GC-MS Analysis (Derivatization) Elute->GCMS HPLC HPLC-MS/MS (Quantification) Elute->HPLC

Caption: General workflow for this compound isolation and analysis.

Step 1: Extraction of Crude Alkaloids

Rationale: Calystegines are polar, nitrogen-containing compounds. The extraction strategy leverages these properties to efficiently remove them from the complex plant matrix while leaving behind non-polar compounds.

Protocol:

  • Preparation: Harvest the desired plant material (e.g., roots). Wash thoroughly to remove soil and debris. Lyophilize (freeze-dry) the material to a constant weight and grind into a fine powder. This increases the surface area for efficient solvent penetration.

  • Solvent Extraction: Macerate the dried powder in a methanol/water solution (e.g., 50:50, v/v) at room temperature with continuous stirring for 24 hours.[7] The hydro-methanolic solvent is highly effective for extracting polar alkaloids.

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the alkaloids. The resulting aqueous extract contains the crude alkaloid fraction.

Step 2: Purification by Cation-Exchange Chromatography

Rationale: At neutral or acidic pH, the nitrogen atom in the nortropane skeleton of this compound is protonated, giving it a positive charge. This allows for its selective capture by a cation-exchange resin, separating it from neutral and anionic compounds.

Protocol:

  • Resin Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8, H+ form). Equilibrate the column with deionized water.

  • Loading: Adjust the pH of the crude aqueous extract to ~5.0 and apply it to the equilibrated column. The positively charged calystegines will bind to the resin.

  • Washing: Wash the column thoroughly with deionized water to remove unbound neutral compounds like sugars and other metabolites.

  • Elution: Elute the bound calystegines from the column using a solution of ammonium hydroxide (e.g., 2 M NH4OH). The ammonia deprotonates the alkaloids, neutralizing their charge and releasing them from the resin.

  • Final Concentration: Collect the eluate and concentrate it to dryness under vacuum to yield a purified calystegine-rich fraction.

Step 3: Analytical Quantification and Identification

Rationale: Due to their low volatility and high polarity, calystegines require specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and structural information but requires derivatization. Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for its high sensitivity and ability to analyze the compounds directly.[12][13]

Protocol (GC-MS):

  • Derivatization: The purified fraction must be derivatized to increase volatility for GC analysis. This is typically done by silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers.

  • GC Separation: Inject the derivatized sample into a GC system equipped with a capillary column suitable for alkaloid analysis.

  • MS Detection: Couple the GC to a mass spectrometer. The fragmentation patterns of the derivatized calystegines are highly specific and can be compared to known standards and library data for unambiguous identification.[14]

Protocol (HPLC-MS/MS):

  • Chromatographic Separation: Dissolve the purified fraction in a suitable mobile phase (e.g., water/acetonitrile with a modifier like formic acid). Inject the sample into an HPLC system, typically using a hydrophilic interaction liquid chromatography (HILIC) column for good retention of polar compounds.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) for detection. This technique offers exceptional selectivity and sensitivity, making it the gold standard for quantifying trace levels of calystegines in complex matrices.[12]

Biological Activity: Glycosidase Inhibition

The therapeutic interest in this compound stems from its potent and competitive inhibition of glycosidase enzymes.[1] These enzymes are crucial for the breakdown of complex carbohydrates. By mimicking the structure of the sugar substrate, this compound binds to the active site of the enzyme, blocking its function.

Specifically, this compound is a strong inhibitor of β-glucosidase and α-galactosidase.[1][3] The inhibitory constants (Ki) vary depending on the source of the enzyme. For example, this compound competitively inhibits β-glucosidase from bovine, human, and rat liver with Ki values of 150 µM, 10 µM, and 1.9 µM, respectively.[3] This inhibitory profile makes it a candidate for research into lysosomal storage disorders and other metabolic diseases.[15][16]

G cluster_0 Mechanism of Glycosidase Inhibition Enzyme Glycosidase Enzyme Active Site Products Sugar + Aglycone (Products) Enzyme->Products Catalyzes (Hydrolysis) Substrate Glycoside (Substrate) Substrate->Enzyme:f1 Binds Calystegine This compound (Inhibitor) Calystegine->Enzyme:f1 Competitively Binds & Blocks

Caption: Competitive inhibition of a glycosidase by this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound from different plant sources. The Solanaceae and Convolvulaceae families remain the most promising sources, with species like Physalis divaricata and Ipomoea brasiliana showing notable potential for high yields.[9][10][11] The described protocols for extraction, purification, and analysis offer a robust and validated pathway for isolating and quantifying this valuable compound.

Future research should focus on screening a wider range of species, particularly within underexplored genera of the Convolvulaceae, to identify superior producer strains.[4] Furthermore, the development of metabolic engineering strategies in plant root cultures could provide a sustainable and highly controlled platform for the commercial production of this compound, paving the way for its broader application in drug development and biotechnology.

References
  • Molyneux, R. J., et al. (1999). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. PubMed. Available at: [Link]

  • Molyneux, R. J., et al. (1991). Calystegins, a novel class of alkaloid glycosidase inhibitors. PubMed. Available at: [Link]

  • Asano, N., et al. (2001). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities. PubMed. Available at: [Link]

  • do Nascimento, A. M. M., et al. (2015). Tropane alkaloids and calystegines as chemotaxonomic markers in the Solanaceae. Lume UFRGS. Available at: [Link]

  • Bekkouche, K., et al. (2001). Calystegine distribution in some solanaceous species. ResearchGate. Available at: [Link]

  • Nash, R. J., et al. (1998). Alkaloid Glycosidase Inhibitors. PubMed Central. Available at: [Link]

  • Binaglia, M., et al. (2021). Overview of available toxicity data for calystegines. ResearchGate. Available at: [Link]

  • Schimming, T., et al. (2005). Calystegines as chemotaxonomic markers in the Convolvulaceae. ResearchGate. Available at: [Link]

  • Bekkouche, K., et al. (2001). Calystegine distribution in some solanaceous species. PubMed. Available at: [Link]

  • Eich, E. (2008). Chemistry of Convolvulaceae. Thieme Connect. Available at: [Link]

  • Romera-Torres, R., et al. (2018). Analytical methods, occurrence and trends of tropane alkaloids and calystegines: An update. ResearchGate. Available at: [Link]

  • Dräger, B. (2006). Calystegines as a new group of tropane alkaloids in Solanaceae. ResearchGate. Available at: [Link]

  • Romera-Torres, R., et al. (2018). Analytical Methods, Occurrence and Trends of Tropane Alkaloids and Calystegines: An Update. PubMed. Available at: [Link]

  • Mendonça, F. S., et al. (2014). Detection of swainsonine and calystegines in Convolvulaceae species from the semiarid region of Pernambuco. ResearchGate. Available at: [Link]

  • Azemi, M. E., et al. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Azemi, M. E., et al. (2010). Isolation and Identification of Calystegines in Root Cultures of four Physalis Species. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Schimming, T., et al. (2005). Calystegines as chemotaxonomic markers in the Convolvulaceae. eResearch Archive. Available at: [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2021). Overview of available toxicity data for calystegines. ResearchGate. Available at: [Link]

Sources

cross-reactivity of Calystegine B1 with different glycosidases

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Glycosidase Cross-Reactivity of Calystegine B1

For researchers and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. Off-target effects can lead to misinterpreted experimental results and unforeseen toxicities. This compound, a naturally occurring polyhydroxylated nortropane alkaloid, is a potent glycosidase inhibitor with significant therapeutic and research potential. This guide provides a comprehensive analysis of its cross-reactivity profile, supported by experimental data, to enable informed decisions in its application.

The Rationale: Why Cross-Reactivity Matters

This compound belongs to a class of compounds often referred to as "iminosugars" or "sugar mimics."[1] Their structural resemblance to the transition state of the natural glycosidic substrate allows them to bind tightly to the active site of glycoside hydrolase (GH) enzymes. This inhibitory activity is the basis for their potential use in treating diseases like lysosomal storage disorders (e.g., Gaucher disease) and diabetes.[2][3]

However, the human genome encodes for a multitude of glycosidases, each with a specific role in metabolism.[4] An inhibitor that lacks specificity can disrupt multiple metabolic pathways. Therefore, a detailed cross-reactivity profile is not merely academic; it is a critical dataset for predicting an inhibitor's biological effects, both intended and unintended.

Mechanism of Inhibition: A Competitive Mimic

This compound primarily functions as a competitive inhibitor.[5] It directly competes with the natural substrate for binding to the enzyme's active site. The affinity of the inhibitor for the enzyme is quantified by the inhibition constant (Ki), where a lower Ki value signifies a more potent inhibition. The interaction is governed by the specific configuration of hydroxyl groups on the nortropane ring, which mimics the stereochemistry of the sugar moiety of the natural substrate.[6]

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition E Glycosidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) P Products (P) ES->P Catalysis E_free Free Enzyme (E) ES->E_free E2 Glycosidase (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E2->EI + I I This compound (I)

Caption: Competitive inhibition of a glycosidase by this compound.

Comparative Cross-Reactivity Data

The inhibitory potency of this compound varies significantly across different glycosidases and even against the same enzyme from different species. The following table summarizes key inhibition constants (Ki) reported in the literature.

EnzymeSourceKi (µM)Inhibition TypeReference
β-Glucosidase Human10Competitive[5]
Rat1.9Competitive[5][7]
Bovine150Competitive[5][7]
Almond3Competitive[1]
α-Galactosidase Coffee Bean7Competitive[1]
α-Glucosidase Rice0.9Noncompetitive[7][8]
Saccharomyces cerevisiaeInhibitory activity notedNot specified[9]
β-Xylosidase HumanInhibition noted, but weaker than Calystegine C1Not specified[5]
*Note: This study used a mixture of this compound (27%) and B2 (73%). Calystegine B2 is a more potent α-galactosidase inhibitor, while B1 is more potent against β-glucosidase.[1][10]

Analysis of Specificity

High Affinity for β-Glucosidases: The data unequivocally demonstrates that this compound is a potent inhibitor of β-glucosidases, particularly from mammalian sources.[5] The Ki of 10 µM for human β-glucosidase highlights its potential relevance in conditions where this enzyme is implicated. The structural feature enhancing this activity is the presence of a hydroxyl group at the C6-exo position.[10]

Variable α-Galactosidase Inhibition: While a mixture containing this compound shows strong inhibition of α-galactosidase, other studies indicate that this compound itself has markedly lower or abolished activity against this enzyme compared to Calystegine B2.[1][10] This suggests that Calystegine B2 is the primary driver of α-galactosidase inhibition in such mixtures. This distinction is critical for researchers aiming to selectively target one enzyme over the other.

Limited Activity Against Other Glycosidases: this compound shows significantly less activity against the α-glucosidases tested.[8][9] Interestingly, the inhibition of rice α-glucosidase was found to be noncompetitive, a different mechanism than observed for its primary targets.[7] Glycosylation of this compound has been shown to markedly decrease or eliminate its inhibitory activity against β-glucosidase and α/β-galactosidase.[7][8]

Experimental Protocol: In Vitro Glycosidase Inhibition Assay

This protocol provides a robust, adaptable framework for determining the inhibitory constant (Ki) of this compound against a chosen glycosidase using a chromogenic or fluorogenic substrate.

Causality Behind Experimental Choices:

  • Buffer System: The pH is set to the known optimum for the target enzyme to ensure maximal activity and sensitive detection of inhibition.

  • Substrate Concentration: A range of substrate concentrations bracketing the Michaelis constant (Km) is used. This is essential for generating a reliable Michaelis-Menten curve and accurately determining the mode of inhibition (e.g., competitive, noncompetitive) through Lineweaver-Burk or Dixon plots.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows the binding equilibrium to be reached before the substrate is introduced, ensuring accurate measurement of the initial reaction velocity.

  • Kinetic Measurement: Reading the absorbance or fluorescence at multiple time points ensures the reaction rate is measured during the initial, linear phase, which is a core assumption of Michaelis-Menten kinetics.

G prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) plate Plate Setup (Enzyme + Buffer + Inhibitor) prep->plate preinc Pre-incubation (e.g., 15 min at 37°C) plate->preinc start Initiate Reaction (Add Substrate) preinc->start read Kinetic Measurement (Read Absorbance/Fluorescence over time) start->read calc Data Analysis (Calculate Initial Velocity, V₀) read->calc plot Kinetic Plotting (e.g., Lineweaver-Burk) calc->plot ki Determine Ki and Inhibition Type plot->ki

Sources

Chapter 1: Calystegine B1 - A Potent β-Glucosidase Inhibitor Awaiting In Vivo Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of Glycosidase Inhibitors: Calystegine B1 vs. Established Therapeutics

For researchers and drug development professionals navigating the landscape of glycosidase inhibitors, the ultimate measure of a compound's potential lies in its in vivo efficacy. While in vitro assays provide crucial initial data on inhibitory potency, they do not predict bioavailability, tissue distribution, tolerability, or the ability to alter disease progression in a complex biological system. This guide provides a comprehensive comparison of this compound, a potent natural alkaloid, with two clinically and pre-clinically validated inhibitors, Isofagomine and Miglustat, which represent distinct therapeutic strategies.

The central challenge in evaluating this compound is the current scarcity of published in vivo efficacy studies in disease models. Therefore, this guide will objectively contrast the well-established in vivo performance of Isofagomine and Miglustat against the known in vitro inhibitory profile of this compound. This approach establishes a clear benchmark and outlines a potential path forward for investigating new chemical entities in this class.

This compound is a polyhydroxylated nortropane alkaloid found in various edible plants, including potatoes and eggplants.[1][2] Its structure, resembling a sugar molecule, allows it to act as a competitive inhibitor of glycosidases, particularly β-glucosidase.[3]

Mechanism of Action: this compound binds to the active site of β-glucosidase, competing with the natural substrate. This inhibitory action has generated interest in its potential therapeutic applications, particularly for diseases characterized by defects in β-glucosidase activity, such as Gaucher disease.

In Vitro Inhibitory Profile: Laboratory studies have demonstrated that this compound is a potent inhibitor of β-glucosidase from various mammalian sources. This high in vitro potency is the primary driver of interest in its therapeutic potential.

CompoundTarget EnzymeSourceKi Value (µM)Citation(s)
This compound β-GlucosidaseHuman Liver10[1][2]
β-GlucosidaseRat Liver1.9[1][2]
β-GlucosidaseBovine Liver150[1][2]
Calystegine C1 β-GlucosidaseHuman Liver1.5[1][2]
β-GlucosidaseRat Liver1[1][2]

The In Vivo Efficacy Gap: Despite its promising in vitro data, there is a significant lack of published research detailing the in vivo efficacy of isolated this compound in relevant animal models of disease. Short-term toxicological studies in rodents on calystegine mixtures have been performed, but the data is considered insufficient to conclude on chronic effects or therapeutic efficacy.[4][5] Furthermore, some studies suggest that rodents may have a lower sensitivity to glycosidase inhibitors, potentially making them suboptimal models for studying induced storage diseases and complicating the interpretation of toxicity data.[5][6] This knowledge gap prevents a direct comparison with established inhibitors and underscores the need for future preclinical investigation.

Chapter 2: Comparator I - Isofagomine (IFG), a Pharmacological Chaperone

Isofagomine (IFG) represents the "enzyme enhancement" or "pharmacological chaperone" therapeutic strategy. Instead of merely inhibiting an enzyme, it is designed to bind to misfolded mutant enzymes in the endoplasmic reticulum, stabilizing their conformation and facilitating proper trafficking to the lysosome.[7] This increases the amount of functional enzyme, partially restoring catalytic activity.

Mechanism of Action: As a competitive inhibitor, IFG binds to the active site of acid β-glucosidase (GCase) at the neutral pH of the endoplasmic reticulum. This binding stabilizes the mutant protein, preventing its premature degradation.[7] Upon reaching the acidic environment of the lysosome, the binding affinity decreases, allowing IFG to dissociate and the now-functional GCase to act on its substrate.

cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) Misfolded Misfolded Mutant GCase Complex Stable GCase-IFG Complex Misfolded->Complex Binding & Stabilization Degradation ER-Associated Degradation (ERAD) Misfolded->Degradation Default Pathway IFG_ER Isofagomine (High Affinity) IFG_ER->Complex Functional Functional GCase Complex->Functional Trafficking & Dissociation IFG_Lyso Isofagomine (Low Affinity) Functional->IFG_Lyso Product Glucose + Ceramide (Products) Functional->Product Catalysis Substrate Glucosylceramide (Substrate) Substrate->Product

Pharmacological Chaperone Mechanism of Isofagomine.

In Vivo Efficacy in a Neuronopathic Gaucher Disease Mouse Model (4L;C):* Extensive studies using the 4L;C* mouse model, which has progressive neurological deterioration, have demonstrated the in vivo effects of IFG.[8][9]

ParameterDose RegimenOutcomeCitation(s)
Lifespan 20 mg/kg/day10-day extension[9][10]
600 mg/kg/day20-day extension[9][10]
GCase Activity 20 or 600 mg/kg/dayIncreased GCase activity and protein levels in brain and visceral tissues[8][10]
Substrate Levels 20 or 600 mg/kg/dayNo significant reduction in cerebral cortical glucosylceramide (GC) or glucosylsphingosine (GS)[9][10]
600 mg/kg/dayIncreased GC or GS levels detected in visceral tissues[9]
Inflammation 20 or 600 mg/kg/dayAttenuated brain proinflammatory responses (reduced astrogliosis, microglial activation, TNFα levels)[9][10]

Experimental Protocol: Evaluating Isofagomine in the 4L;C Gaucher Mouse Model*

  • Animal Model: Utilize the 4L;C* (V394L/V394L + saposin C-/-) mouse model, which recapitulates features of neuronopathic Gaucher disease.[8][11]

  • Treatment Administration:

    • Begin administration of Isofagomine orally to pregnant females 3-5 days prior to birth to ensure treatment of pups from postnatal day 1.[10]

    • Establish dose cohorts, for example, a low-dose group (20 mg/kg/day) and a high-dose group (600 mg/kg/day).[10]

    • Administer the drug daily via oral gavage or in drinking water.

  • Efficacy Endpoints:

    • Survival: Monitor and record the lifespan of treated versus untreated mice daily.

    • Phenotype: Observe for neurological signs such as duck-walk gait or spasticity and record the age of onset.[10]

    • Biochemical Analysis (at endpoint):

      • Harvest brain and visceral tissues (liver, spleen, lung).

      • Measure GCase enzyme activity using a fluorometric assay.

      • Quantify GCase protein levels via Western blot.

      • Measure glucosylceramide (GC) and glucosylsphingosine (GS) substrate levels using mass spectrometry.[8][10]

    • Histopathology: Analyze brain tissue sections for markers of neuroinflammation, such as astrogliosis (GFAP staining) and microglial activation (Iba1 staining).[10]

Chapter 3: Comparator II - Miglustat, a Substrate Reduction Therapy

Miglustat (N-butyl-deoxynojirimycin) is an iminosugar that works via "Substrate Reduction Therapy" (SRT).[12][13] This approach aims to slow the synthesis of the substrate that accumulates in a lysosomal storage disorder, thereby matching the rate of synthesis to the reduced catabolic capacity of the deficient enzyme.[13]

Mechanism of Action: Miglustat is a reversible inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids.[14] By partially inhibiting this enzyme, it reduces the amount of glucosylceramide produced, alleviating the burden on the deficient GCase enzyme. As a small molecule, it can cross the blood-brain barrier.[14]

Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesis Miglustat Miglustat Miglustat->GCS Inhibition ComplexGSL Complex Glycosphingolipids GlcCer->ComplexGSL Lysosome Lysosome with Deficient GCase GlcCer->Lysosome Reduced Influx Accumulation Reduced Substrate Accumulation Lysosome->Accumulation

Substrate Reduction Therapy (SRT) Mechanism of Miglustat.

In Vivo Efficacy in Niemann-Pick Type C (NP-C) Animal Models: Miglustat is an approved therapy for NP-C and has been extensively studied in feline and murine models of the disease.[14][15]

ParameterAnimal ModelOutcomeCitation(s)
Neurological Function Feline NP-CDelayed onset of neurological signs (e.g., ataxia)[15]
Murine NP-CDecreased risk of developing neurological manifestations[14]
Lifespan Feline NP-CIncreased lifespan[15]
Murine NP-CIncreased lifespan after ~1 year of treatment[14]
Substrate Levels Feline NP-CDecreased GM2 ganglioside accumulation in the cerebellum[15]
Murine NP-CReduced cerebellar pathology and storage of GM2 and GM3 gangliosides[14]
Cellular Effects Feline NP-CImproved Purkinje cell survival; modulation of microglial immunophenotype[14][15]

Experimental Protocol: Evaluating Miglustat in the Feline NP-C Model

  • Animal Model: Utilize the feline model of NP-C, which shares a homologous disease progression with juvenile-onset human NP-C.[15]

  • Treatment Administration:

    • Begin daily oral administration of Miglustat at a young age (e.g., 3 weeks).[15]

    • Maintain a consistent dosing schedule throughout the study.

  • Efficacy Endpoints:

    • Pharmacokinetics: Collect plasma samples at various time points after administration to determine half-life, Cmax, and overall drug exposure.[15]

    • Clinical Observation: Regularly assess for the onset of neurological signs such as tremor and ataxia.

    • Survival: Monitor and record lifespan compared to an untreated control group.

    • Biochemical Analysis (at endpoint):

      • Harvest brain tissues (cerebellum, cerebral cortex).

      • Quantify glycosphingolipid levels (e.g., GM2, GM3) using high-performance liquid chromatography (HPLC) or mass spectrometry.[15]

    • Histopathology:

      • Perform immunohistochemical analysis of cerebellar tissue to assess Purkinje cell survival.[15]

      • Analyze microglial markers (e.g., CD1c, MHC class II) to evaluate neuroinflammatory status.[15]

Chapter 4: Comparative Analysis and Future Directions

This comparative analysis highlights the critical importance of progressing from in vitro potential to in vivo proof-of-concept. This compound is an intriguing candidate, but it stands at a much earlier stage of development than Isofagomine and Miglustat.

Summary Comparison of Inhibitors

FeatureThis compoundIsofagomineMiglustat
Therapeutic Strategy Direct Enzyme Inhibition (putative)Pharmacological ChaperoneSubstrate Reduction
Primary Target β-GlucosidaseMutant Acid β-Glucosidase (GCase)Glucosylceramide Synthase
In Vitro Potency Potent (Ki = 10 µM for human β-glucosidase)[1][2]Potent (Ki ≈ 30 nM for GCase)[7]Reversible inhibitor[14]
In Vivo Efficacy Data Lacking in published literatureExtensive data in Gaucher mouse models[8][9][10]Extensive data in NP-C mouse and feline models[14][15]
Key In Vivo Effect UnknownIncreases GCase activity, extends lifespan, reduces neuroinflammation[9][10]Reduces substrate, delays neurodegeneration, extends lifespan[14][15]

A Proposed Workflow for Future this compound In Vivo Studies: To bridge the existing knowledge gap, a systematic investigation of this compound is required. The established protocols for Isofagomine and Miglustat provide an excellent template.

cluster_Preclinical Preclinical In Vivo Evaluation of this compound cluster_Endpoints Endpoint Analysis PK Step 1: Pharmacokinetics & MTD (Healthy Mice/Rats) Model Step 2: Select Relevant Disease Model (e.g., Gaucher Mouse) PK->Model Dose Step 3: Dose-Ranging Efficacy Study Model->Dose Endpoints Step 4: Measure Key Endpoints Dose->Endpoints Compare Step 5: Benchmark Against Standard-of-Care (e.g., IFG) Endpoints->Compare Survival Survival & Phenotype Biochem Biochemistry (Enzyme Activity, Substrate Levels) Histo Histopathology (Tissue Architecture, Inflammation)

Sources

A Head-to-Head Comparison of Calystegine B1 and C1: Unveiling Differential Glycosidase Inhibitory Potency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of glycosidase inhibitors, calystegines represent a fascinating class of polyhydroxylated nortropane alkaloids with significant potential in therapeutic and research applications.[1][2] Their ability to mimic the transition state of glycosidic bond cleavage makes them potent and often selective inhibitors of glycosidase enzymes. This guide provides a detailed head-to-head comparison of two prominent members of this family, Calystegine B1 and C1, focusing on their structural nuances and the resulting differences in their inhibitory potency against key glycosidase enzymes. This analysis is supported by experimental data from peer-reviewed literature and provides actionable insights for researchers in drug discovery and glycobiology.

Structural Distinction: The Basis of Potency Variation

This compound and C1 share a common nortropane skeleton, but differ in their degree of hydroxylation.[3][4] this compound is a tetrahydroxylated nortropane alkaloid, while Calystegine C1 possesses an additional hydroxyl group, making it a pentahydroxylated analogue.[3][5] This seemingly subtle structural difference has profound implications for their interaction with the active sites of glycosidase enzymes, ultimately dictating their inhibitory potency and selectivity.

Chemical Structures of this compound and C1

G cluster_b1 This compound cluster_c1 Calystegine C1 B1 B1_formula C₇H₁₃NO₄ C1 C1_formula C₇H₁₃NO₅

Caption: Chemical structures of this compound and Calystegine C1.

Comparative Inhibitory Potency: A Data-Driven Analysis

Experimental data consistently demonstrates that Calystegine C1 is a more potent inhibitor of several key glycosidases compared to this compound. This is particularly evident in their activity against β-glucosidase from various mammalian sources.

InhibitorTarget EnzymeSourceKi (μM)
This compound β-GlucosidaseBovine150[1][2]
β-GlucosidaseHuman10[1][2]
β-GlucosidaseRat1.9[1][2]
Calystegine C1 β-GlucosidaseBovine15[1][2]
β-GlucosidaseHuman1.5[1][2]
β-GlucosidaseRat1[1][2]
β-XylosidaseHuman0.13[1]

Kᵢ (inhibition constant) values represent the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Kᵢ value indicates a higher inhibitory potency.

The data clearly indicates that Calystegine C1 exhibits significantly lower Kᵢ values for β-glucosidase across all tested species, signifying its superior inhibitory strength. For instance, against human β-glucosidase, Calystegine C1 (Kᵢ = 1.5 μM) is approximately 6.7 times more potent than this compound (Kᵢ = 10 μM).[1][2] This enhanced potency is attributed to the additional hydroxyl group in Calystegine C1, which likely forms more extensive hydrogen bond networks within the enzyme's active site, leading to a more stable enzyme-inhibitor complex.[3]

Both this compound and C1 are competitive inhibitors of β-glucosidase, meaning they bind to the active site of the enzyme and compete with the natural substrate.[1][2] This mechanism of action is consistent with their structural similarity to monosaccharides.[6]

Experimental Protocol: In Vitro Glycosidase Inhibition Assay

To empirically determine and compare the inhibitory potency of compounds like this compound and C1, a standardized in vitro glycosidase inhibition assay is essential. The following protocol outlines a common method using a chromogenic substrate for spectrophotometric analysis.

Workflow for a Typical Glycosidase Inhibition Assay

G prep Preparation of Reagents (Enzyme, Substrate, Inhibitor, Buffer) reaction_setup Reaction Setup (Pre-incubation of Enzyme and Inhibitor) prep->reaction_setup initiation Reaction Initiation (Addition of Substrate) reaction_setup->initiation incubation Incubation (Controlled Temperature and Time) initiation->incubation termination Reaction Termination (e.g., Addition of a Stop Solution) incubation->termination measurement Spectrophotometric Measurement (Absorbance at a Specific Wavelength) termination->measurement analysis Data Analysis (Calculation of % Inhibition and IC₅₀) measurement->analysis

Caption: A generalized workflow for an in vitro glycosidase inhibition assay.

Step-by-Step Protocol for α-Glucosidase Inhibition Assay:

This protocol is adapted from established methodologies and serves as a representative example.[7][8][9]

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 50 mM phosphate buffer (pH 6.8).
  • α-Glucosidase Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 2 U/mL.
  • Substrate Solution: Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.
  • Inhibitor Solutions: Prepare stock solutions of this compound and C1 in the phosphate buffer. Create a series of dilutions to determine the IC₅₀ value.
  • Stop Solution: Prepare a 1 M solution of sodium carbonate (Na₂CO₃).

2. Assay Procedure (96-well plate format):

  • Add 20 µL of the phosphate buffer to the blank wells.
  • Add 20 µL of the inhibitor solution (or buffer for the control) to the respective wells.
  • Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
  • Incubate the plate at 37°C for 20 minutes.
  • Terminate the reaction by adding 50 µL of the 1 M sodium carbonate solution to all wells.

3. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.
  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
  • A_control is the absorbance of the control (enzyme + buffer + substrate)
  • A_sample is the absorbance of the sample (enzyme + inhibitor + substrate)
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[10]

Conclusion and Future Perspectives

The comparative analysis of this compound and C1 underscores the critical role of stereochemistry and the number of hydroxyl groups in determining the inhibitory potency of glycosidase inhibitors. Calystegine C1, with its additional hydroxyl group, consistently demonstrates superior inhibitory activity against β-glucosidase compared to this compound. This enhanced potency makes Calystegine C1 a more promising candidate for applications requiring potent β-glucosidase inhibition.

The provided experimental protocol offers a robust framework for researchers to independently verify these findings and to screen novel compounds for glycosidase inhibitory activity. Future research should focus on elucidating the precise molecular interactions between these calystegines and their target enzymes through techniques such as X-ray crystallography and molecular docking. A deeper understanding of these interactions will pave the way for the rational design of even more potent and selective glycosidase inhibitors for therapeutic and biotechnological applications.

References

  • Molyneux, R. J., et al. (1995). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Journal of Agricultural and Food Chemistry, 43(10), 2650-2654.
  • Human Metabolome Database. (2023). Metabocard for Calystegine C1 (HMDB0031346). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10081256, Calystegine C1. [Link]

  • Natural Products Magnetic Resonance Database. (2022). NP-Card for Calystegine C1 (NP0046150). [Link]

  • Schrenk, D., et al. (2015). Overview of available toxicity data for calystegines.
  • Asano, N., et al. (2000). Alkaloid Glycosidase Inhibitors.
  • López-García, J., et al. (2015). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Current Enzyme Inhibition, 11(2), 122-128.
  • Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. European Journal of Biochemistry, 248(1), 294-303.
  • Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Phetcharat, P., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(11), 3169.
  • Dräger, B. (2004). Structures of calystegines A 3, B 1, and B 2. In Alkaloids (pp. 37-70). Springer, Berlin, Heidelberg.
  • Balasubramanian, T. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]

  • European Food Safety Authority. (2018). Scientific report on the risks for human and animal health related to the presence of calystegines in food and feed. EFSA Journal, 16(2), e05182.
  • Asano, N., et al. (1997). Enzymatic synthesis of the glycosides of calystegines B1 and B2 and their glycosidase inhibitory activities.
  • Molyneux, R. J., et al. (1991). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 291(1), 85-91.
  • Goldman, A., et al. (1995). Biological Activities of the Nortropane Alkaloid, Calystegine B2, and Analogs: Structure−Function Relationships.
  • Molyneux, R. J., et al. (1995). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. ResearchGate. [Link]

  • ResearchGate. (n.d.). Absolute and relative IC 50 values of synthetic ligands C1-C6 for.... [Link]

  • BioCrick. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for compounds 1-19. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124434, Calystegine B2. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44343890, Calystegine. [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(5), e61037.
  • Gulten, A., & Ozkan, S. B. (2008). Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method.

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A Comparative Guide to the Stereochemistry and Biological Activity of Calystegine B1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Calystegine B1, a polyhydroxylated nortropane alkaloid, and its stereoisomers. We will explore the critical role of stereochemistry in dictating their biological activity as glycosidase inhibitors and discuss their potential as therapeutic agents, particularly in the context of lysosomal storage diseases. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these fascinating molecules.

Introduction to Calystegines: Nature's Glycosidase Inhibitors

Calystegines are a class of polyhydroxylated nortropane alkaloids found in various plant families, including Convolvulaceae, Solanaceae, and Moraceae.[1] Their structural resemblance to monosaccharides allows them to act as potent and often selective inhibitors of glycosidase enzymes.[2] These enzymes play crucial roles in a myriad of biological processes, from carbohydrate metabolism to the correct folding and trafficking of glycoproteins. Consequently, inhibitors of these enzymes, such as calystegines, have garnered significant attention for their therapeutic potential in treating a range of conditions, including diabetes and genetic disorders like lysosomal storage diseases.

This compound, a tetrahydroxylated nortropane alkaloid, is a prominent member of this family. Its biological activity is intrinsically linked to its unique three-dimensional structure. Understanding the nuances of its stereochemistry is paramount to deciphering its mechanism of action and for the rational design of novel therapeutic agents.

The Decisive Role of Stereochemistry in this compound and its Isomers

The nortropane scaffold of calystegines is a bicyclic structure with multiple chiral centers, giving rise to a variety of stereoisomers. The number and, more importantly, the spatial orientation of the hydroxyl groups are the primary determinants of their biological activity.

This compound is a tetrahydroxy nortropane, and its specific stereoconfiguration dictates its inhibitory profile. It is crucial to distinguish this compound from its other B-series stereoisomers, such as B2, B3, and B4, as subtle changes in the orientation of a single hydroxyl group can dramatically alter their enzymatic inhibition specificity and potency.[3]

Calystegine_Stereoisomers B1 This compound B2 Calystegine B2 B1->B2 Stereoisomer B3 Calystegine B3 B1->B3 Stereoisomer C1 Calystegine C1 B1->C1 Different Hydroxylation

Caption: Relationship between this compound and other key calystegines.

The absolute configuration of the hydroxyl groups on the nortropane ring determines how the molecule fits into the active site of a target glycosidase. This "lock-and-key" interaction is highly specific, and even minor alterations in stereochemistry can lead to a complete loss of inhibitory activity against a particular enzyme while potentially enhancing it for another. For instance, the addition of a hydroxyl group at the C6-exo position, as seen in this compound, enhances its inhibitory potential towards β-glucosidase compared to analogs lacking this feature.[4]

Comparative Biological Activity: A Tale of Stereoselectivity

The true testament to the importance of stereochemistry lies in the comparative analysis of the biological activities of this compound and its isomers. Their primary mode of action is the competitive inhibition of glycosidases, where they bind to the enzyme's active site, preventing the binding and cleavage of the natural substrate.

Glycosidase Inhibition Profile

The inhibitory potency and selectivity of calystegines vary significantly among stereoisomers. The following table summarizes the inhibition constants (Ki) of this compound and its close relatives against various glycosidases.

AlkaloidEnzymeSourceKi (µM)Citation(s)
This compound β-GlucosidaseBovine Liver150[1]
β-GlucosidaseHuman Liver10[1]
β-GlucosidaseRat Liver1.9[1]
Calystegine B2β-GlucosidaseAlmond1.9[4]
α-GalactosidaseCoffee Bean0.86[4]
Calystegine C1β-GlucosidaseBovine Liver15[1]
β-GlucosidaseHuman Liver1.5[1]
β-GlucosidaseRat Liver1[1]
Calystegine A3β-Glucosidase-43[2]
α-Galactosidase-190[2]

Lower Ki values indicate stronger inhibition.

As the data illustrates, this compound is a potent inhibitor of β-glucosidase, with its efficacy varying across species.[1] In comparison, Calystegine B2 exhibits strong inhibition against both β-glucosidase and α-galactosidase.[4] Calystegine C1, which has an additional hydroxyl group compared to the B series, is an even more potent inhibitor of β-glucosidase than this compound.[1] Conversely, the trihydroxylated Calystegine A3 is a significantly weaker inhibitor of both enzymes.[2] This trend underscores the principle that the degree and stereochemistry of hydroxylation are critical for potent glycosidase inhibition.

Structure-Activity Relationship (SAR)

The observed differences in inhibitory activity can be rationalized by examining the structure-activity relationships. The polyhydroxylated nature of calystegines allows them to form a network of hydrogen bonds within the active site of glycosidases, mimicking the transition state of the natural substrate.

SAR_Concept cluster_Inhibitor This compound cluster_Enzyme Glycosidase Active Site Nortropane Nortropane Scaffold Binding_Pocket Binding Pocket Nortropane->Binding_Pocket Shape Complementarity OH_groups Hydroxyl Groups (Stereochemistry) Catalytic_Residues Catalytic Residues OH_groups->Catalytic_Residues Hydrogen Bonding Inhibition Enzyme Inhibition Binding_Pocket->Inhibition Catalytic_Residues->Inhibition

Caption: Conceptual diagram of this compound's interaction with a glycosidase active site.

The specific arrangement of hydroxyl groups in this compound allows for optimal interactions with the amino acid residues in the active site of β-glucosidase. Any deviation from this arrangement, as seen in its stereoisomers, can disrupt these crucial interactions, leading to a decrease in binding affinity and inhibitory potency.

Therapeutic Potential in Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes. This deficiency leads to the accumulation of undigested substrates within the lysosome, resulting in cellular dysfunction and a wide range of clinical manifestations.

One promising therapeutic strategy for certain LSDs is the use of pharmacological chaperones. These are small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome, thereby partially restoring their function.

Calystegines, with their ability to bind to the active site of glycosidases, have emerged as potential pharmacological chaperones for LSDs caused by deficient glycosidases, such as Gaucher disease (deficient β-glucosidase) and Fabry disease (deficient α-galactosidase).

Molecular docking studies have shown that calystegines like Calystegine B2 can bind to the active site of human lysosomal β-glucocerebrosidase (the enzyme deficient in Gaucher disease) in a manner similar to the known pharmacological chaperone isofagomine.[5] This binding can stabilize the mutant enzyme, suggesting a therapeutic potential.[5] The stereochemistry of the calystegine is critical for this chaperone activity, as different isomers exhibit varying abilities to stabilize the target enzyme.[5]

Experimental Protocol: α-Glucosidase Inhibition Assay

To enable researchers to evaluate the inhibitory potential of this compound and its analogs, we provide a detailed, step-by-step protocol for a standard α-glucosidase inhibition assay using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Principle

α-Glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol and glucose. The rate of formation of the yellow-colored p-nitrophenol can be monitored spectrophotometrically at 405 nm. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.

Materials
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound and other test compounds

  • Acarbose (positive control)

  • 0.1 M Potassium phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in potassium phosphate buffer.

    • Prepare a stock solution of pNPG in potassium phosphate buffer.

    • Dissolve this compound, other test compounds, and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to the desired test concentrations.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to all wells.

    • Add 10 µL of the test compound solution (or buffer for the control, and acarbose for the positive control) to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Ki) can be determined using Dixon or Lineweaver-Burk plots by measuring the reaction rates at various substrate and inhibitor concentrations.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate_Setup Set up 96-well plate (Buffer, Inhibitor, Enzyme) Reagents->Plate_Setup Pre_incubation Pre-incubate (37°C, 10 min) Plate_Setup->Pre_incubation Reaction_Start Add Substrate (pNPG) Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction_Start->Measurement Calculation Calculate % Inhibition & IC50/Ki Measurement->Calculation

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Conclusion

The biological activity of this compound and its stereoisomers is a compelling example of nature's precision. The subtle differences in the three-dimensional arrangement of hydroxyl groups on the nortropane scaffold have profound implications for their ability to inhibit glycosidases. This compound stands out as a potent β-glucosidase inhibitor, and the comparative analysis with its stereoisomers provides invaluable insights for the design of new and more selective glycosidase inhibitors. The potential of these compounds as pharmacological chaperones for lysosomal storage diseases opens up exciting avenues for future research and drug development. The provided experimental protocol offers a robust framework for researchers to further explore the fascinating world of calystegines and their therapeutic promise.

References

  • Molyneux, R. J., et al. (1995). Calystegins, a novel class of alkaloid glycosidase inhibitors. Archives of Biochemistry and Biophysics, 318(2), 260-265. [Link]

  • Takahata, H., et al. (2014). Docking and SAR studies of calystegines: binding orientation and influence on pharmacological chaperone effects for Gaucher's disease. Bioorganic & Medicinal Chemistry, 22(8), 2435-2441. [Link]

  • Asano, N., et al. (1997). Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense. European Journal of Biochemistry, 248(1), 294-303. [Link]

  • Dräger, B. (2004). Chemistry and biology of calystegines. Natural Product Reports, 21(2), 211-223. [Link]

  • Molyneux, R. J., et al. (1997). The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Glycoconjugate Journal, 14(7), 847-853. [Link]

  • Nash, R. J., et al. (1994). Calystegins, a novel class of alkaloid glycosidase inhibitors. Phytochemistry, 37(6), 1493-1495. [Link]

  • Tropane Alkaloids and Calystegines. (2017). LCI-Focus. [Link]

  • α-Glucosidase Activity Colorimetric Assay Kit. (n.d.). Assay Genie. [Link]

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Unveiling the Molecular Strategy: A Guide to Confirming the Competitive Inhibition Mechanism of Calystegine B1

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of enzyme kinetics, understanding the precise mechanism of inhibition is paramount for the rational design and development of therapeutic agents. This guide provides an in-depth exploration of Calystegine B1, a naturally occurring polyhydroxylated nortropane alkaloid, and delineates the experimental framework required to definitively confirm its mechanism of action as a glycosidase inhibitor. We will compare its inhibitory profile with other relevant compounds and provide the technical rationale behind the necessary experimental protocols.

This compound: A Sugar Mimic with Potent Inhibitory Action

This compound is a member of the calystegine family of alkaloids, which are found in various plants, including those from the Convolvulaceae and Solanaceae families, such as potatoes and eggplants.[1][2] Structurally, these molecules are nortropane alkaloids characterized by a high degree of hydroxylation.[3][4] This polyhydroxylated nature gives them a sugar-like structure, enabling them to act as mimics of carbohydrate substrates for glycosidase enzymes.[3][5] This structural resemblance is the foundation of their biological activity, allowing them to bind to the active site of these enzymes and modulate their function.[3]

The primary mechanism by which this compound exerts its effect is through competitive inhibition .[1][6] This means it directly competes with the natural substrate for binding to the enzyme's active site.[][8] When this compound occupies the active site, the substrate cannot bind, thereby inhibiting the enzymatic reaction.

The Target Profile: Specificity of this compound

This compound exhibits potent and selective inhibitory activity against specific glycosidases. Experimental evidence has robustly demonstrated that it is a powerful competitive inhibitor of β-glucosidase .[1][9] For instance, studies have reported K_i_ (inhibition constant) values for this compound against bovine, human, and rat β-glucosidase at 150 µM, 10 µM, and 1.9 µM, respectively.[1] The addition of a hydroxyl group at the C6-exo position, as seen in this compound, has been shown to enhance its inhibitory potential against β-glucosidase.[6] It also demonstrates inhibitory activity against α-galactosidase, though its specificity can be modulated by structural modifications.[1][6]

Comparative Landscape: this compound Among Glycosidase Inhibitors

To appreciate the unique properties of this compound, it is essential to compare it with other known glycosidase inhibitors. This includes clinically used antidiabetic drugs and other natural compounds. Alpha-glucosidase inhibitors (AGIs) are a class of oral anti-diabetic drugs used for type 2 diabetes that work by preventing the digestion of carbohydrates.[10][11]

InhibitorClassPrimary Target(s)Mechanism of ActionPotency (Example K_i_ or IC50)Source/Type
This compound Nortropane Alkaloidβ-Glucosidase, α-GalactosidaseCompetitiveK_i_ = 1.9 µM (rat β-glucosidase)[1]Natural Product
Acarbose Pseudo-oligosaccharideα-Glucosidases (Maltase, Sucrase, Isomaltase), Pancreatic α-AmylaseCompetitiveIC50 ≈ 0.84-3.2 µg/mL (rat intestinal α-glucosidases)[12]Microbial
Miglitol Iminosugar (Deoxynojirimycin derivative)α-Glucosidases (Maltase, Sucrase, Isomaltase)CompetitiveMore potent than acarbose against sucrase[10][12]Synthetic
Voglibose Valienamine derivativeα-GlucosidasesCompetitiveEffective in improving HbA1c levels[13]Synthetic
Castanospermine Indolizidine Alkaloidα- and β-GlucosidasesCompetitivePotent inhibitor of processing α-glucosidase I[12][14]Natural Product
Quercetin Flavonoidα-Glucosidases (Maltase, Sucrase)CompetitiveIC50 = 281.2 µM (rat maltase)[15]Natural Product

This comparison highlights that while many glycosidase inhibitors share a competitive mechanism, their potency and target specificity can vary significantly based on their chemical structure.

Experimental Blueprint: Confirming the Mechanism of Inhibition

A definitive confirmation of an inhibitor's mechanism requires a systematic kinetic analysis.[16][17] The following workflow provides a robust framework for characterizing the inhibitory action of this compound.

Below is a diagram illustrating the overall experimental workflow.

G cluster_prep Phase 1: Preparation & Initial Screening cluster_kinetic Phase 2: Kinetic Mechanism Determination cluster_analysis Phase 3: Data Analysis & Interpretation A Reagent Preparation (Enzyme, Substrate, this compound) B Enzyme Activity Assay (Determine optimal conditions) A->B C IC50 Determination (Varying [Inhibitor]) B->C D Steady-State Kinetic Assays (Varying [Substrate] at fixed [Inhibitor]) C->D Proceed with concentrations around IC50 value E Data Collection (Measure initial reaction rates) D->E F Michaelis-Menten Plot (v vs. [S]) E->F Plot data G Lineweaver-Burk Plot (1/v vs. 1/[S]) E->G Plot reciprocal data H Mechanism Confirmation (Analyze changes in Vmax and Km) F->H G->H I Ki Determination (Secondary plots or non-linear regression) H->I

Caption: Experimental workflow for confirming enzyme inhibition mechanism.

Step-by-Step Protocol for Kinetic Analysis

Objective: To determine the kinetic parameters (K_m_, V_max_) of a target glycosidase (e.g., β-glucosidase) in the absence and presence of this compound, and thereby elucidate its mechanism of inhibition and calculate the inhibition constant (K_i_).

Materials:

  • Purified target enzyme (e.g., bovine liver β-glucosidase)

  • Substrate (e.g., 4-Nitrophenyl β-D-glucopyranoside, pNPG)

  • Inhibitor (this compound)

  • Assay Buffer (e.g., citrate-phosphate buffer, pH optimized for the enzyme)

  • Stop Solution (e.g., 1M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate (pNPG) in the assay buffer. The product of pNPG hydrolysis, 4-nitrophenol, can be quantified by its absorbance at 405 nm.[18]

    • Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Enzyme Assay without Inhibitor (Control):

    • To a series of wells in the microplate, add a fixed amount of enzyme solution.

    • Add varying concentrations of the substrate (pNPG) to these wells.

    • Initiate the reaction and monitor the increase in absorbance at 405 nm over time to determine the initial reaction velocity (v₀).

    • Ensure measurements are taken during the linear phase of the reaction (steady-state).[18]

  • Enzyme Assay with Inhibitor:

    • Repeat the assay as described in Step 2, but pre-incubate the enzyme with a fixed concentration of this compound for a set period (e.g., 5-10 minutes) before adding the substrate.[19]

    • Perform this entire procedure for several different fixed concentrations of this compound. It is recommended to use concentrations around the previously determined IC50 value.

  • Data Analysis and Interpretation:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Lineweaver-Burk Plot: For a more precise determination of kinetic parameters, transform the data into a double reciprocal plot (1/v₀ vs. 1/[S]).[20] The equation for the Lineweaver-Burk plot is: 1/v₀ = (K_m_/V_max_)(1/[S]) + 1/V_max_.

    • Confirming the Mechanism: Analyze the changes in the apparent K_m_ and V_max_ from the Lineweaver-Burk plots.[16]

      • Competitive Inhibition: The lines for different inhibitor concentrations will intersect at the y-axis (1/V_max_). This indicates that V_max_ is unchanged, but the apparent K_m_ (calculated from the x-intercept, -1/K_m_) increases with increasing inhibitor concentration.[20][21]

      • Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that K_m_ is unchanged, but V_max_ decreases.[8][22]

      • Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both V_max_ and apparent K_m_.[8]

The expected result for this compound is a pattern characteristic of competitive inhibition.

G cluster_competitive Competitive Inhibition E E ES ES E->ES + S EI EI E->EI + I S S S->E I I I->E ES->E - S P P ES->P k_cat note Substrate (S) and Inhibitor (I) compete for the same active site on the Enzyme (E).

Caption: Diagram of a competitive inhibition mechanism.

  • Calculating the Inhibition Constant (K_i_):

    • The K_i_ for a competitive inhibitor can be determined from the relationship between the apparent K_m_ (K_m,app_) and the inhibitor concentration ([I]): K_m,app_ = K_m_ * (1 + [I]/K_i_).

    • A secondary plot of K_m,app_ versus [I] will yield a straight line where the x-intercept is -K_i_.

Conclusion: Validating this compound's Role

The evidence strongly supports that this compound functions as a competitive inhibitor of β-glucosidases and other related enzymes.[1][3] Its sugar-mimicking structure allows it to effectively compete with natural substrates for the enzyme's active site.[3] By following the detailed experimental workflow outlined in this guide, researchers can independently verify this mechanism, determine key kinetic parameters like K_i_, and build a solid foundation for further investigation into its therapeutic potential. This rigorous approach to characterizing enzyme inhibitors is a cornerstone of modern drug discovery and development.[16][23]

References

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  • Comparison of three α‐glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes. PubMed Central.
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  • Comparing Different Alpha-glucosidase Inhibitors: Which One is Right for You?. Diabetes Strong.
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  • Glycosidase inhibitors: update and perspectives on practical use. Oxford Academic.
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  • Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. PubMed Central.
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Safety Operating Guide

Mastering the Handling of Calystegine B1: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: The Scientific Rationale for Caution

Calystegines, including B1, are known inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism.[1][2][3] This inhibitory action is the basis of their potential therapeutic applications but also raises toxicological concerns, primarily related to lysosomal storage toxicity.[1][3] While comprehensive human toxicity data for Calystegine B1 is limited, the potent biological activity necessitates a cautious approach.[1][3] The primary routes of occupational exposure are inhalation of aerosols, skin contact, and accidental ingestion. Therefore, robust personal protective equipment (PPE) is not merely a recommendation but a critical component of a comprehensive safety strategy.

Core Personal Protective Equipment (PPE) for this compound

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE based on the nature of the laboratory procedure.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities in a well-ventilated area) Chemical safety gogglesNitrile or neoprene glovesLaboratory coatGenerally not required, but a dust mask (e.g., N95) is recommended if generating dust
Handling stock solutions and performing dilutions Chemical safety goggles or a face shieldNitrile or neoprene glovesLaboratory coatNot typically required in a certified chemical fume hood
Procedures with a high risk of aerosol generation (e.g., sonication, vortexing) Face shield over chemical safety gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a laboratory coatA NIOSH-approved respirator with a particulate filter (e.g., N95) or higher, used within a chemical fume hood
Large-scale operations or handling of pure, undiluted compound Face shield and chemical safety gogglesHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant coveralls or "bunny suit"A NIOSH-approved respirator with an organic vapor/particulate cartridge
Spill cleanup Face shield and chemical safety gogglesHeavy-duty, chemical-resistant glovesChemical-resistant coverallsA NIOSH-approved respirator with an organic vapor/particulate cartridge

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. Follow these step-by-step protocols to ensure maximum protection.

PPE Donning Sequence

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect PPE for damage Wash_Hands 2. Wash and dry hands thoroughly Inspect_PPE->Wash_Hands Gown 3. Don gown or coveralls Wash_Hands->Gown Respirator 4. Don respirator (if required) Gown->Respirator Goggles 5. Don eye and face protection Respirator->Goggles Gloves 6. Don gloves (over cuffs of gown) Goggles->Gloves

Caption: Step-by-step PPE donning workflow.

PPE Doffing Sequence (to minimize cross-contamination)

PPE_Doffing cluster_doffing Doffing Sequence Gloves 1. Remove gloves Gown 2. Remove gown or coveralls (turn inside out) Gloves->Gown Exit_Lab 3. Exit laboratory Gown->Exit_Lab Wash_Hands1 4. Wash and dry hands thoroughly Exit_Lab->Wash_Hands1 Goggles 5. Remove eye and face protection Wash_Hands1->Goggles Respirator 6. Remove respirator Goggles->Respirator Wash_Hands2 7. Wash and dry hands thoroughly Respirator->Wash_Hands2

Caption: Step-by-step PPE doffing workflow.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated labware (e.g., pipette tips, weighing paper), and any solid this compound waste should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.[4]

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.[5][6]

  • Decontamination: Work surfaces should be decontaminated using a suitable cleaning agent (e.g., a 10% bleach solution followed by a water rinse, or a commercial laboratory decontaminant). All cleaning materials should be disposed of as solid hazardous waste.

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

In Case of Exposure: Immediate Actions

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, you can confidently and safely advance your research with this compound. This guide serves as a foundational resource, and it is imperative to supplement this information with a thorough risk assessment specific to your experimental design and to consult with your institution's safety professionals.

References

  • Benchchem. Essential Safety and Logistical Information for Handling Epiquinamine and Related Cinchona Alkaloids.
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  • PubMed. The effects of calystegines isolated from edible fruits and vegetables on mammalian liver glycosidases. Available from: [Link]

  • PubMed. Overview of Available Toxicity Data for Calystegines. Available from: [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

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  • BioCrick. This compound | CAS:127414-86-2. Available from: [Link]

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Retrosynthesis Analysis

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